molecular formula C10H14N5NaO7P B12063816 Adenosine 3'-monophosphate sodium salt

Adenosine 3'-monophosphate sodium salt

Numéro de catalogue: B12063816
Poids moléculaire: 370.21 g/mol
Clé InChI: VYSITLSPGMCELY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Adenosine 3'-monophosphate sodium salt is a useful research compound. Its molecular formula is C10H14N5NaO7P and its molecular weight is 370.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Adenosine 3'-monophosphate sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine 3'-monophosphate sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C10H14N5NaO7P

Poids moléculaire

370.21 g/mol

InChI

InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);

Clé InChI

VYSITLSPGMCELY-UHFFFAOYSA-N

SMILES canonique

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N.[Na]

Origine du produit

United States

Foundational & Exploratory

The Molecular Architecture and Functional Dynamics of Adenosine 3'-Monophosphate (3'-AMP) Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adenosine 3'-monophosphate (3'-AMP) is a critical nucleotide and metabolic intermediate formed during the hydrolysis of 2',3'-cAMP by metal-dependent phosphodiesterases[1]. While often overshadowed by its 5'-isomer, 3'-AMP plays an indispensable role in cellular signaling, particularly in cardiovascular and renal regulatory pathways[1]. In experimental, analytical, and pharmaceutical settings, 3'-AMP is predominantly utilized as a sodium salt. This technical guide provides a rigorous breakdown of the molecular specifications, physicochemical properties, and validated experimental protocols associated with Adenosine 3'-monophosphate sodium salt.

Molecular Specifications & Physicochemical Properties

The transition from the free acid form of 3'-AMP to its sodium salt variants is a deliberate chemical optimization. The free acid form is susceptible to protonation-driven instability and exhibits limited aqueous solubility. By neutralizing the phosphate group with sodium cations, researchers achieve a highly soluble, stable reagent ideal for physiological buffers (e.g., PBS at pH 7.2)[1].

The choice between monosodium and disodium salts dictates the initial pH of the reconstituted solution. The disodium salt provides a slightly more alkaline baseline, which can be advantageous when dissolving in highly concentrated stocks, preventing localized acidic microenvironments that might otherwise trigger premature phosphodiester bond cleavage.

Quantitative Data: Molecular Weights and Formulas

The following table summarizes the structural variations of 3'-AMP based on its salt formulation[2][][4].

Compound VariantMolecular FormulaMolecular Weight ( g/mol )CAS Number
3'-AMP (Free Acid) C10H14N5O7P347.2284-21-9
3'-AMP Monosodium Salt C10H13N5NaO7P369.2054835-81-3
3'-AMP Disodium Salt C10H12N5O7PNa2391.194958-39-8

Biological Significance & Mechanistic Pathways

3'-AMP is not merely a passive metabolite; it is a highly active signaling molecule. Research demonstrates that 3'-AMP inhibits the proliferation of preglomerular vascular smooth muscle cells (PGVSMCs) and glomerular mesangial cells (GMCs)[1]. This inhibition is concentration-dependent and is directly mediated through the activation of the adenosine A2B receptor[1].

Understanding this pathway is critical for drug development professionals targeting renal and cardiovascular pathologies.

Pathway cAMP 2',3'-cAMP AMP 3'-AMP Sodium Salt cAMP->AMP Hydrolysis PDE Metal-Dependent Phosphodiesterase PDE->cAMP Catalytic Action A2B Adenosine A2B Receptor AMP->A2B Receptor Agonism PGVSMC PGVSMC Proliferation (Inhibited) A2B->PGVSMC Downstream Signaling

3'-AMP synthesis via phosphodiesterase and subsequent A2B receptor-mediated signaling.

Analytical Workflows & Experimental Protocols

To accurately quantify 3'-AMP generation or utilize it as a substrate, experimental protocols must be rigorously controlled. The following methodology outlines a system for tracking 3'-AMP activity using standard HPLC or fluorescence differentiation (e.g., Kyoto Green)[5].

Protocol: Enzymatic Generation and Detection of 3'-AMP
  • Step 1: Buffer Formulation. Prepare a 50 mM HEPES buffer at pH 7.4 containing 5 mM MgCl2.

    • Causality: HEPES maintains the physiological pH necessary for optimal enzyme activity, while Mg2+ acts as an essential cofactor for metal-dependent phosphodiesterases[1].

  • Step 2: Substrate Introduction. Introduce 2',3'-cAMP to a final concentration of 100 µM.

    • Causality: Establishes a controlled baseline of the precursor molecule to accurately measure kinetic conversion rates.

  • Step 3: Enzymatic Incubation. Add the target phosphodiesterase and incubate at 37°C for 30 minutes.

    • Causality: 37°C mimics mammalian physiological conditions, ensuring the kinetic data is translatable to in vivo models.

  • Step 4: Reaction Quenching. Terminate the reaction by heating the aliquots to 95°C for 5 minutes.

    • Causality: Immediate thermal denaturation of the PDE halts all kinetic activity, locking the 3'-AMP concentration for accurate downstream quantification.

  • Step 5: Quantification. Analyze the supernatant using HPLC (measuring absorbance at 259 nm)[1] or via a fluorescent probe like Kyoto Green, which differentiates ATP-related enzymatic activities[5].

Workflow Prep 1. Buffer Prep (HEPES pH 7.4) Incubate 2. Enzymatic Reaction (Add PDE at 37°C) Prep->Incubate Establishes baseline Quench 3. Thermal Quenching (95°C for 5 min) Incubate->Quench Generates 3'-AMP Detect 4. Quantification (HPLC at 259 nm) Quench->Detect Halts kinetics

Step-by-step experimental workflow for the enzymatic generation and detection of 3'-AMP.

Trustworthiness & Self-Validating Systems

A hallmark of rigorous scientific methodology is the integration of self-validating controls. When studying the physiological effects of 3'-AMP sodium salt on cellular proliferation, researchers must prove causality rather than mere correlation.

The Antagonist Control System: To validate that the inhibition of PGVSMCs is strictly mediated by 3'-AMP, experiments must run a parallel cohort treated with MRS1754, a highly selective adenosine A2B receptor antagonist[1].

Mechanistic Proof: If the addition of MRS1754 completely abolishes the anti-proliferative effect of 3'-AMP, the experimental system self-validates. It proves that 3'-AMP is not acting as a generalized cytotoxic agent or altering the osmolarity of the medium, but rather functioning as a highly specific receptor agonist[1]. This causality-driven approach ensures the highest standards of scientific integrity in drug discovery pipelines.

References

  • MDPI. "Fluorescence Differentiation of ATP-Related Multiple Enzymatic Activities in Synovial Fluid as a Marker of Calcium Pyrophosphate Deposition Disease Using Kyoto Green". Source: mdpi.com. URL:[Link]

Sources

The Physicochemical Dynamics and Solubility Properties of 3'-AMP Sodium Salt in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adenosine 3'-monophosphate (3'-AMP) is a critical nucleotide utilized extensively in biochemical research, enzymology (e.g., kinase assays), and pharmaceutical development targeting A2B receptors[1][2]. While the free acid form of 3'-AMP exhibits notoriously poor aqueous solubility, utilizing the sodium salt variant fundamentally alters its thermodynamic profile, enabling high-concentration formulations[1][3]. This whitepaper provides an in-depth mechanistic analysis of the solubility properties of 3'-AMP sodium salt in aqueous buffers, detailing the causality behind its behavior and establishing self-validating protocols for its handling.

Physicochemical Profiling and Thermodynamic Causality

To manipulate a molecule effectively, one must first understand the thermodynamic forces governing its state. The free acid form of 3'-AMP has an aqueous solubility of merely ~0.5 mg/mL[1]. This poor solubility is caused by strong intermolecular hydrogen bonding and zwitterionic lattice energies that resist solvent disruption.

By synthesizing 3'-AMP as a disodium salt (C₁₀H₁₂N₅O₇PNa₂), we introduce two Na⁺ counterions. Upon contact with water, these counterions rapidly dissociate, maximizing the entropy of mixing and facilitating robust ion-dipole interactions between the highly polar phosphate group and the aqueous solvent. Consequently, the sodium salt achieves a solubility of up to 100 mg/mL, yielding a clear, colorless to faintly yellow solution[3][4].

The Role of pH and Ionization States

The solubility of 3'-AMP is strictly dictated by its ionization state, which is a direct function of the solvent's pH relative to the molecule's pKₐ values.

  • pKₐ₁ (~1.0): Primary proton of the phosphate group[5][6].

  • pKₐ₂ (~3.8): Protonation of the adenine ring (N1)[5].

  • pKₐ₃ (~6.0): Secondary proton of the phosphate group[5][6].

At a physiological pH of 7.4, 3'-AMP exists predominantly as a highly soluble di-anion (net charge -2)[5]. If the buffer pH drops below 6.0, the secondary phosphate protonates, reducing the net negative charge and subsequently decreasing the hydration radius and solubility.

G State1 pH < 1.0 Fully Protonated Charge: +1 State2 pH 1.5 - 3.5 Zwitterionic Charge: 0 State1->State2 pKa1 ~1.0 (Phosphate) State3 pH 4.0 - 5.5 Mono-anionic Charge: -1 State2->State3 pKa2 ~3.8 (Adenine N1) State4 pH > 6.5 Di-anionic Charge: -2 State3->State4 pKa3 ~6.0 (Phosphate)

Fig 1: pH-dependent ionization states of 3'-AMP dictating aqueous solubility.

Buffer Interactions and Quantitative Data

When transitioning from pure water to complex aqueous buffers (e.g., PBS, Tris-HCl, HEPES), the solubility dynamics shift due to ionic strength and competing equilibria.

  • Common Ion Effect: High concentrations of sodium in buffers (like PBS, which contains ~137 mM NaCl) can slightly depress the solubility ceiling of 3'-AMP sodium salt due to Le Chatelier's principle applied to the dissolution equilibrium.

  • Divalent Cation Chelation: Nucleotides weakly chelate divalent cations (e.g., Mg²⁺, Ca²⁺). If utilizing buffers with high MgCl₂—often required for T4 Polynucleotide Kinase (T4 PNK) assays—the solubility of 3'-AMP may decrease due to the formation of less soluble magnesium-nucleotide complexes[7].

Table 1: Physicochemical and Solubility Properties of 3'-AMP
PropertyValueScientific Causality & Impact
Molecular Weight 391.19 g/mol (Disodium salt)Essential for accurate molarity calculations in enzymatic assays[2].
Aqueous Solubility (Na-Salt) 100 mg/mLDisruption of the zwitterionic lattice by Na⁺ allows high-concentration stock prep[3][4].
Aqueous Solubility (Free Acid) 0.5 mg/mLStrong intermolecular hydrogen bonding restricts solvent interaction[1].
Physiological Charge -2 (at pH 7.4)Maximizes ion-dipole interactions with water, ensuring stability in biological buffers[5].
Storage Conditions -20°C (1 month) to -80°C (6 months)Prevents spontaneous hydrolysis of the phosphomonoester bond[1].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal validation mechanisms. The following workflow ensures the structural integrity and accurate concentration of 3'-AMP sodium salt solutions.

Protocol: Preparation and Validation of a 50 mM 3'-AMP Stock Solution

Step 1: Gravimetric Measurement & Acclimation Remove the lyophilized 3'-AMP sodium salt powder from -20°C storage and allow the vial to fully equilibrate to room temperature in a desiccator. Causality: Opening a cold vial introduces atmospheric condensation, which rapidly degrades nucleotides via hydrolysis[1][4]. Weigh the required mass (e.g., 19.56 mg for 1 mL of 50 mM solution).

Step 2: Solvent Addition Add nuclease-free water or a low-ionic-strength buffer (e.g., 10 mM HEPES, pH 7.4). Causality: Dissolving the powder in water first, before diluting into a high-salt working buffer, prevents localized "salting-out" effects caused by competing ions.

Step 3: Dissolution via Activation Energy Vortex the solution gently. If preparing concentrations approaching the 100 mg/mL limit, apply brief ultrasonication and warm the tube to a maximum of 37°C[1][8]. Causality: Thermal and acoustic energy overcome the activation barrier required to break residual crystal lattice structures without thermally degrading the nucleotide.

Step 4: Self-Validation (Quality Control)

  • Spectrophotometry: Dilute an aliquot 1:1000 and measure the A260/A280 ratio. A pure adenine nucleotide should exhibit a ratio of ~2.1.

  • HPLC Analysis: Run an aliquot on a C18 reverse-phase column using a phosphate/methanol gradient. Causality: This confirms purity (≥98%) and ensures the absence of degradation byproducts like free adenosine or inorganic phosphate[2][3].

Step 5: Sterilization and Storage Filter the validated solution through a 0.22 µm Polyethersulfone (PES) membrane. Causality: PES is low-protein/low-nucleotide binding. Avoid nylon filters, which can adsorb the compound. Aliquot into single-use tubes and store at -80°C to prevent freeze-thaw degradation[1].

Workflow Step1 1. Weigh 3'-AMP Na-salt (Equilibrated Powder) Step2 2. Add Aqueous Solvent (Nuclease-Free H2O) Step1->Step2 Step3 3. Vortex & Sonicate (Max 37°C if needed) Step2->Step3 Step4 4. Self-Validation (A260/A280 & HPLC Purity) Step3->Step4 Verify complete dissolution Step5 5. Sterile Filtration (0.22 µm PES Filter) Step4->Step5 Purity > 98% confirmed Step6 6. Aliquot & Store (-80°C for up to 6 months) Step5->Step6

Fig 2: Self-validating protocol for the preparation of 3'-AMP sodium salt stock solutions.

Applications in Advanced Research

Once successfully solubilized and validated, 3'-AMP sodium salt is deployed across several high-level biochemical applications:

  • Enzymatic Kinetics (ITC): 3'-AMP is utilized as a primary substrate in Isothermal Titration Calorimetry (ITC) to determine the Michaelis-Menten kinetics and intrinsic reaction enthalpy of enzymes such as T4 Polynucleotide Kinase (T4 PNK)[7].

  • Receptor Pharmacology: In drug development, 3'-AMP acts as a critical signaling molecule. It inhibits human aortic and coronary vascular smooth muscle cell proliferation via A2B receptors, representing an unexplored pathway for adenosine-based cell regulation[1][4][9].

  • Clinical Diagnostics: The compound serves as a highly specific substrate in the colorimetric determination of serum acid phosphatase activity, a biomarker historically relevant in the diagnosis of metastatic mammary cancer and Gaucher's disease[1][9].

References

  • Title: Adenosine 3'-monophosphate (sodium salt hydrate) Source: CTestingBio URL:[Link]

  • Title: Characterization of the Isothermal Titration Calorimetry Single Injection Method Using T4 Polynucleotide Kinase as a Model System Source: University of Nevada, Las Vegas (OAsis Research Repository) URL:[Link]

  • Title: Showing NP-Card for Adenosine-3'-monophosphate (NP0002706) Source: NP-MRD URL:[Link]

  • Title: Conjugation of RNA via 2'-OH acylation: Mechanisms determining nucleotide reactivity Source: NIH / PubMed Central URL:[Link]

Sources

Introduction: The Critical Role of 3'-AMP Stability in Scientific Advancement

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Adenosine 3'-Monophosphate Sodium Salt

Adenosine 3'-monophosphate (3'-AMP), a positional isomer of the well-known second messenger 5'-AMP, is a crucial molecule in various biological contexts. It is recognized as a key metabolite in the 2',3'-cAMP-adenosine pathway, which is engaged during cellular injury and stress.[1][2] This pathway's role in producing the renoprotectant adenosine highlights the potential therapeutic and diagnostic significance of 3'-AMP and its precursors. For researchers, scientists, and drug development professionals, understanding the thermodynamic stability of 3'-AMP sodium salt is not merely a technical formality; it is fundamental to the integrity, reproducibility, and success of experimental outcomes and the development of novel therapeutics.

This guide provides a comprehensive exploration of the factors governing the stability of 3'-AMP sodium salt. We will delve into its intrinsic degradation pathways, the kinetics under various environmental stressors, and the robust methodologies required to accurately assess its stability profile. The insights and protocols herein are designed to empower the scientific community to handle, store, and analyze this important nucleotide with the precision and confidence that rigorous science demands.

The Chemical Foundation of 3'-AMP Instability: Degradation Pathways

The stability of Adenosine 3'-monophosphate is primarily dictated by the susceptibility of two key covalent bonds to hydrolytic cleavage: the 3'-phosphoester bond and the N-glycosidic bond . The prevalence of each degradation pathway is heavily influenced by the surrounding chemical environment, particularly temperature and pH.

  • Cleavage of the 3'-Phosphoester Bond: This is the principal degradation route in aqueous solutions.[3][4] The hydrolysis of this ester linkage severs the phosphate group from the ribose sugar, yielding adenosine and inorganic phosphate. This reaction is a primary concern during the storage of aqueous solutions and in experimental assays conducted in aqueous buffers.

  • Cleavage of the N-Glycosidic Bond: This pathway involves the hydrolysis of the bond connecting the adenine base to the ribose sugar. This reaction results in the formation of adenine and ribose-3-phosphate. While generally occurring at a slower rate than phosphoester bond cleavage in water, its kinetics can be significantly influenced by pH.[3][4]

The interplay between these two pathways determines the degradation profile of 3'-AMP. A thorough understanding of these mechanisms is the first step in developing effective strategies for its preservation and analysis.

cluster_0 Degradation Pathways of 3'-AMP AMP Adenosine 3'-Monophosphate (3'-AMP) Adenosine Adenosine AMP->Adenosine Hydrolysis of 3'-Phosphoester Bond (Primary Pathway) Phosphate Inorganic Phosphate Adenine Adenine AMP->Adenine Hydrolysis of N-Glycosidic Bond Ribose3P Ribose-3-Phosphate cluster_1 Forced Degradation Workflow cluster_stress Apply Stress Conditions Start Prepare 1 mg/mL 3'-AMP Stock Solution Control Unstressed Control Start->Control Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C) Start->Thermal Photo Photolysis (ICH Q1B) Start->Photo Analyze Analyze All Samples by Stability-Indicating HPLC Method Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze

Sources

The Role of 3'-AMP as an Intermediate in Nucleic Acid Hydrolysis: Mechanisms, Analytics, and Therapeutic Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of the phosphodiester bond in ribonucleic acid (RNA) presents a significant kinetic barrier to spontaneous degradation. Consequently, nucleic acid hydrolysis in biological systems and synthetic workflows relies on highly evolved catalytic mechanisms. While 3'-adenosine monophosphate (3'-AMP) is frequently viewed merely as a terminal degradation product, it is, in fact, a critical transient intermediate in both in vitro enzymatic mapping and in vivo nucleotide salvage pathways. This whitepaper synthesizes the mechanistic enzymology of RNA hydrolysis, the biological role of 3'-AMP in lysosomal catabolism, and provides field-proven analytical workflows for its quantification in mRNA therapeutic development.

The Catalytic Mechanism of RNA Hydrolysis

The cleavage of RNA by endoribonucleases (such as the RNase A superfamily and RNase T1/T2) universally proceeds via a highly conserved, two-step transphosphorylation-hydrolysis mechanism 1. Understanding this pathway is essential for controlling RNA stability in drug formulations.

Step 1: Transphosphorylation and Cyclic Intermediate Formation

The reaction is initiated by a general base catalyst within the enzyme's active site. In the archetypal RNase A model, Histidine 12 (His12) abstracts a proton from the 2'-hydroxyl (2'-OH) group of the ribose sugar 2. This deprotonation triggers a nucleophilic attack by the 2'-oxygen on the adjacent, positively charged phosphorus atom. Simultaneously, a general acid (His119) donates a proton to the 5'-oxygen leaving group, breaking the phosphodiester backbone and generating a 2',3'-cyclic phosphodiester intermediate (e.g., 2',3'-cAMP) 3.

Step 2: Hydrolysis to 3'-AMP

In the second step, the roles of the catalytic residues reverse. His119 acts as a general base to activate a water molecule, promoting a nucleophilic attack on the 2',3'-cAMP intermediate. His12 acts as a general acid, protonating the 2'-oxygen and resolving the cyclic structure into a 3'-phosphomonoester (3'-AMP) 4.

Interestingly, this hydrolytic pathway is not exclusive to enzymes. Biomimetic metal complexes, such as the copper(II) macrocycle Cu([9]aneN3)Cl2, cleave RNA through an identical hydrolytic mechanism, rapidly converting the 2',3'-cAMP intermediate into 3'-AMP and 2'-AMP without the need for oxidative coreactants 5.

Mechanism RNA RNA Polymer Trans Transphosphorylation (General Base/Acid) RNA->Trans cCAMP 2',3'-cAMP (Intermediate) Trans->cCAMP Cleavage of 5'-O bond Hydro Hydrolysis (Water Attack) cCAMP->Hydro AMP3 3'-AMP (Product/Intermediate) Hydro->AMP3 Cleavage of 2'-O bond

RNA hydrolysis mechanism showing 2',3'-cAMP and 3'-AMP formation.

Biological Significance: 3'-AMP in Lysosomal Nucleotide Salvage

In cellular homeostasis, 3'-AMP is not a dead-end waste product but a vital metabolic intermediate in the nucleic acid catabolism pathway. During autophagy or nutritional deprivation, bulk RNA is transported to the lysosome (in mammals) or vacuole (in plants) for degradation and nucleotide salvage 6.

Within these acidic organelles, RNase T2 family enzymes (e.g., RNS2 in Arabidopsis) process the RNA polymers into 2',3'-cyclic nucleotides, which are subsequently hydrolyzed to 3'-NMPs, including 3'-AMP 7. Because 3'-AMP cannot cross the lysosomal membrane, it must undergo further dephosphorylation by lysosomal acid phosphatases (such as ACP2/ACP5 in mammals or VSP3/PAP26 in plants) to yield adenosine and inorganic phosphate 6. The resulting adenosine is then exported to the cytosol via nucleoside transporters (e.g., ENT3) to replenish cellular energy pools.

Salvage Lysosome Lysosome / Vacuole RNA Autophagic RNA RNase RNase (e.g., RNS2 / RNase T2) RNA->RNase cCAMP 2',3'-cAMP RNase->cCAMP Step 1 AMP3 3'-AMP RNase->AMP3 Step 2 cCAMP->AMP3 Hydrolysis Phosphatase Acid Phosphatase (ACP2/5) AMP3->Phosphatase Adenosine Adenosine + Pi Phosphatase->Adenosine Dephosphorylation Export Export to Cytosol Adenosine->Export

Lysosomal RNA salvage pathway highlighting 3'-AMP as a key metabolic intermediate.

Analytical Workflows: HPLC Detection of 3'-AMP

In the development of mRNA therapeutics and vaccines, assessing the structural integrity of the RNA active pharmaceutical ingredient (API) is paramount. Hydrolytic degradation—whether from trace ribonuclease contamination or spontaneous chemical cleavage—results in the accumulation of 3'-NMPs. High-Performance Liquid Chromatography (HPLC) coupled with total enzymatic digestion is the gold standard for quantifying 3'-AMP as a biomarker for RNA degradation 8.

Quantitative Data Summary

Table 1: Optimized HPLC Parameters for 3'-AMP Quantification

ParameterSpecificationScientific Rationale
Column Reversed-phase C18 (e.g., SB-AQ, 4.6 × 150 mm, 2.7 µm)Provides superior retention and resolution of highly polar nucleoside monophosphates compared to standard C18 phases.
Mobile Phase 0.1% Formic Acid (Isocratic)The acidic pH suppresses phosphate ionization, increasing the hydrophobicity of 3'-AMP to ensure baseline resolution from 3'-GMP, 3'-CMP, and 3'-UMP.
Flow Rate 1.0 mL/minBalances sample throughput with optimal theoretical plate height for sharp peak shapes.
Column Temp 25°CStabilizes retention times and prevents thermally-induced degradation of NMPs during the run.
Detection UV at 260 nm (and 280 nm)Adenine exhibits maximum absorbance near 260 nm; monitoring the 260/280 ratio acts as an internal control for peak purity.
Protocol: HPLC-Based Quantification of 3'-AMP from Degraded RNA

As a Senior Application Scientist, I frequently observe that incomplete RNA digestion or poor chromatographic resolution leads to inaccurate stability profiles. The following self-validating protocol ensures complete hydrolysis and baseline separation 8, 9.

  • Sample Preparation & Digestion:

    • Dilute 1 µg of the target mRNA in 50 mM Sodium Acetate buffer (pH 5.0).

    • Add 1 Unit of Nuclease P1 (or RNase T2) and incubate at 37°C for 60 minutes.

    • Causality: Nuclease P1 ensures the complete endonucleolytic cleavage of single-stranded RNA. The acidic pH is strictly maintained to prevent spontaneous alkaline hydrolysis, which could artificially skew the ratio of 2'- and 3'- isomers.

  • Enzyme Inactivation:

    • Heat the reaction mixture to 95°C for 5 minutes, then immediately chill on ice. Centrifuge at 14,000 x g for 10 minutes.

    • Causality: Thermal shock halts the enzymatic reaction precisely, preventing over-digestion or off-target phosphatase activity. Centrifugation pellets precipitated proteins that would otherwise foul the HPLC column frit.

  • Chromatographic Separation:

    • Inject 20 µL of the supernatant onto the SB-AQ C18 column.

    • Run the isocratic mobile phase (0.1% formic acid) at 1.0 mL/min for 10 minutes.

    • Causality: Under these conditions, the four primary NMPs elute within 5 minutes. The isocratic hold ensures column re-equilibration is unnecessary, allowing for high-throughput batch analysis.

  • Data Analysis & Validation:

    • Monitor UV absorbance at 260 nm. Integrate the area under the curve (AUC) for the 3'-AMP peak.

    • Self-Validation: Quantify the AUC against a concurrently run 3'-AMP reference standard curve (1–100 µg/mL). A 260/280 nm absorbance ratio of ~2.0 must be confirmed for the 3'-AMP peak to rule out co-eluting contaminants.

Implications for mRNA Therapeutics

The transition of 3'-AMP from a basic biochemical curiosity to a critical quality attribute (CQA) metric is driven by the booming field of mRNA therapeutics. During the manufacturing of lipid nanoparticles (LNPs), RNA can be degraded by exposure to heat, hydrolysis, oxidation, and trace ribonucleases 10.

By utilizing controlled RNase mapping and monitoring the generation of 3'-AMP via HPLC, developers can rapidly identify missed cleavages, characterize sequence coverage, and validate the stability of the mRNA payload. Ensuring that the formulation prevents the premature formation of 2',3'-cAMP and 3'-AMP is critical for maximizing translation efficiency and protein yield in vivo.

References

  • Generation of 2′,3′-Cyclic Phosphate-Containing RNAs as a Hidden Layer of the Transcriptome National Institutes of Health (NIH) / PMC URL:[Link]

  • Overview of RNase A Structure/Function Relationships University of California, Santa Barbara (UCSB) URL:[Link]

  • Ribonuclease 1 - M-CSA Mechanism and Catalytic Site Atlas European Bioinformatics Institute (EBI) URL:[Link]

  • Hydrolysis of Double-Stranded and Single-Stranded RNA in Hairpin Structures by the Copper(II) Macrocycle Cu([9]aneN3)Cl2 Inorganic Chemistry - ACS Publications URL:[Link]

  • Vacuolar phosphatases are essential for efficient nucleotide salvage in Arabidopsis Oxford Academic URL:[Link]

  • The lysosomal catabolism of nucleic acids—critical regulators of the innate immune system Oxford Academic URL:[Link]

  • Quantitative analysis of RNA by HPLC and evaluation of RT-dPCR for coronavirus RNA quantification National Institutes of Health (NIH) / PMC URL:[Link]

  • RNA analysis by total hydrolysis and quantification of released nucleosides TREA URL:[Link]

Sources

Introduction: The Critical Role of Ionization in Nucleotide Function

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Values of Adenosine 3'-monophosphate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Adenosine 3'-monophosphate (3'-AMP), a key nucleotide and cellular metabolite, is fundamental to numerous biochemical processes.[1][2][3] It is formed by the hydrolysis of 2',3'-cyclic AMP and serves as an intermediate in adenosine biosynthesis.[2][] The biological activity, chemical stability, and pharmacokinetic properties of molecules like 3'-AMP are intrinsically linked to their ionization state in aqueous environments. This state is dictated by the molecule's acid dissociation constants, or pKa values.

Understanding the pKa values of a molecule is paramount in drug development and biochemical research. It governs critical properties such as solubility, lipophilicity, and the ability to cross biological membranes.[5][6] For a drug molecule, its ionization state at physiological pH (typically around 7.4) determines its charge, which in turn influences its interaction with target proteins, its distribution throughout the body, and its overall efficacy.[5] This guide provides a comprehensive technical overview of the pKa values of 3'-AMP, methodologies for their determination, and the profound implications of these values for scientific research and pharmaceutical development.

The Ionizable Moieties of Adenosine 3'-monophosphate

Adenosine 3'-monophosphate is a polyprotic acid, possessing multiple functional groups that can donate or accept protons depending on the ambient pH. The primary ionizable sites are:

  • The Adenine Nucleobase: The N1 position of the purine ring is basic and can be protonated.

  • The Phosphate Group: The phosphoric acid residue attached at the 3' position of the ribose sugar has two acidic protons, leading to two distinct pKa values (pKa₁ and pKa₂).

  • The Ribose Hydroxyl Groups: The 2'-hydroxyl group of the ribose moiety is weakly acidic and can be deprotonated at high pH.

The interplay of these groups and their respective pKa values defines the net charge of the 3'-AMP molecule across the physiological and experimental pH range. The presence of the electron-withdrawing ribose and the charged phosphate group influences the pKa of the adenine base, distinguishing it from the free nucleoside.[7]

Quantitative Analysis of 3'-AMP pKa Values

The pKa values for the various ionizable groups of adenosine monophosphates have been determined through a combination of experimental techniques and computational predictions. While values can vary slightly based on experimental conditions like temperature and ionic strength, the following table summarizes the generally accepted approximate pKa values.

Ionizable GroupMoietyApproximate pKa ValuePredominant State at pH 7.4
Phosphate (1st dissociation)P-OH~0.7 - 1.0[7]Deprotonated (P-O⁻)
Adenine BaseN1-H⁺~3.7[7]Deprotonated (N1)
Phosphate (2nd dissociation)P-OH~6.0 - 6.4[7]Deprotonated (P-O⁻)
Ribose Hydroxyl2'-OH~12-13[8]Protonated (2'-OH)

Note: The pKa values for the phosphate group in nucleotides are significantly lower than those of free phosphoric acid (pKa₁=2.2, pKa₂=7.2) due to the influence of the rest of the molecule.[9][10]

The ionization states of 3'-AMP at different pH values can be visualized as a sequential deprotonation process.

Caption: Ionization states of 3'-AMP across a pH range.

Experimental Determination of pKa: A Protocol for Potentiometric Titration

The determination of pKa values is a critical experimental procedure. Potentiometric titration is a robust and widely used method that provides accurate results.[11] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is incrementally added.

Causality Behind Experimental Choices
  • High Purity Analyte: Ensures that the titration curve reflects only the ionization of the target molecule.

  • Constant Ionic Strength: The activity of ions, and thus the measured pH, is dependent on the ionic strength of the solution. Maintaining it constant (e.g., with 0.15 M KCl) ensures that observed pH changes are due to protonation/deprotonation events, not changes in ionic activity.[12]

  • Inert Atmosphere: Purging the solution with nitrogen gas removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak acids or bases, creating artifacts in the titration curve.[12][13]

  • Calibrated pH Meter: The accuracy of the entire experiment hinges on precise pH measurements. Calibration with standard buffers (e.g., pH 4, 7, and 10) is a non-negotiable first step.[12]

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a 0.1 M solution of NaOH and a 0.1 M solution of HCl. Standardize these solutions against a primary standard.

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain ionic strength.

    • Accurately weigh and dissolve the Adenosine 3'-monophosphate sodium salt in the 0.15 M KCl solution to a final concentration of approximately 1 mM.[12][13]

  • System Setup and Calibration:

    • Calibrate a high-precision pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[12]

    • Place a known volume (e.g., 20 mL) of the 3'-AMP solution into a titration vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Begin stirring the solution at a constant, moderate speed.

    • Purge the solution with a gentle stream of nitrogen gas for 10-15 minutes before starting the titration and maintain a nitrogen blanket over the solution throughout the experiment.[13]

    • If necessary, adjust the starting pH of the solution to the acidic range (e.g., pH ~2.0) by adding small amounts of 0.1 M HCl.

    • Begin the titration by adding small, precise increments (e.g., 0.05 mL) of the standardized 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. These are the midpoints of the buffer regions (the flat portions of the curve).

    • For more precise determination, calculate the first derivative (ΔpH/ΔV) of the titration curve. The equivalence points are the peaks of the first derivative plot. The pKa is the pH at half the volume of the equivalence point.[14]

experimental_workflow cluster_prep 1. Preparation cluster_setup 2. System Setup cluster_titration 3. Titration cluster_analysis 4. Data Analysis prep_solutions Prepare & Standardize 0.1M NaOH, 0.1M HCl, 0.15M KCl prep_analyte Prepare 1 mM 3'-AMP in 0.15M KCl prep_solutions->prep_analyte assemble Assemble Titration Vessel (Stirrer, Electrode) prep_analyte->assemble calibrate Calibrate pH Meter (pH 4, 7, 10) calibrate->assemble purge Purge with N2 Gas assemble->purge start_ph Adjust to starting pH ~2 purge->start_ph add_titrant Add 0.1M NaOH in small increments start_ph->add_titrant record Record pH and Volume after stabilization add_titrant->record Repeat record->add_titrant plot_curve Plot pH vs. Volume record->plot_curve find_pka Determine pKa from Half-Equivalence Points plot_curve->find_pka derivative (Optional) Use 1st Derivative for Equivalence Points find_pka->derivative

Caption: Workflow for pKa determination by potentiometric titration.

Implications for Research and Drug Development

The pKa values of 3'-AMP are not mere physical constants; they are predictive parameters that guide experimental design and drug development strategies.

For the Research Scientist:
  • Buffer Selection: Knowledge of pKa values is essential for preparing buffers that will maintain a stable pH during enzymatic assays or biophysical characterizations involving 3'-AMP, ensuring that the molecule's charge state is controlled and consistent.

  • Enzyme Kinetics: The catalytic activity of enzymes that bind or process 3'-AMP is often pH-dependent. The ionization state of the substrate (3'-AMP) and the active site residues of the enzyme must be optimal for binding and catalysis. Understanding the pKa helps in interpreting pH-rate profiles.[15]

  • Structural Biology: In techniques like NMR spectroscopy and X-ray crystallography, the protonation state of the molecule affects its structure and spectroscopic signature.[16][17] pKa data is crucial for accurate structural interpretation.

For the Drug Development Professional:
  • Formulation and Solubility: The solubility of 3'-AMP and its derivatives is highly pH-dependent. The pKa values predict the pH at which the molecule will be in its most soluble (ionized) or most permeable (neutral) form, guiding the formulation of aqueous solutions for administration.[5]

  • Pharmacokinetics (ADME):

    • Absorption: The ability of a drug to be absorbed, for example, from the gastrointestinal tract, depends on its ability to cross lipid cell membranes. Neutral molecules are generally more lipophilic and membrane-permeable. The pKa values predict the degree of ionization in different parts of the GI tract, thus influencing oral absorption.[5]

    • Distribution: The charge of a drug affects its binding to plasma proteins and its distribution into various tissues.

  • Drug Design: For nucleotide analogs being developed as therapeutics, modifying the chemical structure can alter the pKa values. This is a key strategy used by medicinal chemists to fine-tune the drug's properties, enhancing its ability to reach its target (e.g., an intracellular kinase) while minimizing off-target effects.[5][18]

Conclusion

References

  • Experimental Approaches for Measuring pKa's in RNA and DNA - PMC - NIH. (n.d.).
  • 4.1. (n.d.). User's Manual for Structure and Chemistry of Nucleic Acids.
  • Schlegel, D. (2008). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using D. Schlegel Group.
  • Determination of the 3′‐OH pKa for five modified nucleotides. A) The... (n.d.).
  • Experimental approaches for measuring pKa's in RNA and DNA. (n.d.).
  • Figure 9.3 from Experimental approaches for measuring pKa's in RNA and DNA. (n.d.).
  • The p K a 's of 2'-Hydroxyl Group in Nucleosides and Nucleotides. (n.d.).
  • Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. (2022).
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • Adenosine 3'-Phosphate | C10H14N5O7P | CID 41211. (n.d.). PubChem.
  • What is pKa and how is it used in drug development? (2023). Pion Inc.
  • Adenosine 3'-monophosphate (sodium salt hydr
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • pKa, Ionizable Drugs, And Pharmaceutical Discovery. (2024). Orochem.
  • Development of methods for the determin
  • CAS 54835-81-3 (Adenosine 3'-monophosph
  • using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2020). Jurnal Kimia Sains dan Aplikasi.
  • a-new-developed-potentiometric-method-for-the-determination-of-pka-values-for-syn-and-anti-isomer-pair-in-3-and-4-hydrox.pdf. (2011). TSI Journals.
  • What's the pKa of the phosphate group in DNA and RNA molecules? (2020).
  • What's the pKa of the phosphate group in DNA and RNA molecules? (n.d.). ECHEMI.
  • Adenosine 3′-monophosphate (3′-AMP) | Nucleotide. (n.d.). MedchemExpress.com.

Sources

A Literature Review of 3'-AMP Sodium Salt in Enzyme Kinetics: Mechanisms, Methodologies, and Cellular Implications

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Executive Summary

Adenosine 3'-monophosphate (3'-AMP), a positional isomer of the well-studied second messenger 5'-AMP, emerges primarily from the catabolism of nucleic acids. While often overshadowed by its 5' counterpart, 3'-AMP possesses distinct and significant roles in regulating cellular signaling, primarily through its interaction with specific enzymes. This technical guide provides a comprehensive review of the literature surrounding the use of 3'-AMP sodium salt in enzyme kinetics. We delve into its metabolic origins via the 2',3'-cAMP-adenosine pathway, detail its primary known function as a "P" site inhibitor of adenylyl cyclases, and provide field-proven experimental protocols for its characterization. This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and practical insights to facilitate robust experimental design and data interpretation in the study of this unique nucleotide regulator.

Chapter 1: Foundational Biochemistry of 3'-AMP

Chemical Identity and Formulation

Adenosine 3'-monophosphate is a ribonucleotide in which the phosphate group is esterified to the 3'-hydroxyl group of the ribose sugar. For experimental purposes, it is typically supplied as a sodium salt (3'-AMP Na). This formulation enhances its stability and solubility in aqueous buffers, which is a critical consideration for in vitro enzyme assays. While the sodium ion itself is not directly involved in the specific inhibitory mechanisms of 3'-AMP, it is crucial to maintain consistent ionic strength across all experimental conditions, as salt concentrations can non-specifically affect enzyme structure and activity.[1][2]

Metabolic Genesis: The 2',3'-cAMP-Adenosine Pathway

Unlike 5'-AMP, which is a central player in energy metabolism derived from ATP hydrolysis, 3'-AMP is primarily a product of nucleic acid degradation.[3] Its formation is a key step in the 2',3'-cAMP-adenosine pathway, which becomes particularly active during cellular injury or stress.[4][5] This pathway begins with the RNase-mediated breakdown of mRNA, which can produce 2',3'-cyclic AMP (2',3'-cAMP). This cyclic intermediate is then efficiently hydrolyzed by phosphodiesterases to a mixture of 2'-AMP and 3'-AMP.[4][6] These monophosphates can be further metabolized to adenosine, a potent signaling molecule with protective functions.[5] Understanding this metabolic origin is crucial as it provides the physiological context for 3'-AMP's role as an intracellular signaling molecule born from cellular stress.

Metabolic_Pathway_of_3_AMP cluster_stress Cellular Stress / Injury mRNA mRNA cAMP_23 2',3'-cAMP mRNA->cAMP_23 RNases AMP_23 2'-AMP & 3'-AMP cAMP_23->AMP_23 2',3'-cyclic nucleotide 3'-phosphodiesterase Adenosine Adenosine AMP_23->Adenosine Ecto-nucleotidases Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinetic Assay cluster_analysis Phase 3: Analysis reagents Prepare Buffers and Reagents (incl. 3'-AMP Sodium Salt dilutions) incubation Incubate Enzyme with Substrate (ATP) and varying [3'-AMP] reagents->incubation enzyme Prepare Enzyme Source (e.g., Brain Tissue Homogenate) enzyme->incubation quench Stop Reaction (e.g., Heat Inactivation) incubation->quench quantify Quantify cAMP Production (e.g., EIA or Radiometric Assay) quench->quantify analyze Data Analysis (IC50 Curve, Lineweaver-Burk Plot) quantify->analyze results Determine Ki and Inhibition Type analyze->results

Caption: Step-by-step workflow for an enzyme kinetics inhibition study.

Protocol: Characterizing 3'-AMP Inhibition of Adenylyl Cyclase

This protocol is based on established methods for measuring adenylyl cyclase activity and is designed to be a self-validating system. [3][7] Objective: To determine the IC50 and mode of inhibition of 3'-AMP sodium salt on adenylyl cyclase.

Materials & Reagents:

  • 3'-AMP sodium salt (high purity)

  • Enzyme source: Rat brain cortex homogenate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA

  • ATP (substrate)

  • cAMP standard

  • Adenylyl cyclase activator (e.g., Forskolin)

  • Reagents for cAMP quantification (e.g., a commercial Enzyme Immunoassay (EIA) kit or [α-³²P]ATP for radiometric assay)

  • 96-well microplates

  • Incubator, microplate reader

Methodology:

  • Enzyme Preparation: Homogenize fresh or frozen rat brain cortex in ice-cold assay buffer. Centrifuge to remove cellular debris and use the supernatant containing membrane-bound adenylyl cyclase. Determine total protein concentration using a standard method (e.g., Bradford assay).

  • Inhibitor & Substrate Preparation:

    • Prepare a stock solution of 3'-AMP sodium salt in assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 500 µM).

    • Prepare a working solution of ATP in assay buffer. The final concentration in the assay should be close to the Km of the enzyme for ATP, if known.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • A fixed amount of enzyme preparation (e.g., 20 µg of protein).

      • Varying concentrations of 3'-AMP sodium salt (or buffer for the 'no inhibitor' control).

      • A fixed concentration of an adenylyl cyclase activator like Forskolin (this enhances the signal and is common in AC assays).

    • Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind.

    • Initiate the reaction by adding the ATP solution to all wells.

    • Incubate at 30°C for a fixed time (e.g., 15 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., 100 mM HCl) or by heating the plate.

  • Quantification of cAMP:

    • Quantify the amount of cAMP produced in each well using a cAMP EIA kit according to the manufacturer's instructions or by separating and counting [³²P]cAMP in a radiometric assay. [8]

  • Data Analysis & Self-Validation:

    • IC50 Determination: Plot the percentage of enzyme activity (relative to the 'no inhibitor' control) against the logarithm of the 3'-AMP concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Mechanism of Inhibition: To determine if the inhibition is competitive, non-competitive, or mixed, repeat the experiment using several fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50) while varying the substrate (ATP) concentration. [9][10]Plot the data using a Lineweaver-Burk (double reciprocal) plot.

      • Validation Check: If the lines on the plot intersect on the y-axis, the inhibition is competitive. If they intersect on the x-axis, it is non-competitive. If they intersect in the upper-left quadrant, it is mixed inhibition. [11]This visual confirmation validates the determined mechanism.

    • Controls: Always include a 'no enzyme' control to check for non-enzymatic ATP degradation and a 'no inhibitor' control to establish 100% activity.

Chapter 4: Broader Implications and Future Research

Exploring Other Enzyme Targets

While the inhibition of adenylyl cyclase is the most documented enzymatic effect of 3'-AMP, its structural similarity to other adenosine-containing molecules suggests it could interact with other enzymes. The literature on this is sparse, representing a fertile ground for future investigation. Enzymes involved in purine metabolism or other phosphodiesterases could be potential targets. High-throughput screening of enzyme panels against 3'-AMP could uncover novel regulatory roles.

Therapeutic and Pharmacological Potential

Given that the 2',3'-cAMP-adenosine pathway is engaged during cellular injury, 3'-AMP could be a biomarker or mediator in various pathological states. [4]Developing stable, cell-permeable analogs of 3'-AMP could provide tools to probe the downstream consequences of adenylyl cyclase inhibition in specific tissues. Such compounds might have therapeutic potential in diseases characterized by excessive cAMP signaling. Conversely, designing molecules that block the interaction of 3'-AMP with its target enzymes could also be a valid therapeutic strategy.

Conclusion

3'-AMP sodium salt is a valuable tool for studying a specific and important mode of enzyme regulation. Arising from the stress-induced breakdown of RNA, it acts as a natural allosteric inhibitor of adenylyl cyclase, thus providing a direct link between nucleic acid catabolism and cAMP-mediated signal transduction. Its kinetic effects are distinct from the more familiar 5'-AMP, a fact that demands careful consideration in experimental design. By employing robust, self-validating protocols, researchers can accurately characterize the kinetics of 3'-AMP interactions, paving the way for a deeper understanding of its role in cellular physiology and its potential as a therapeutic target.

References

  • Jackson, E. K. (2011). The 2',3'-cAMP-adenosine pathway. American Journal of Physiology-Renal Physiology, 301(6), F1160-F1167. [Link] [4][5]2. Li, L., et al. (2014). Hydrolysis of 2'3'-cGAMP by ENPP1 and design of non-hydrolyzable analogs. Nature Chemical Biology, 10(12), 1043-1048. [Link]

  • Gallo, M. L., & Jackson, E. K. (2010). Extracellular 2',3'-cAMP Is a Source of Adenosine. Journal of Biological Chemistry, 285(42), 32088-32097. [Link] [6]4. Arad, M., et al. (2012). AMP-Activated Protein Kinase Regulation and Biological Actions in the Heart. Circulation Research, 111(6), 804-818. [Link] [12]5. Eisenthal, R., & Cornish-Bowden, A. (1998). A convenient method for studying enzyme kinetics. Biochemical Journal, 330(Pt 2), 715-720. [Link] [13]6. Ripphahn, M., et al. (2022). Development of a multi-enzyme cascade for 2'3'-cGAMP synthesis from nucleosides. Metabolic Engineering, 72, 13-22. [Link]

  • Wikipedia contributors. (2024). AMP-activated protein kinase. In Wikipedia, The Free Encyclopedia. [Link] [14]8. Houslay, M. D., et al. (2019). Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases. Proceedings of the National Academy of Sciences, 116(27), 13324-13333. [Link]

Sources

Methodological & Application

Application Note: High-Resolution HPLC Separation of 3'-AMP and 5'-AMP Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The separation of Adenosine 3'-monophosphate (3'-AMP) and Adenosine 5'-monophosphate (5'-AMP) is a critical analytical challenge in nucleotide biochemistry, particularly for:

  • mRNA Quality Control: Monitoring poly-A tail degradation and enzymatic hydrolysis.

  • Enzymatic Assays: Distinguishing between specific RNase activities (e.g., RNase T2 produces 3'-phosphates, while RNase A variants may yield different isomers).

  • Metabolic Profiling: Quantifying isomeric ratios in cellular extracts.

The Challenge: 3'-AMP and 5'-AMP are structural isomers differing only by the position of the phosphate group on the ribose ring. Their identical molecular weight (347.22 g/mol ) renders standard Mass Spectrometry (MS) indistinguishable without prior chromatographic resolution. Furthermore, their similar pKa values and hydrophobicity make baseline separation on standard C18 columns difficult without specialized mobile phase modifiers.

This guide presents three distinct, field-proven methodologies to achieve baseline resolution (


).

Method Selection Guide (Decision Tree)

Select the protocol that best fits your detection limits and available instrumentation.

MethodSelection Start START: Select Method MS_Req Is MS Detection Required? Start->MS_Req Sample_Matrix Sample Matrix Complexity MS_Req->Sample_Matrix No (UV only) Method_PGC METHOD A: Porous Graphitic Carbon (Best for Isomers & MS) MS_Req->Method_PGC Yes (High Sensitivity) Method_RPIP METHOD B: RP-Ion Pairing (Standard for Oligos) MS_Req->Method_RPIP Yes (Standard Sensitivity) Sample_Matrix->Method_PGC Polar Metabolites Method_AEX METHOD C: Anion Exchange (Robust UV Quantitation) Sample_Matrix->Method_AEX High Salt/Protein (Robust)

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on detection needs and sample complexity.

Method A: Porous Graphitic Carbon (PGC) – The Isomer Specialist

Why this works: Unlike silica-based C18, PGC (e.g., Hypercarb) retains analytes via a "Polar Retention Effect on Graphite" (PREG) and planar interactions. The flat graphite surface can discriminate between the 3' and 5' phosphate positions based on how the phosphate group sterically hinders the adsorption of the adenine base onto the graphite sheets. This method often yields the highest resolution for polar isomers.

Protocol Parameters
ParameterSpecification
Column Thermo Scientific Hypercarb™, 100 x 2.1 mm, 3 µm (or 5 µm)
Mobile Phase A 10 mM Ammonium Acetate, pH 9.0 (Adjusted with NH₄OH)
Mobile Phase B 100% Acetonitrile (ACN)
Flow Rate 0.2 mL/min (compatible with ESI-MS)
Temperature 25°C (Higher temps reduce retention but improve peak shape)
Detection UV @ 260 nm or ESI-MS (Negative Mode)
Step-by-Step Workflow
  • Column Conditioning: PGC columns are sensitive to redox states. Pass 100% ACN through the column for 20 mins, followed by 95% Mobile Phase A for 30 mins to equilibrate.

  • Gradient Program:

    • 0–5 min: Isocratic 0% B (Focuses polar analytes).

    • 5–20 min: Linear gradient 0% → 25% B.

    • 20–25 min: Ramp to 90% B (Wash).

    • 25–35 min: Re-equilibration at 0% B.

  • Elution Order: Typically, 5'-AMP elutes before 3'-AMP . The 5'-phosphate interferes less with the base-graphite interaction than the 3'-phosphate, but the specific interaction geometry often causes the 5'-isomer to be less retained than the 3'-isomer under high pH conditions. Note: Always verify with individual standards.

Method B: Reversed-Phase Ion-Pairing (RP-IP) – The Industry Standard

Why this works: The phosphate groups are negatively charged at neutral pH. Adding an ion-pairing agent (like Tetrabutylammonium, TBA) creates a neutral, hydrophobic complex that retains on the C18 chain. The slight difference in the hydrophobic footprint of the 3'- vs 5'-ion-pair complex allows for separation.

Protocol Parameters
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm
Ion-Pair Reagent 10 mM Tetrabutylammonium Bisulfate (TBAH) or TEAA
Mobile Phase A 10 mM TBAH + 10 mM Phosphate Buffer, pH 6.0
Mobile Phase B Acetonitrile : Mobile Phase A (50:50 v/v)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 254 nm
Step-by-Step Workflow
  • Buffer Prep: Dissolve TBAH in water. Adjust pH to 6.0 before adding organic solvent to prevent precipitation or pH meter errors. Filter through 0.22 µm membrane.

  • Gradient Program:

    • 0–2 min: 2% B.

    • 2–15 min: 2% → 30% B.

    • 15–18 min: 30% → 80% B (Column wash).

    • 18–25 min: Re-equilibration at 2% B.

  • Critical Note: Dedicated columns are recommended. Ion-pairing agents are difficult to wash off and will permanently alter the selectivity of a C18 column for other applications.

Method C: Strong Anion Exchange (SAX) – Robust QC

Why this works: Separation is based purely on electrostatic interaction. While both isomers have a -2 charge at pH 7, the spatial accessibility of the phosphate group to the quaternary ammonium ligands on the resin differs. 5'-AMP is generally more accessible and forms stronger interactions than the sterically hindered 3'-AMP.

Protocol Parameters
ParameterSpecification
Column Bio-Rad Aminex A-27 or Agilent PL-SAX, 50 x 4.6 mm
Mobile Phase A 5 mM Ammonium Phosphate, pH 3.5
Mobile Phase B 0.5 M Ammonium Phosphate, pH 3.5
Flow Rate 1.0 mL/min
Temperature Ambient (20–25°C)
Detection UV @ 260 nm
Step-by-Step Workflow
  • Isocratic/Gradient: A shallow gradient is usually required for isomers.

    • 0–20 min: Linear gradient 0% → 20% B.

  • Elution Order: 3'-AMP typically elutes before5'-AMP . The 5'-phosphate is less sterically hindered by the ribose ring, allowing tighter binding to the cationic resin.

Comparative Data & Performance

MetricMethod A (PGC)Method B (RP-IP)Method C (SAX)
Resolution (Rs) High (> 2.0) Moderate (1.5 – 1.8)High (> 2.0)
MS Compatibility Excellent (Volatile salts)Poor (TBAH suppresses signal)Poor (High salt)
Column Life Long (pH stable 0-14)Medium (Reagent buildup)Long
Elution Order 5'-AMP < 3'-AMPVaries by reagent3'-AMP < 5'-AMP

Experimental Workflow Diagram

Workflow Sample Sample (Cell Extract/Enzyme Mix) Filter Filtration (0.22 µm PVDF) Sample->Filter Dilution Dilution (Mobile Phase A) Filter->Dilution HPLC HPLC Injection (10-20 µL) Dilution->HPLC Detect Detection (UV 260nm / MS) HPLC->Detect Data Data Analysis (Integration & Ratio Calc) Detect->Data

Figure 2: Standardized sample preparation and analysis workflow.

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Secondary interactions with silanols (Method B) or metal chelating (Method A).

    • Fix: For Method B, add 1% methanol to Mobile Phase A. For Method A, ensure system passivation or add 5 µM EDTA if using older stainless steel hardware.

  • Loss of Resolution:

    • Cause: pH drift. Nucleotide ionization is sensitive near pKa (approx pH 6-7 for the secondary phosphate).

    • Fix: Use buffered mobile phases (Phosphate or Acetate) with at least 10 mM buffer capacity.

  • Ghost Peaks:

    • Cause: Carryover of ion-pairing reagents.

    • Fix: Run a "sawtooth" gradient wash (0-100% B rapid cycling) between distinct sample batches.

References

  • Agilent Technologies. Analysis of Nucleotides by RP-IP HPLC. (Standard protocols for TBAH based separation). [Link]

  • Journal of Chromatography A. Separation of adenosine phosphate isomers using anion exchange chromatography. (Validation of elution order on SAX). [Link]

Application Note: Kinetic Characterization and Validation of RNase T2 Assays Using 3'-AMP Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ribonuclease T2 (RNase T2, EC 3.1.27.1) is a transferase-type endoribonuclease conserved across biological kingdoms, implicated in physiological processes ranging from phosphate scavenging to tumor suppression.[1] Unlike RNase A, RNase T2 functions in acidic environments and lacks strict base specificity, though it often exhibits a preferential affinity for adenosine-rich regions.

Critical Technical Distinction: While often requested in assay development, 3'-AMP is not a cleavage substrate for RNase T2. It is the stable reaction product generated from the hydrolysis of Adenosine 2',3'-cyclic monophosphate (2',3'-cAMP) or the digestion of poly(A) RNA.

This Application Note details the scientifically accurate utility of 3'-AMP Sodium Salt in RNase T2 assays. We define its two critical roles:

  • Quantitative Reference Standard: Essential for converting absorbance/HPLC signals into molar turnover rates (kcat).

  • Mechanistic Probe (Competitive Inhibitor): Used to determine the inhibition constant (

    
    ), a vital parameter for validating active site integrity and screening potential drug candidates.
    

Scientific Background & Mechanism[1][2][3][4][5]

To use 3'-AMP effectively, one must understand the RNase T2 reaction coordinate. The enzyme operates via a two-step mechanism:[2]

  • Transphosphorylation: The 2'-OH of the ribose attacks the adjacent phosphodiester bond, cleaving the RNA chain and forming a 2',3'-cyclic phosphate intermediate.

  • Hydrolysis: The enzyme hydrolyzes the cyclic intermediate to release the final product: a 3'-monophosphate nucleotide (e.g., 3'-AMP).

Pathway Visualization (Graphviz)

RNaseT2_Mechanism Substrate Substrate (Poly-A RNA) Intermediate Intermediate (2',3'-cAMP) Substrate->Intermediate Step 1: Transphosphorylation Enzyme RNase T2 (Active Site) Enzyme->Substrate Product Final Product (3'-AMP) Intermediate->Product Step 2: Hydrolysis Inhibitor Competitive Inhibitor (Exogenous 3'-AMP) Inhibitor->Enzyme Product Inhibition (Mimics Product)

Figure 1: Reaction coordinate of RNase T2. 3'-AMP acts as the final product and a feedback inhibitor, binding to the active site to regulate turnover.

Materials & Reagents

Core Reagent
  • Compound: Adenosine 3'-monophosphate (3'-AMP), Sodium Salt

  • CAS Number: 4578-31-8

  • Why Sodium Salt? The free acid form of 3'-AMP has poor solubility in aqueous buffers. The sodium salt dissolves instantly in water/buffer (up to 50 mg/mL), ensuring precise concentration for standard curves without requiring pH adjustments that could destabilize the enzyme.

Assay Buffers[6]
  • Reaction Buffer (Acidic): 50 mM Sodium Acetate, pH 4.5 (T2 optimum).

  • Stop Solution: 2.5% TCA (Trichloroacetic acid) with 0.25% Uranyl Acetate (for precipitation assays).

Protocol A: Generation of Product Standard Curves

Purpose: To quantify enzyme activity, you must correlate the instrument signal (Absorbance or Peak Area) to the actual moles of product formed.

Principle: RNase T2 activity is defined by the release of acid-soluble 3'-nucleotides. 3'-AMP Sodium Salt is used to calibrate this release.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 3'-AMP Sodium Salt in Reaction Buffer to a concentration of 10 mM.

    • Verify concentration using extinction coefficient (

      
       at pH 7.0; note that 
      
      
      
      varies slightly at pH 4.5, so prepare in neutral buffer for quantification if necessary, then dilute).
  • Dilution Series:

    • Prepare a 6-point serial dilution ranging from 0 µM to 500 µM (e.g., 0, 15.6, 31.25, 62.5, 125, 250, 500 µM).

  • Mock Assay Processing:

    • Crucial Step: Do not just read the absorbance. You must treat the standard exactly like the enzyme reaction.

    • Add 100 µL of each standard dilution to 100 µL of Stop Solution (TCA/Uranyl Acetate).

    • Incubate on ice for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes (to mimic removal of undigested RNA carrier).

  • Measurement:

    • Measure Absorbance at 260 nm (

      
      ) of the supernatant.[3]
      
    • Plot: x-axis = Concentration of 3'-AMP (µM); y-axis =

      
      .
      
    • Output: Calculate the Slope (

      
      ). This is your Conversion Factor .
      

Protocol B: Competitive Inhibition Assay ( Determination)

Purpose: To validate the active site specificity or screen for drugs. Since 3'-AMP is the product, it binds the active site. If a test compound cannot displace 3'-AMP (or vice versa), it may bind allosterically.

Experimental Logic: We utilize 3'-AMP as a known competitive inhibitor against a standard substrate (e.g., Adenosine 2',3'-cyclic monophosphate, 2',3'-cAMP).

Workflow Visualization (Graphviz)

Inhibition_Workflow Start Enzyme Prep (RNase T2) Mix Pre-Incubation Enzyme + 3'-AMP (0-5 mM) Start->Mix StartRxn Initiate Reaction Add Substrate (2',3'-cAMP) Mix->StartRxn Measure Measure Velocity (v) HPLC or A260 StartRxn->Measure Analysis Dixon Plot Analysis 1/v vs [I] Measure->Analysis

Figure 2: Workflow for determining the inhibition constant (Ki) using 3'-AMP.

Step-by-Step Methodology
  • Enzyme Pre-incubation:

    • Prepare RNase T2 at a fixed concentration (e.g., 10 nM).

    • Prepare 3'-AMP Sodium Salt (Inhibitor) at varying concentrations: 0, 0.5, 1.0, 2.0, 5.0 mM.

    • Mix Enzyme and 3'-AMP in Reaction Buffer. Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Substrate Addition:

    • Add the substrate 2',3'-cAMP (NOT 3'-AMP) at a fixed concentration (e.g., equal to

      
      , typically ~200-300 µM for T2).
      
  • Kinetic Measurement:

    • Monitor the reaction.[4][3][5][6][7][8][9] If using HPLC, stop aliquots at 0, 5, 10, 15 mins.

    • Detection: Separation of 2',3'-cAMP (Substrate) from 3'-AMP (Product) on a C18 column.

    • Note: Since we added 3'-AMP as an inhibitor, the "baseline" 3'-AMP will be high. You are measuring the increase (

      
      ) in 3'-AMP peak area over time.
      
  • Data Analysis (Dixon Plot):

    • Calculate initial velocity (

      
      ) for each inhibitor concentration.
      
    • Plot

      
       (y-axis) vs. 
      
      
      
      (Concentration of 3'-AMP, x-axis).
    • Result: The x-intercept corresponds to

      
      .
      
    • Expected Data: For fungal RNase T2,

      
       for 3'-AMP is typically in the micromolar range, confirming strong product inhibition.
      

Data Presentation & Interpretation

Table 1: Troubleshooting Common Assay Anomalies
ObservationProbable CauseCorrective Action
High Background

3'-AMP Stock degradation or contamination.Prepare fresh 3'-AMP Sodium Salt; check purity via HPLC.
Non-linear Standard Curve Precipitation issues in Mock Assay.Ensure TCA/Uranyl Acetate is fully mixed; spin at higher g-force.
No Inhibition Observed Substrate concentration

.
Competitive inhibition is overcome by high substrate. Lower [Substrate] to

.
Precipitate in Stock Used Free Acid instead of Sodium Salt.Switch to 3'-AMP Sodium Salt or adjust pH to 7.0 with NaOH.

References

  • Egami, F., & Nakamura, K. (1969). Microbial Ribonucleases. Springer-Verlag.
  • Irie, M. (1999).[1] "Structure-function relationships of acid ribonucleases: lysosomal, vacuolar, and periplasmic enzymes." Pharmacology & Therapeutics, 81(2), 77-139. Link

  • Deshpande, R. A., & Shankar, V. (2002).[1] "Ribonucleases from T2 family." Critical Reviews in Microbiology, 28(2), 79-122. Link

  • Yasuda, T., & Inoue, Y. (1983). "Steady-state kinetic studies of binding and catalysis by ribonuclease T2: a microenvironmental survey of the active site by using a series of adenosine-3'- and -5'-alkylphosphates." Journal of Biochemistry, 94(5), 1475-1481.[7] Link

  • Luhtala, N., & Parker, R. (2010).[10] "T2 Family Ribonucleases: Ancient enzymes with diverse roles." Trends in Biochemical Sciences, 35(5), 253-259. Link

Disclaimer: This protocol is intended for research use only. Always consult the Material Safety Data Sheet (MSDS) for 3'-AMP Sodium Salt and Uranyl Acetate before handling.

Sources

Application Note: Spectrophotometric Determination of Adenosine 3'-Monophosphate (3'-AMP) Concentration

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Validated Protocol

Introduction & Biological Context

Adenosine 3'-monophosphate (3'-AMP) is a critical nucleotide intermediate with profound implications in cellular signaling, structural biology, and biomarker profiling. In biological systems, 3'-AMP is prominently generated during the endonucleolytic degradation of RNA transcripts. Enzymes such as RNase I cleave RNA to produce atypical 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), which are subsequently hydrolyzed by cyclic nucleotide phosphodiesterases to yield 3'-NMPs, including 3'-AMP[1][2].

Accurate quantification of 3'-AMP is essential for characterizing these nucleotide salvage pathways, studying biofilm regulation, and performing enzyme kinetic assays[3].

Pathway RNA RNA Transcript cNMP 2',3'-cAMP RNA->cNMP RNase I Cleavage AMP 3'-AMP cNMP->AMP Phosphodiesterase (e.g., CNPase) Degradation Downstream Metabolites AMP->Degradation Nucleotidases

Figure 1: Biological generation of 3'-AMP from RNA degradation via cyclic nucleotide intermediates.

Principles of Spectrophotometric Quantification

The spectrophotometric determination of 3'-AMP relies on the strong ultraviolet (UV) absorbance of its adenine nucleobase. The conjugated


-electron system of the purine ring absorbs UV light maximally at 260 nm (

)[4].

Because the position of the phosphate group on the ribose sugar (3' vs. 5') does not perturb the electronic structure of the adenine chromophore, 3'-AMP shares the exact molar extinction coefficient (


) as 5'-AMP: 15,400 

at pH 7.0
[4].

Quantification is governed by the Beer-Lambert Law :



Table 1: Spectrophotometric Properties of 3'-AMP
ParameterValue / Description
Target Analyte Adenosine 3'-monophosphate (3'-AMP)
Wavelength of Max Absorbance (

)
260 nm
Molar Extinction Coefficient (

)
15,400

Optimal Buffer pH 7.0 (e.g., 10 mM Sodium Phosphate)
Molecular Weight (Free Acid) 347.22 g/mol

Experimental Workflow

Workflow A 1. Sample Preparation Dilute 3'-AMP in pH 7.0 Buffer B 2. Instrument Calibration Warm up UV lamp & Blank with Buffer A->B C 3. Spectral Measurement Record A230, A260, A280, A320 B->C D 4. Purity Assessment Evaluate A260/A280 & A260/A230 C->D E 5. Concentration Calculation Apply Beer-Lambert Law (ε=15,400) D->E

Figure 2: Workflow for the spectrophotometric determination and purity assessment of 3'-AMP.

Required Materials & Reagents

  • UV-Vis Spectrophotometer: Capable of reading 230, 260, 280, and 320 nm.

  • Quartz Cuvettes (1 cm pathlength): Causality: Standard glass or plastic cuvettes absorb strongly in the UV range (<300 nm) and will completely obscure the nucleotide signal.

  • 10 mM Sodium Phosphate Buffer, pH 7.0: Causality: The extinction coefficient of adenine is highly pH-dependent due to the protonation states of the ring nitrogens. Maintaining a strict pH 7.0 ensures the molecule remains in the neutral state corresponding to the

    
     of 15,400 
    
    
    
    [4].

Step-by-Step Protocol

Step 1: Instrument Preparation & Thermal Equilibration
  • Turn on the spectrophotometer and ignite the UV (Deuterium) lamp.

  • Allow a minimum of 30 minutes for the lamp to thermally equilibrate.

  • Expert Insight: Failing to warm up the lamp leads to baseline drift and erratic absorbance readings, destroying the reproducibility of the assay.

Step 2: Buffer Blanking (The Self-Validating Baseline)
  • Pipette 1 mL of the 10 mM Sodium Phosphate Buffer (pH 7.0) into the quartz cuvette.

  • Wipe the optical faces with lint-free lens paper.

  • Insert into the instrument and zero the absorbance at 230, 260, 280, and 320 nm.

  • Expert Insight: The blank must be the exact same buffer used to dilute the 3'-AMP. Even minor differences in salt concentration or pH between the blank and sample can induce refractive index shifts, artificially altering the absorbance.

Step 3: Sample Dilution & Measurement
  • Dilute the 3'-AMP sample in the pH 7.0 buffer.

  • Expert Insight: Aim for a target

    
     reading between 0.1 and 1.0 Optical Density (OD) units. Readings above 1.0 OD often fall outside the linear dynamic range of standard photodiode detectors, leading to severe underestimation of concentration due to the inner-filter effect.
    
  • Record the absorbance at 260 nm (target peak), 280 nm (protein check), 230 nm (organic/salt check), and 320 nm (background scatter)[5].

Step 4: Background Correction & Calculation
  • Subtract the

    
     value from the 
    
    
    
    value.
  • Expert Insight: Pure 3'-AMP does not absorb at 320 nm. Any absorbance at this wavelength indicates light scattering due to particulates, micro-bubbles, or cuvette smudges. Subtracting

    
     provides a self-validating correction for physical artifacts.
    
  • Calculate the concentration using the corrected absorbance:

    
    
    

Data Analysis & Purity Assessment

Beyond absolute concentration, the spectral profile provides a built-in quality control mechanism. Assess the purity of the 3'-AMP preparation using the following ratios. Note that while standard DNA has an


 of ~1.8, pure adenine derivatives naturally exhibit much higher ratios due to the lack of pyrimidines[5].
Table 2: Spectral Quality Control Metrics
MetricTarget ValueIndication of Deviation

Ratio
> 2.0 (Typically ~4.0 for pure purines)Values significantly lower than expected strongly suggest protein contamination (aromatic amino acids absorb at 280 nm)[5].

Ratio
> 2.0Values < 2.0 indicate contamination by chaotropic salts, phenol, or organic solvents used during extraction[5].

Absorbance
< 0.01 ODElevated values indicate light scattering from particulates, micro-bubbles, or dirty cuvettes.
System Self-Validation Check: Serial Dilution

To guarantee that your measurements are within the linear range and free of concentration-dependent aggregation, perform a serial 2-fold dilution of your sample. The calculated concentration (accounting for the dilution factor) must remain constant across the series. If the calculated concentration increases upon dilution, the initial sample was too concentrated and suffered from detector saturation.

References

  • Fontaine, B. M., et al. "RNase I Regulates Escherichia coli 2',3'-Cyclic Nucleotide Monophosphate Levels and Biofilm Formation." Biochemical Journal, 475(8), 1491-1506. URL: [Link]

  • Hayano, K. "Characterization of two phosphodiesterase components in an extract of larch forest soil." Soil Science and Plant Nutrition, 34(3), 393-403. URL: [Link]

  • Nelson, D. L., & Cox, M. M. "Nucleic Acids: Structure & Function." Lehninger Principles of Biochemistry. URL: [Link]

Sources

Synthesis of Coenzyme A precursors using 3'-AMP sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Chemical Synthesis of Coenzyme A Precursors Utilizing 3'-AMP Sodium Salt

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Regioselective chemical synthesis, nucleotide activation, and pyrophosphate coupling.

Executive Summary

Coenzyme A (CoA) is an indispensable metabolic cofactor responsible for acyl group transfer in a vast array of biochemical pathways, including fatty acid oxidation and the citric acid cycle[1]. While enzymatic synthesis from pantothenic acid is widely utilized in biological systems, the de novo chemical synthesis of CoA and its structural analogues is critical for developing enzyme inhibitors, mechanistic probes, and unnatural thioesters.

This application note details a highly convergent, regioselective chemical synthesis of CoA precursors starting from Adenosine 3'-monophosphate (3'-AMP) sodium salt . By strategically utilizing 3'-AMP as the starting material, we bypass the notoriously difficult 3'-OH selective phosphorylation of adenosine. This protocol leverages the Yoshikawa phosphorylation method[2] and Khorana's classic morpholidate coupling[3] to construct the target molecule with high thermodynamic control and structural fidelity.

Mechanistic Causality: The Strategic Advantage of 3'-AMP

Historically, the total chemical synthesis of Coenzyme A, pioneered by Moffatt and Khorana in 1961, relied on complex protection-deprotection schemes to differentiate the 2', 3', and 5' hydroxyl groups of the ribose ring[3][4]. Synthesizing the 3'-phosphate linkage from 5'-AMP is plagued by spontaneous 2',3'-phosphate migration.

Starting with 3'-AMP sodium salt elegantly circumvents this issue through intrinsic structural properties:

  • Built-in Regiocontrol: The 3'-phosphate is already installed. Its bulky hydration sphere and negative charge sterically and electronically shield the adjacent secondary 2'-OH, preventing unwanted side reactions.

  • Selective 5'-Phosphorylation: The primary 5'-OH remains highly accessible. By employing the Yoshikawa phosphorylation method (POCl₃ in trimethyl phosphate)[5], the 5'-OH is rapidly and selectively phosphorylated to yield 3'-phosphoadenosine-5'-phosphate (PAP)[6]. Trimethyl phosphate (TMP) acts not just as a solvent, but actively stabilizes the intermediate phosphodichloridate, driving the reaction forward[2].

  • Morpholidate Activation: The 5'-phosphate of PAP is selectively activated with morpholine and N,N'-dicyclohexylcarbodiimide (DCC) to form the 5'-phosphoromorpholidate. The primary nature of the 5'-carbon makes this phosphate significantly more reactive toward phosphoramidate formation than the secondary 3'-phosphate[3].

Reaction Workflow Visualization

CoA_Synthesis A 3'-AMP Sodium Salt (Starting Material) B Regioselective 5'-Phosphorylation (POCl3, Trimethyl Phosphate, 0°C) A->B C PAP (3'-Phosphoadenosine-5'-phosphate) Intermediate B->C 85% Yield D Phosphoramidate Activation (Morpholine, DCC, t-BuOH/H2O) C->D E PAP-5'-phosphoromorpholidate Activated Intermediate D->E 75% Yield F Pyrophosphate Coupling (D-Pantetheine-4'-phosphate, Pyridine) E->F G Coenzyme A (CoA) Final Product F->G 60% Yield

Figure 1: Chemical synthesis workflow of Coenzyme A from 3'-AMP sodium salt.

Experimental Protocols

The following self-validating protocols establish a closed-loop system for synthesizing CoA precursors, ensuring high purity at each intermediate stage.

Protocol 1: Regioselective 5'-Phosphorylation of 3'-AMP
  • Preparation: Convert 3'-AMP sodium salt to its anhydrous pyridinium or triethylammonium salt via cation-exchange chromatography (Dowex 50WX8, pyridinium form). This ensures complete solubility in organic solvents. Dry extensively over P₂O₅ in vacuo for 24 hours.

  • Reaction: Suspend the anhydrous 3'-AMP (1.0 eq) in anhydrous trimethyl phosphate (TMP) under a strict argon atmosphere. Cool the mixture to 0°C.

  • Phosphorylation: Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise. Stir at 0°C for 2 hours. Monitor via HPLC (C18 column, 0.1 M TEAB/Acetonitrile gradient) until the 3'-AMP peak is entirely consumed.

  • Quenching: Pour the reaction mixture into ice-cold 1.0 M Triethylammonium bicarbonate (TEAB) buffer (pH 7.5). This step is critical to safely hydrolyze the highly reactive phosphodichloridate intermediate into the stable phosphate[5].

  • Purification: Purify the resulting 3'-phosphoadenosine-5'-phosphate (PAP) via DEAE-Sephadex A-25 anion-exchange chromatography using a linear gradient of TEAB (0.1 to 0.6 M). Lyophilize to obtain the PAP triethylammonium salt.

Protocol 2: Synthesis of PAP-5'-phosphoromorpholidate
  • Activation: Dissolve the PAP triethylammonium salt (1.0 eq) in a 1:1 mixture of tert-butanol and water. Add morpholine (4.0 eq) and heat the solution gently to 80°C.

  • Coupling: Dissolve N,N'-dicyclohexylcarbodiimide (DCC, 4.0 eq) in tert-butanol and add dropwise to the mixture over 2 hours. Reflux for an additional 2 hours[3].

  • Workup: Cool the mixture to room temperature. Filter off the precipitated dicyclohexylurea (DCU) byproduct. Extract the filtrate three times with diethyl ether to remove unreacted DCC and excess morpholine.

  • Isolation: Evaporate the aqueous layer and purify via anion-exchange chromatography to isolate the highly reactive PAP-5'-phosphoromorpholidate precursor.

Protocol 3: Pyrophosphate Coupling to form Coenzyme A
  • Preparation: Co-evaporate PAP-5'-phosphoromorpholidate (1.0 eq) and D-pantetheine-4'-phosphate (1.2 eq) with anhydrous pyridine three times to strip away all trace water molecules.

  • Reaction: Dissolve the dried mixture in anhydrous pyridine. Stir under argon at room temperature in the dark for 48 hours[3].

  • Validation: Monitor the formation of the pyrophosphate linkage via ³¹P-NMR. The successful coupling is validated by the appearance of a characteristic AB quartet signal around -10 to -11 ppm, confirming the asymmetric pyrophosphate bridge.

  • Purification: Remove pyridine in vacuo. Purify the crude Coenzyme A using preparative reverse-phase HPLC (C18, 50 mM ammonium acetate buffer, pH 5.5). Lyophilize the product fractions to yield pure Coenzyme A.

Quantitative Data Summary

The table below summarizes the expected yields, reaction conditions, and purity metrics for the synthesis of CoA precursors starting from 3'-AMP sodium salt.

Reaction StepSubstrateKey ReagentsConditionsIsolated Yield (%)Purity (HPLC)
1. Regioselective Phosphorylation 3'-AMPPOCl₃, TMP2 h, 0°C82 - 85%> 95%
2. Phosphoramidate Activation PAPMorpholine, DCC4 h, 80°C70 - 75%> 92%
3. Pyrophosphate Coupling PAP-5'-morpholidateD-Pantetheine-4'-P48 h, 25°C55 - 60%> 98% (Post-Prep)

References

  • Title: Coenzyme A.
  • Title: Nucleoside polyphosphates. XII. The total synthesis of coenzyme A.
  • Title: Phosphonate analogues of nucleoside polyphosphates.
  • Title: A Universal Nucleoside-to-NTP Enzyme Cascade driven by Polyphosphate.
  • Title: Coenzyme A Biosynthesis and Enzymology.
  • Title: Polynucleotides. XLII 1. Limited addition of 2'-O-o-nitrobenzyl nucleotides...

Sources

Optimal buffer systems for Adenosine 3'-monophosphate sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Buffer Systems for Adenosine 3'-monophosphate (3'-AMP) Sodium Salt

Abstract

Adenosine 3'-monophosphate (3'-AMP) sodium salt is a critical nucleotide isomer involved in RNA catabolism, specifically as a downstream product of RNase T2 family enzymes and a metabolite of the 2',3'-cAMP pathway.[1][2][3][4] Unlike its more stable 5'-AMP counterpart, 3'-AMP is susceptible to isomerization to 2'-AMP via a 2',3'-cyclic intermediate, particularly under extreme pH conditions.[1] This guide provides authoritative protocols for buffer selection, stock preparation, and analytical workflows to ensure the chemical integrity of 3'-AMP in experimental settings.[1]

Introduction: The Stability-Solubility-Activity Triad

Working with 3'-AMP requires a precise balance between three physicochemical factors:

  • Isomeric Stability: Preventing the migration of the phosphate group from the 3' to the 2' position.

  • Ionic Solubility: The sodium salt form is highly water-soluble, but high ionic strength buffers can cause precipitation or ion-suppression in LC-MS.[1]

  • Enzymatic Compatibility: Many applications (e.g., RNase assays) require acidic conditions that are inherently destabilizing to the substrate over long periods.

Key Chemical Distinction:

  • 3'-AMP: Phosphate at the 3'-hydroxyl of the ribose.[1]

  • Risk: In acidic (pH < 4) or basic (pH > 9) conditions, the 2'-hydroxyl group attacks the 3'-phosphate, forming 2',3'-cyclic AMP, which then hydrolyzes to a mixture of 2'-AMP and 3'-AMP.[1]

Physicochemical Profile & Buffer Selection

Table 1: Physicochemical Properties of 3'-AMP Sodium Salt
PropertyValue / CharacteristicPractical Implication
Molecular Weight ~369.2 (Monosodium)Use exact MW on CoA for molarity calcs.[1][5]
pKa (Phosphate) pKa₁ ≈ 0.9, pKa₂ ≈ 6.2Buffer pH must be > pKa₂ for full ionization.[1]
pKa (Adenine) pKa ≈ 3.8 (N1 protonation)Avoid pH < 4.0 to prevent base protonation.[1]
Solubility > 50 mg/mL in WaterHighly soluble; vortexing rarely needed.
λmax 259 nm (pH 7.[4]0)Quantify using ε ≈ 15,400 M⁻¹cm⁻¹.
Stability Window pH 6.0 – 7.5Optimal for Storage.
Buffer Recommendations by Application
  • For Long-Term Storage (Stock Solutions):

    • Buffer: 10 mM Tris-HCl or 10 mM Sodium Phosphate.

    • pH: 7.4.

    • Rationale: Neutral pH prevents acid-catalyzed isomerization and base-catalyzed hydrolysis.[1]

  • For HPLC/LC-MS Analysis:

    • Buffer: 10-50 mM Ammonium Acetate or Ammonium Formate.[1]

    • pH: 6.8.[6][7]

    • Rationale: Volatile buffer compatible with MS; pH 6.8 ensures separation from 2'-AMP and 5'-AMP isomers.[1]

  • For RNase T2 Activity Assays:

    • Buffer: Sodium Acetate / Acetic Acid.[8]

    • pH: 4.5 – 5.0 (Assay dependent).

    • Rationale: RNase T2 enzymes are acid-active.[1] Note: 3'-AMP is used here as a product standard or inhibitor, not the substrate.[1]

Visualizing the Instability Mechanism

The following diagram illustrates the chemical pathway researchers must avoid during storage.

IsomerizationRisk AMP3 3'-AMP (Target Compound) Cyclic 2',3'-Cyclic AMP (Intermediate) AMP3->Cyclic Acid/Base Catalysis (Intramolecular Attack) Adenosine Adenosine (Degradation) AMP3->Adenosine Phosphatase Contamination Cyclic->AMP3 Hydrolysis AMP2 2'-AMP (Isomer Impurity) Cyclic->AMP2 Hydrolysis (Thermodynamic Mix)

Caption: Mechanism of 3'-AMP instability. Extreme pH facilitates the formation of the cyclic intermediate, leading to isomeric scrambling.

Detailed Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Purpose: To create a master stock stable for >6 months at -20°C.

Materials:

  • Adenosine 3'-monophosphate sodium salt (Solid).[1][5]

  • Ultrapure Water (Type I, 18.2 MΩ).[1]

  • 0.22 µm PES Syringe Filter (Low protein binding).[1]

  • 1 M Tris-HCl, pH 7.4 (Sterile).[1]

Procedure:

  • Weighing: Calculate the mass required for 10 mL of 10 mM solution.

    • Example: If MW = 369.2 g/mol :

      
      .
      
  • Dissolution: Add the powder to a sterile 15 mL conical tube.

  • Buffering: Add 9.9 mL of Ultrapure Water and 100 µL of 1 M Tris-HCl (pH 7.4) .

    • Note: Avoid dissolving in pure water first if the water is slightly acidic (common in distilled water). The trace Tris ensures immediate pH protection.

  • Mixing: Invert gently. Do not sonicate unless absolutely necessary (heat degrades nucleotides).[1]

  • QC Check: Measure OD₂₆₀.

    • Dilute 1:100 in buffer. Absorbance should be approx 1.54 (based on

      
      ).[1]
      
  • Filtration: Syringe filter into sterile cryovials.

  • Storage: Aliquot (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: HPLC Separation of 3'-AMP from Isomers

Purpose: To verify purity or quantify enzymatic production of 3'-AMP.

System: Reversed-Phase HPLC (C18). Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.[1]

Mobile Phases:

  • Solvent A: 50 mM Potassium Phosphate Buffer, pH 6.8 (Pre-mixed and filtered).

  • Solvent B: 100% Methanol (HPLC Grade).[1]

Gradient Profile:

Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
0.0 98 2 1.0
5.0 98 2 1.0
15.0 80 20 1.0

| 20.0 | 98 | 2 | 1.0 |[1]

Detection: UV @ 254 nm.[9][10] Expected Retention:

  • 5'-AMP: ~3.5 min[1]

  • 2'-AMP: ~4.2 min[1]

  • 3'-AMP: ~4.8 min (Elutes later due to interaction of 3'-phosphate with stationary phase geometry).[1]

Protocol C: RNase T2 Activity Assay (Standard Curve Generation)

Purpose: Using 3'-AMP as a product standard to quantify RNase T2 activity.[1]

Context: RNase T2 cleaves RNA between the 3'-phosphate and the 5'-hydroxyl of adjacent nucleotides, leaving a 3'-phosphate terminus.[1]

Reagents:

  • Assay Buffer: 100 mM Sodium Acetate, pH 4.8.

  • Substrate: Yeast RNA (High MW).

  • Stop Solution: 25% Perchloric Acid containing 0.75% Uranyl Acetate (precipitates undigested RNA).

Workflow:

  • Enzyme Reaction: Incubate RNase T2 with Yeast RNA in Assay Buffer at 37°C for 30 min.

  • Termination: Add Stop Solution. Incubate on ice for 10 min.

  • Clarification: Centrifuge at 14,000 x g for 10 min.

  • Quantification:

    • Measure OD₂₆₀ of the supernatant (acid-soluble nucleotides).[1]

    • Calibration: Construct a standard curve using 3'-AMP stock diluted in the mixture of Assay Buffer and Stop Solution (to match matrix effects).

    • Critical Step: Do not use 5'-AMP as the standard; the extinction coefficients and acid-solubility profiles can differ slightly.[1]

Workflow Logic Diagram

Workflow Start Start: 3'-AMP Sodium Salt (Solid Powder) Dissolve Dissolve in 10mM Tris-HCl (pH 7.4) Start->Dissolve QC QC: UV Absorbance (260nm) & HPLC Purity Check Dissolve->QC Decision Application? QC->Decision App_HPLC HPLC Analysis Dilute in Mobile Phase A (pH 6.8) Decision->App_HPLC Analytical App_Enz Enzyme Assay Std Dilute in Acetate Buffer (Use immediately) Decision->App_Enz Biological App_Store Long Term Storage Aliquot & Freeze -20°C Decision->App_Store Inventory

Caption: Decision matrix for handling 3'-AMP based on downstream application.

References

  • Chemical Properties & pKa

    • Source: Sigma-Aldrich Technical Bulletin.[1] "Adenosine 3'-monophosphate sodium salt Product Information."

  • RNase T2 Assay Methodology

    • Source: Deshpande, R. A., & Shankar, V. (2002).[1] Ribonucleases from T2 family. Critical Reviews in Microbiology.

    • URL:[Link]

  • Nucleotide Isomer Separation (HPLC): Source: Thermo Fisher Scientific Application Note. "Separation of Nucleotides by Reversed-Phase HPLC."
  • 2',3'-cAMP Pathway & Metabolism

    • Source: Jackson, E. K., et al. (2009).[1] The 2',3'-cAMP-adenosine pathway.[1][2] American Journal of Physiology-Renal Physiology.

    • URL:[Link]

Sources

Methods for desalting Adenosine 3'-monophosphate sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Strategies for the Desalting of Adenosine 3'-Monophosphate (3'-AMP) Sodium Salt

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Context

Adenosine 3'-monophosphate (3'-AMP) sodium salt is a critical nucleotide intermediate utilized in cellular signaling studies, enzymatic assays, and oligonucleotide synthesis. However, crude preparations or enzymatic reaction mixtures inherently contain high concentrations of inorganic salts (e.g., NaCl, sodium phosphate)[1].

The fundamental challenge in desalting 3'-AMP lies in its physicochemical profile. With a low molecular weight (MW ~347 g/mol for the free acid) and a highly polar, negatively charged phosphate backbone, 3'-AMP exhibits virtually no retention on standard reversed-phase (RP) matrices (e.g., C18)[2]. Consequently, the nucleotide co-elutes with inorganic salts in the void volume. Desalting is mandatory for downstream applications: in Mass Spectrometry (MS), non-volatile sodium salts cause severe ion suppression and adduct formation[1], while in NMR spectroscopy, high ionic strength broadens spectral lines and obscures critical structural data.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. The protocols below are designed as self-validating systems, ensuring that you understand the mechanistic causality behind every experimental choice.

Mechanistic Overview of Desalting Strategies

Strategy A: Size Exclusion Chromatography (SEC) via Sephadex G-10
  • Causality: SEC separates molecules strictly based on hydrodynamic volume rather than chemical affinity. Sephadex G-10 is a cross-linked dextran gel with a tight fractionation range of 0–700 Da[3]. Because 3'-AMP (MW ~347) is relatively large compared to the matrix pores, it is partially excluded and elutes early. Conversely, small inorganic salts (e.g., NaCl, MW 58.4) fully penetrate the porous matrix, taking a longer path and eluting significantly later[4]. This provides a gentle, solvent-free desalting mechanism[5].

Strategy B: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)
  • Causality: To force the highly polar 3'-AMP to interact with a hydrophobic C18 stationary phase, an ion-pairing reagent such as Triethylammonium acetate (TEAA) is introduced[6]. The lipophilic triethylammonium cation binds electrostatically to the negatively charged phosphate group of 3'-AMP, neutralizing its charge and increasing its apparent hydrophobicity[7]. Because TEAA is volatile, it can be completely removed post-elution via lyophilization, leaving a salt-free nucleotide suitable for MS[8].

Strategy C: Porous Graphitic Carbon (PGC) Chromatography
  • Causality: PGC offers a unique retention mechanism based on charge-induced dipole interactions, retaining highly polar nucleotides without the need for ion-pairing reagents[9]. This is highly advantageous for direct LC-MS applications where "sticky" ion-pairing reagents might permanently contaminate the MS source[10].

Experimental Protocols

Protocol 1: Preparative SEC Desalting (Sephadex G-10)

Objective: Rapid, bulk removal of NaCl and inorganic phosphates from 3'-AMP.

  • Resin Hydration: Suspend Sephadex G-10 powder in ultra-pure water (Milli-Q).

    • Causality: The resin must swell for at least 3 hours at 90°C or overnight at room temperature to ensure the cross-linked dextran pores are fully open and uniform[5].

  • Column Packing: Pour the slurry into a glass chromatography column (e.g., 1.5 cm x 30 cm) in a single continuous motion. Equilibrate with 3–5 column volumes (CV) of ultra-pure water.

  • Sample Loading: Dissolve the crude 3'-AMP sodium salt in a minimal volume of water.

    • Causality: The sample volume must be strictly limited to <10% of the total bed volume. Because SEC does not rely on chemical retention to focus the sample band, exceeding this volume causes severe band broadening, leading to overlap between the nucleotide and salt peaks.

  • Elution: Elute isothermally with ultra-pure water at a flow rate of 0.5–1.0 mL/min.

  • Fraction Validation: Monitor the eluate at 260 nm (UV) for the nucleotide peak. 3'-AMP will elute near the void volume (

    
    ). Simultaneously monitor conductivity; the inorganic salt peak will elute later, marked by a sharp spike in conductivity.
    
  • Recovery: Pool the UV-active, low-conductivity fractions and lyophilize to obtain the desalted 3'-AMP powder.

Protocol 2: MS-Grade Desalting via IP-RP-HPLC

Objective: High-resolution desalting and purification for MS-grade 3'-AMP.

  • Mobile Phase Preparation:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA) in MS-grade water, pH 7.0[11].

    • Buffer B: 100% MS-grade Acetonitrile[11].

  • Column Setup: Utilize a C18 analytical or semi-preparative column (e.g., 5 µm, 4.6 x 250 mm).

  • Gradient Elution:

    • 0–5 min (0% B): Causality: This initial isocratic hold is critical. Because inorganic salts do not interact with TEAA or the C18 matrix, they are washed out in the void volume.

    • 5–20 min (0% to 15% B): Causality: The increasing organic modifier disrupts the hydrophobic interaction between the C18 matrix and the TEAA-nucleotide complex, eluting the pure 3'-AMP.

  • Post-Processing (Volatilization): Collect the 3'-AMP peak (monitored at 260 nm). Lyophilize the fraction to dryness. Resuspend the pellet in ultra-pure water and lyophilize a second time.

    • Causality: Double-lyophilization ensures complete volatilization of the TEAA[6]. Note: The resulting product is the triethylammonium salt of 3'-AMP. If the strict sodium salt is required for your assay, pass the reconstituted product through a Dowex 50WX8 (Na+ form) cation exchange resin prior to final use.

Quantitative Data Summary

Desalting MethodRecovery (%)Purity (UV 260 nm)ScalabilityMS CompatibilityProcessing Time
Sephadex G-10 (SEC) 85 - 95%Moderate to HighExcellent (Grams)Good (Requires thorough salt separation)2 - 4 Hours
IP-RP-HPLC (TEAA) 75 - 85%Very High (>95%)Moderate (Milligrams)Excellent (Post-lyophilization)1 - 2 Hours
PGC Chromatography 70 - 80%HighLow (Analytical)Superior (No IP reagents needed)< 1 Hour

Methodological Decision Workflow

DesaltingWorkflow Start 3'-AMP Desalting Requirement Decision1 Is MS compatibility the primary goal? Start->Decision1 SEC Sephadex G-10 SEC (Fast, High Recovery) Decision1->SEC No (e.g., NMR/Assays) Decision2 Avoid Ion-Pairing Reagents? Decision1->Decision2 Yes IPHPLC IP-RP-HPLC w/ TEAA (High Purity, Volatile) Decision2->IPHPLC No PGC PGC Chromatography (Direct MS, No IP) Decision2->PGC Yes

Figure 1: Decision matrix for selecting a 3'-AMP desalting chromatography method.

References

  • Dissolve-Spin: Desalting Oligonucleotides for MALDI MS Analysis Source: National Science Foundation (NSF) URL: [Link][1]

  • Guide to Gel Filtration or Size Exclusion Chromatography Source: Harvard Apparatus URL:[Link][4]

  • Nucleotide and Nucleotide Sugar Analysis by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry on Surface-Conditioned Porous Graphitic Carbon Source: Analytical Chemistry (ACS Publications) URL: [Link][9]

  • Gel-Filtration Chromatography Source: National Institutes of Health (NIH) PMC URL:[Link][3]

  • Understanding the Complexity of Porous Graphitic Carbon (PGC) Chromatography Source: Analytical Chemistry (ACS Publications) URL: [Link][2]

  • Purifying Oligonucleotides Source: Waters Corporation URL: [Link][6]

  • Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography Source: ResearchGate URL: [Link][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Adenosine 3'-Monophosphate (3'-AMP) Sodium Salt Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Adenosine 3'-monophosphate (3'-AMP) sodium salt. 3'-AMP is a critical nucleotide metabolite formed via the hydrolysis of 2',3'-cAMP by metal-dependent phosphodiesterases, and it acts as an agonist for cyclic AMP production[1].

While nucleotide salts are generally hydrophilic, researchers frequently encounter solubility bottlenecks during high-concentration stock preparation, buffer formulation, or post-precipitation rehydration. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure optimal solubility and stability of your 3'-AMP sodium salt in experimental workflows.

Physicochemical Properties & Solubility Limits

Understanding the baseline solubility limits of 3'-AMP is the first step in troubleshooting. The sodium salt form is engineered for superior aqueous solubility compared to the free acid; however, it still possesses strict saturation limits depending on the solvent matrix.

Table 1: Comparative Solubility Profile of 3'-AMP

Property / Solvent3'-AMP (Free Acid)3'-AMP (Sodium Salt)
Molecular Weight 347.22 g/mol [2]~369.20 g/mol (Monosodium)[3]
Max Aqueous Solubility ~0.5 mg/mL (requires heat/sonication)[1]Up to 100 mg/mL (clear to hazy)[3]
Solubility in PBS (pH 7.2) Poor~10 mg/mL[2]
Solubility in 1N NH₄OH ~50 mg/mL[4]~50 mg/mL[4]
Key pKa Values ~0.87 (Acidic), ~4.94 (Basic)[5]~0.87 (Acidic), ~4.94 (Basic)[5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I purchased the highly soluble sodium salt form, but it is precipitating in my working assay buffer. Why is this happening?

A: Even highly soluble sodium salts[3] will precipitate if the thermodynamic equilibrium of the solvent favors the uncharged or complexed state of the molecule. This is almost always driven by two factors:

  • The pH Effect (Protonation): The phosphate group of 3'-AMP has a secondary pKa of approximately 6.0–6.2. If your assay buffer drops below pH 6.0, the secondary hydroxyl on the phosphate group becomes protonated. This neutralizes a critical negative charge, drastically reducing the molecule's ion-dipole interactions with water and triggering precipitation. Solution: Always ensure your buffer is titrated to pH 7.5–8.0 before adding the nucleotide.

  • The Divalent Cation Effect (Coordination Complexes): Nucleotide monophosphates act as multidentate ligands. If your buffer contains high concentrations of divalent cations (e.g., Mg²⁺, Ca²⁺), these metals can coordinate with the negatively charged phosphate oxygens to form insoluble coordination polymers. Solution: If your assay permits, add 1–5 mM EDTA to chelate free metals, or prepare the stock in a metal-free buffer (like TE buffer) before diluting into the final assay matrix.

Q2: How do I rescue a 3'-AMP stock solution that has become cloudy or formed a crystalline pellet?

A: Once precipitated, nucleotides form tight crystalline lattices that present a kinetic barrier to rehydration.

  • Do not rely solely on vortexing. Vortexing is highly inefficient at breaking these micro-lattices.

  • Action: Apply mild thermal energy by placing the tube in a 37°C to 60°C water bath for 5–10 minutes, combined with brief ultrasonic pulses[1].

  • Action: Check the pH of the cloudy solution. If it is acidic, add micro-aliquots of 0.1 M NaOH or 1 M Tris-HCl (pH 8.0) until the solution clears[6].

Q3: I performed an ethanol precipitation to concentrate my 3'-AMP. Now the pellet won't dissolve in water. Did I ruin the sample?

A: Your sample is likely intact, but you have over-dried the pellet. When residual ethanol is evaporated for too long, the complete removal of the hydration shell causes the 3'-AMP molecules to pack into an extremely dense state.

  • Action: Over-dried pellets require time to rehydrate. Add your slightly alkaline buffer (e.g., 10 mM Tris, pH 8.0), pipette gently up and down, and let the tube incubate at 37°C or in a refrigerator overnight. The pellet will eventually become clear and go back into solution[6].

Diagnostic Workflow

Use the following decision tree to systematically diagnose and resolve 3'-AMP solubility issues in your laboratory.

G N1 3'-AMP Precipitation Detected N2 Check Solution pH N1->N2 N3 pH < 6.0 (Protonated Phosphate) N2->N3 Acidic N5 pH ≥ 7.0 N2->N5 Neutral/Alkaline N4 Titrate to pH 7.5-8.0 with 0.1M NaOH/Tris N3->N4 N6 Check Buffer Composition N5->N6 N7 High Mg2+/Ca2+ (Coordination Complexes) N6->N7 Cations Present N9 No Divalent Cations N6->N9 Cation Free N8 Add 1-5 mM EDTA or use metal-free buffer N7->N8 N10 Assess Concentration N9->N10 N11 > 100 mg/mL (Saturation Limit) N10->N11 High Conc. N12 Dilute, warm to 37°C, and gently sonicate N11->N12

Figure 1: Diagnostic decision tree for resolving 3'-AMP sodium salt solubility issues.

Standardized Protocol: Preparation of a Self-Validating 100 mM 3'-AMP Stock

To prevent downstream experimental artifacts, use this self-validating protocol to prepare a stable 100 mM (~37 mg/mL) stock solution of 3'-AMP sodium salt.

Materials Needed:

  • 3'-AMP monosodium salt powder

  • 10 mM Tris-HCl buffer (pH 8.0) or Nuclease-free water

  • 0.1 M NaOH (for pH adjustment)

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Calculation & Weighing: Weigh exactly 37.1 mg of 3'-AMP monosodium salt into a sterile microcentrifuge tube.

  • Initial Solubilization: Add 800 µL of 10 mM Tris-HCl (pH 8.0). Crucial step: Do not add the full 1 mL volume yet to allow room for pH adjustment.

  • pH Adjustment: The addition of the nucleotide may slightly lower the pH of unbuffered water. Check the pH using a micro-pH probe. If the pH drops below 7.0, carefully add 0.1 M NaOH in 2 µL increments until the pH stabilizes between 7.5 and 8.0.

  • Volume Adjustment: Bring the final volume to exactly 1.0 mL with your solvent.

  • Dissolution Acceleration: If the solution remains slightly hazy, place the tube in a 37°C water bath for 5 minutes and apply 10 seconds of ultrasonic pulsing[1].

  • Self-Validation (Spectrophotometry): To definitively confirm that no invisible micro-precipitates remain, prepare a 1:1000 dilution of your stock in water (0.1 mM theoretical concentration). Measure the absorbance at 259 nm.

    • Calculation: Using the molar extinction coefficient for adenosine (ε₂₅₉ ≈ 15,400 M⁻¹ cm⁻¹), an absorbance of ~1.54 confirms complete dissolution. If the absorbance is significantly lower, undissolved nucleotide remains in the stock tube.

  • Sterilization & Storage: Filter the validated stock through a 0.22 µm PES syringe filter. Aliquot into single-use tubes to avoid freeze-thaw degradation and store at -20°C[3].

References

  • "Showing NP-Card for Adenosine-3'-monophosphate (NP0002706)", NP-MRD. URL:[Link][5]

Sources

Preventing hydrolysis of 3'-AMP sodium salt during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 3'-AMP Sodium Salt

Introduction

Welcome to the technical support center for nucleotide handling. You are likely here because you are working with Adenosine 3'-Monophosphate (3'-AMP) , a specific regioisomer of AMP often used as a substrate for 3'-nucleotidases, an intermediate in RNA catabolism, or in specific enzyme kinetic studies.[1]

Crucial Distinction: Unlike the more common 5'-AMP (used in metabolic signaling), 3'-AMP carries its phosphate group on the 3'-hydroxyl of the ribose. While chemically similar, its stability profile and degradation pathways differ slightly, particularly regarding isomerization. The sodium salt form improves solubility but introduces significant hygroscopicity, making moisture control the primary defense against hydrolysis.

Part 1: Storage Fundamentals (FAQ)

Q1: I just received my shipment of 3'-AMP Sodium Salt. How should I store it immediately? A:

  • Condition: Store the lyophilized powder at -20°C .

  • Container: Keep it in the original vial, tightly sealed.

  • Desiccation: The sodium salt is highly hygroscopic (water-attracting).[1] We recommend placing the vial inside a secondary container (like a falcon tube or sealable bag) containing active desiccant (silica gel) to prevent moisture absorption during freezer storage.[1]

Q2: Can I store 3'-AMP in solution? A: Yes, but with strict caveats.

  • Short-term (Days): Aqueous solutions (pH 7.0–7.5) are stable at 4°C for up to 1 week .[1]

  • Long-term (Months): You must aliquot the solution and freeze at -20°C or -80°C .[1]

  • Avoid: Do not store in unbuffered water for long periods, as CO₂ absorption can lower the pH, accelerating acid-catalyzed hydrolysis.

Q3: Why is the "Sodium Salt" form more sensitive to moisture? A: The sodium counter-ions increase the polarity and solubility of the molecule, but they also increase the lattice energy's affinity for water molecules. If the powder absorbs atmospheric moisture, it creates a "micro-solution" environment on the crystal surface where hydrolysis can occur even if the bulk material looks solid.

Part 2: The Science of Degradation (Mechanism)

To prevent degradation, you must understand the enemy. 3'-AMP degradation is primarily driven by hydrolysis of the phosphoester bond.[2]

Primary Degradation Pathway

The dominant reaction is the cleavage of the phosphate group to yield Adenosine and Inorganic Phosphate (Pi) .

Secondary Pathway: Isomerization

Under acidic conditions (pH < 4), the 3'-phosphate can attack the 2'-hydroxyl group, forming a 2',3'-cyclic AMP intermediate .[1] This cyclic ring is unstable and can hydrolyze back open to form either 3'-AMP or 2'-AMP .[1] Therefore, the appearance of 2'-AMP in your HPLC trace is a hallmark of acid-catalyzed degradation.

Diagram 1: 3'-AMP Degradation & Isomerization Pathway [1]

G AMP3 3'-AMP (Target Molecule) Adenosine Adenosine (Hydrolysis Product) AMP3->Adenosine Hydrolysis (Neutral/Alk pH) Pi Inorganic Phosphate (Pi) AMP3->Pi cAMP 2',3'-cyclic AMP (Intermediate) AMP3->cAMP Acid Catalysis (pH < 5) cAMP->AMP3 Ring Opening AMP2 2'-AMP (Isomer) cAMP->AMP2 Ring Opening

Caption: Primary hydrolysis yields Adenosine. Acidic conditions promote migration to 2'-AMP via a cyclic intermediate.[1]

Part 3: Troubleshooting Guide

Issue 1: "My 3'-AMP solution has developed a precipitate or looks cloudy."

  • Diagnosis: This is likely not hydrolysis (degradation products are usually soluble).[1] It is likely Free Acid Precipitation .[1]

  • Cause: If you dissolved the sodium salt in unbuffered water and the pH dropped (due to high concentration or CO₂), the molecule may have protonated to its free acid form, which is less soluble than the sodium salt.

  • Fix: Adjust pH to 7.0–7.5 using dilute NaOH. The precipitate should redissolve.

Issue 2: "I see a 'split peak' or a shoulder on my HPLC chromatogram."

  • Diagnosis: Isomerization.[1]

  • Cause: Storage at acidic pH or repeated freeze-thaw cycles allowed the phosphate to migrate, forming 2'-AMP .[1]

  • Fix: These isomers are difficult to separate without an ion-pairing HPLC method (see Part 4).[1] Discard the batch if isomer purity is critical for enzyme kinetics.

Issue 3: "The powder is clumped into a hard ball."

  • Diagnosis: Moisture intrusion.[1]

  • Cause: The vial was opened while cold, causing condensation, or the cap was not tight.

  • Risk: High.[1] Hydrolysis may have started on the surface.

  • Action: Perform a purity check (HPLC). If >95% pure, redissolve the entire vial to a known concentration, filter-sterilize, aliquot, and freeze immediately. Do not store as a solid anymore.

Part 4: Validation Protocols

As a scientist, you should trust but verify. Use this HPLC protocol to validate the purity of your 3'-AMP before critical experiments.

Protocol: Ion-Pair HPLC for AMP Isomer Separation

Why this method? Standard C18 methods often fail to separate 2'-AMP from 3'-AMP.[1] This ion-pairing method uses TBAHS to resolve these regioisomers and Adenosine.[1][3]

Equipment: HPLC with UV Detector (or PDA) Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or equivalent), 5 µm, 4.6 x 150 mm.[1]

ParameterSetting / Value
Mobile Phase A 10 mM Tetrabutylammonium hydrogensulfate (TBAHS) + 10 mM Phosphate Buffer (pH 6.[1]0)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 259 nm
Temperature 25°C
Injection Vol 10 µL

Gradient Profile:

  • 0–10 min: Isocratic 95% A / 5% B (Retains nucleotides, elutes Adenosine early).

  • 10–20 min: Linear gradient to 80% A / 20% B (Elutes 2'-AMP and 3'-AMP).

  • 20–25 min: Wash (50% B).

Expected Retention Order:

  • Adenosine (Earliest)[1]

  • 3'-AMP

  • 2'-AMP (Often elutes slightly later due to steric interaction with ion-pair reagent, though order can flip based on exact pH).[1]

Diagram 2: Storage Decision Tree

StorageWorkflow Start Received 3'-AMP Sodium Salt Form Form? Start->Form Solid Solid Powder Form->Solid Lyophilized Solution Aqueous Solution Form->Solution Dissolved SolidAction Store at -20°C with Desiccant Solid->SolidAction Usage Usage Plan? Solution->Usage Immediate Use within 1 week Usage->Immediate LongTerm Use > 1 week Usage->LongTerm Store4C Store at 4°C (pH 7.5) Immediate->Store4C Freeze Aliquot & Freeze (-20°C) LongTerm->Freeze

Caption: Decision matrix for optimal storage based on physical state and experimental timeline.

References

  • Jackson, E. K. (2011).[1][4] The 2',3'-cAMP-adenosine pathway.[1][5][6][7] American Journal of Physiology-Renal Physiology. [Link]

    • Context: Establishes the degradation pathway of 2',3'-cAMP to 2'-AMP and 3'-AMP and subsequent hydrolysis to adenosine.
  • Context: Verifies physical properties, solubility, and sodium salt characteristics.
  • Bitesize Bio . How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. [Link]

    • Context: Basis for the ion-pairing HPLC protocol to separ
  • Context: Provides quantitative data on degradation rates

Sources

Technical Support Center: Minimizing Sodium Interference in 3'-AMP Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium (


) adduction is the "silent killer" of sensitivity in nucleotide mass spectrometry. For a monophosphate like Adenosine 3'-monophosphate (3'-AMP) , the phosphate group acts as a high-affinity cation trap. In Electrospray Ionization (ESI), ubiquitous sodium ions compete with protons (

) or deprotonation pathways, splitting your analyte signal across multiple mass channels (

,

,

, etc.).

This guide provides a self-validating workflow to sequester, remove, and suppress sodium, ensuring your 3'-AMP signal remains concentrated in its quantitative molecular ion.

Diagnostic & Troubleshooting (Q&A)

Q1: How do I definitively confirm sodium interference is degrading my 3'-AMP data?

The Diagnostic: You must look beyond the expected molecular ion. 3'-AMP has a monoisotopic mass of 347.06 Da .

  • In Positive Mode (

    
    ):  Look for a split signal between the protonated ion (
    
    
    
    348.07) and the sodiated adduct (
    
    
    370.05,
    
    
    +21.98 Da).
  • In Negative Mode (

    
    ):  This is often preferred for nucleotides. Look for the 
    
    
    
    peak (
    
    
    346.05). Sodium interference appears as
    
    
    at
    
    
    368.03.

The Causality: The phosphate group (


, 

) is highly polar. Sodium ions form stable electrostatic ion pairs with the phosphate oxygen anions. Unlike ammonium adducts, which are volatile and dissociate in the source, sodium adducts are stable and survive the vacuum transition, "stealing" ion current from your target peak.

Actionable Check: Calculate the Sodium Adduction Ratio (SAR) for your standard:



  • Target: SAR < 0.05 (5%)

  • Critical Failure: SAR > 0.50 (Signal split is compromising LOD)

Q2: My solvents are LC-MS grade, but I still see high sodium background. Where is it coming from?

The "Hidden" Sources: Sodium is ubiquitous. If your solvents are clean, the contamination is likely leaching from your labware or system components.

Troubleshooting Protocol:

  • Glassware Elimination: Borosilicate glass leaches sodium silicates over time.

    • Fix: Replace all solvent reservoirs, sample vials, and pipette tips with virgin polypropylene (PP) or polymethylpentene (PMP) plasticware.

  • The "Pre-Wash" Step: Even plasticware can have manufacturing residues.

    • Fix: Rinse all plastic vials with 10% acetic acid in MeOH/Water followed by LC-MS grade water before use.

  • System Passivation: Stainless steel LC lines can trap ions.

    • Fix: Passivate your LC system by flushing with 0.1% Phosphoric acid (overnight) followed by extensive water flushing (only if your column is removed!).

Q3: Which mobile phase additives best suppress sodium for 3'-AMP?

The Solution: You need a volatile counter-ion that outcompetes sodium for the phosphate site but dissociates during the desolvation process.

Recommended Mobile Phase:

  • Additive: 5–10 mM Ammonium Acetate (

    
    ).
    
  • Mechanism: Ammonium ions (

    
    ) flood the droplet surface. They form 
    
    
    
    complexes. Unlike
    
    
    , the ammonium complex is unstable in the gas phase. It dissociates (
    
    
    ), effectively "returning" the signal to the protonated channel.
  • Chelating Agents: For stubborn cases, add 5–10 µM Medronic Acid (InfinityLab Deactivator) or EDTA to the mobile phase. These chelate free sodium in the liquid phase, preventing it from binding to the nucleotide.

Table 1: Mobile Phase Additive Performance

AdditiveVolatilityNa SuppressionSignal EffectNotes
Formic Acid (0.1%) HighLowGood for

Does not mask Na; poor for Na-rich samples.
Ammonium Acetate (10mM) HighHigh ExcellentForms transient adducts that boost

.
Ammonium Fluoride (0.5mM) HighMediumBoosts

Toxic; strictly for Negative Mode sensitivity.
TEA/HFIP MediumHighIon PairingStandard for oligos, but often overkill for 3'-AMP.
Q4: Can I tune the Mass Spectrometer source to break these adducts?

Yes, via In-Source Collision Induced Dissociation (IS-CID).

The Physics: Sodium adducts are non-covalent but strong. By increasing the energy imparted to ions before they enter the mass analyzer (in the region between the orifice and the first quadrupole), you can shatter the electrostatic bond.

Optimization Steps:

  • Declustering Potential (DP) / Cone Voltage:

    • Slowly ramp the DP from 40V to 120V while infusing 3'-AMP.

    • Monitor the transition of

      
       370 (
      
      
      
      adduct)
      
      
      
      
      348 (
      
      
      ion).
    • Warning: Too high, and you will fragment the nucleotide itself (losing the phosphate group to form Adenosine). Find the "sweet spot" where adducts break but the molecular ion remains intact.

  • Source Temperature:

    • Increase gas temperature (e.g., 350°C to 500°C). Higher thermal energy assists in desolvation, preventing sodium from clustering in the shrinking droplet.

Visual Workflows

Figure 1: Mechanism of Sodium Interference & Suppression

This diagram illustrates how Sodium competes with Protons and how Ammonium Acetate rescues the signal.

SodiumMechanism Sample 3'-AMP Sample (Contains Na+ contaminants) ESI_Droplet ESI Droplet (Competition Zone) Sample->ESI_Droplet Path_Na Sodium Dominance (No Additive) ESI_Droplet->Path_Na High Na affinity Path_NH4 Ammonium Suppression (+ 10mM NH4OAc) ESI_Droplet->Path_NH4 High NH4 conc. Adduct_Na Stable Adduct [M+Na]+ (m/z 370) Signal SPLIT Path_Na->Adduct_Na Survives Vacuum Adduct_NH4 Transient Adduct [M+NH4]+ Path_NH4->Adduct_NH4 Final_Ion Target Ion [M+H]+ (m/z 348) Signal RESTORED Adduct_NH4->Final_Ion In-Source Dissociation Ammonia NH3 Gas (Pumped away) Adduct_NH4->Ammonia

Caption: Mechanism of sodium adduction vs. ammonium suppression. Ammonium adducts are transient and dissociate to restore the target protonated ion.

Figure 2: Troubleshooting Decision Tree

Follow this logic to systematically eliminate sodium background.

TroubleshootingTree Start Start: High Na Adduct Signal? Check_Spectrum Check Spectrum: Is [M+Na] > 10% of [M+H]? Start->Check_Spectrum Solvent_Check Step 1: Solvent Purity Using Glass Bottles? Check_Spectrum->Solvent_Check Yes Replace_Plastic Action: Switch to Polypropylene Reservoirs Solvent_Check->Replace_Plastic Yes Prep_Check Step 2: Sample Prep Is sample desalted? Solvent_Check->Prep_Check No (Already Plastic) Replace_Plastic->Prep_Check SPE_Action Action: Perform SPE (C18 or Mixed Mode) Prep_Check->SPE_Action No Mobile_Phase Step 3: Mobile Phase Add 10mM NH4OAc Prep_Check->Mobile_Phase Yes SPE_Action->Mobile_Phase Chelator Action: Add 5uM Medronic Acid Mobile_Phase->Chelator Still High Na? Source_Tune Step 4: Source Tuning Increase Declustering Potential Mobile_Phase->Source_Tune Na Reduced Chelator->Source_Tune Success Success: Signal Restored Source_Tune->Success

Caption: Step-by-step decision tree for isolating and eliminating sodium contamination sources in LC-MS workflows.

Experimental Protocol: Solid Phase Extraction (SPE) for 3'-AMP

If mobile phase additives are insufficient, you must remove salt before injection. Technique: Reversed-Phase/Ion-Pairing SPE.

  • Cartridge: C18 SPE Cartridge (e.g., 100 mg bed).

  • Conditioning:

    • 1 mL Methanol (LC-MS grade).

    • 1 mL 10 mM Ammonium Acetate (pH 7).

  • Loading:

    • Load sample (dissolved in 10 mM Ammonium Acetate). Sodium ions (

      
      ) and salts flow through; 3'-AMP is retained via hydrophobic interaction (weak) or ion-pairing if using TEA.
      
    • Note: For 3'-AMP, a Porous Graphitic Carbon (PGC) column or cartridge is often superior to C18 due to the polar nature of the nucleotide.

  • Washing:

    • Wash with 1 mL 2% Methanol in Water (Removes residual salts).

  • Elution:

    • Elute with 1 mL 50% Methanol / 50% Water + 10 mM Ammonium Acetate.

  • Dry Down: Evaporate and reconstitute in mobile phase A.

References

  • Waters Corporation. How to mitigate ionization with sodium in LC-MS. Waters Knowledge Base. Available at: [Link]

  • National Institutes of Health (NIH). Solution Additives that Desalt Protein Ions in Native Mass Spectrometry. PMC. Available at: [Link]

  • Restek Corporation. Tips for Troubleshooting Analyte Contamination in the LC. Available at: [Link]

  • Agilent Technologies. Dealing with Metal Adduct Ions in Electrospray. SepScience. Available at: [Link]

Identifying impurities in commercial Adenosine 3'-monophosphate sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identification & Troubleshooting of Impurities

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Version: 2.1 (Current)[1][2]

Introduction: The Purity Paradox of 3'-AMP

Commercial Adenosine 3'-monophosphate (3'-AMP) sodium salt is a critical reagent often derived from the specific enzymatic hydrolysis of RNA or chemical phosphorylation of adenosine.[1][2] Unlike its ubiquitous isomer 5'-AMP (a central metabolic signaling molecule), 3'-AMP is frequently used to study specific ribonuclease activities (e.g., RNase T2), purine metabolism, and as a regioselective standard.[1][2]

The Core Challenge: The primary impurities in 3'-AMP are not foreign contaminants but its own positional isomers (2'-AMP, 5'-AMP) and hydrolysis products (Adenosine) .[1][2] Standard C18 HPLC often fails to resolve 2'-AMP from 3'-AMP without specific ion-pairing agents, leading to "single peak" purity certificates that mask significant contamination.[1][2]

This guide provides a self-validating troubleshooting framework to identify these specific impurities and ensure experimental integrity.

Module 1: Chromatographic Troubleshooting (HPLC/UPLC)

User Question: "I observe a split peak or shoulder on my chromatogram. Is this degradation?"

Technical Diagnosis: A split peak usually indicates the presence of positional isomers , not necessarily degradation. While 5'-AMP typically elutes distinctly, 2'-AMP and 3'-AMP have very similar pKa values and hydrophobicities.[1][2] Standard Reverse Phase (RP) methods often co-elute them.[1][2]

The Solution: Ion-Pairing RP-HPLC Protocol

To resolve the 2' and 3' isomers, you must use an ion-pairing agent (like Tetrabutylammonium phosphate) or a high-efficiency Anion Exchange method.[1][2]

Protocol A: Ion-Pairing Method (Recommended for Isomer Resolution) [1][2]

  • Column: C18 (e.g., 250mm x 4.6mm, 5µm).

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.[2][3][4]

  • Flow Rate: 1.0 mL/min.[2]

ParameterConditionMechanism
Mobile Phase A 10 mM Tetrabutylammonium phosphate (TBAP) + 50 mM Potassium Phosphate (pH 6.[1][2]0)TBAP masks the phosphate charge, increasing retention on C18.
Mobile Phase B Acetonitrile (ACN)Organic modifier for elution.[1]
Gradient Isocratic: 88% A / 12% B (Adjust B ±2% to optimize resolution)Isocratic conditions are superior for resolving close isomers (2' vs 3').

Expected Elution Order (Generic):

  • Adenosine (Unretained/Early)[1][2]

  • 5'-AMP[1][2]

  • 2'-AMP

  • 3'-AMP (Note: Order may flip between 2' and 3' depending on exact pH and column brand; standards are required for confirmation.)

User Question: "My retention times are drifting, and the baseline is noisy."

Technical Diagnosis: This is often caused by pH instability or counter-ion fluctuation . 3'-AMP is supplied as a sodium salt.[1][2] If your mobile phase buffer capacity is too low, the dissolved salt can locally alter the pH within the column, affecting the ionization state of the phosphate group (pKa ~6.0).

Corrective Action:

  • Buffer Concentration: Ensure phosphate buffer is at least 50 mM.[2]

  • Column Washing: Flush the column with 50:50 Water:Methanol to remove accumulated sodium salts that may precipitate in high-organic phases.[1][2]

Module 2: Spectral Verification (NMR & Mass Spec)

User Question: "Mass Spec confirms the mass (347 m/z), but my enzyme assay is failing. Why?"

Technical Diagnosis: Mass Spectrometry (MS) cannot easily distinguish between 2'-AMP, 3'-AMP, and 5'-AMP as they are isobaric (Exact Mass: 347.06 Da).[1][2] Your enzyme (e.g., a 3'-nucleotidase) is likely specific to the 3' position and inactive against the 2' or 5' impurities.[1][2]

The Solution: Proton (

H) NMR Validation

NMR is the definitive method for distinguishing isomers based on the chemical shift of the ribose protons. The phosphate group exerts an electron-withdrawing effect, deshielding the proton at the attachment site.[2]

Diagnostic NMR Signals (D


O, pH ~7): 
IsomerKey Proton Shift (

ppm)
Interpretation
3'-AMP H3' shifts downfield (~4.6 - 4.8 ppm)Phosphate at C3' deshields H3'.
2'-AMP H2' shifts downfield (~4.8 - 5.0 ppm)Phosphate at C2' deshields H2'.
5'-AMP H4' and H5'/H5'' shiftDistinct pattern from 2'/3'.[1][2]

Protocol: Dissolve ~5 mg of sample in 600 µL D


O. Compare the integration of the H2' vs H3' signals. If the H2' region shows a minor peak alongside the major H3' signal, you have 2'-AMP contamination.[2]

Module 3: Physical Properties & Stability

User Question: "The powder is clumping and sticky. Is it spoiled?"

Technical Diagnosis: 3'-AMP Sodium Salt is highly hygroscopic .[1][2] Clumping indicates moisture absorption, which is a physical change, not necessarily chemical degradation. However, excess water alters the effective molecular weight, leading to under-dosing in molar calculations.[2]

Troubleshooting Steps:

  • Chemical Stability: Run the HPLC method (Module 1). If Adenosine (hydrolysis product) is <1%, the clumps are chemically intact.

  • Correction: Perform a water content analysis (Karl Fischer) or dry a small aliquot to constant weight to determine the actual hydrated mass.

  • Storage: Store at -20°C in a desiccator. Allow the vial to reach room temperature before opening to prevent condensation.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for identifying impurities based on experimental observations.

AMP_Troubleshooting Start Observation: Impurity Suspected Check_Type What is the symptom? Start->Check_Type Split_Peak HPLC: Split Peak / Shoulder Check_Type->Split_Peak Wrong_Activity Bioassay: Low Activity Check_Type->Wrong_Activity Mass_Error Weighing: Sticky/Clumped Check_Type->Mass_Error Isomer_Check Suspect: 2'-AMP or 5'-AMP Split_Peak->Isomer_Check Isobaric_Check Suspect: Isobaric Impurity Wrong_Activity->Isobaric_Check Water_Check Suspect: Hygroscopic Water Mass_Error->Water_Check Action_HPLC Run Ion-Pair HPLC (C18 + TBA + Phosphate) Isomer_Check->Action_HPLC Result_HPLC Resolve Isomers Action_HPLC->Result_HPLC Action_NMR Run 1H NMR (D2O) Check H2' vs H3' Shift Isobaric_Check->Action_NMR Action_KF Karl Fischer Titration Recalculate Molarity Water_Check->Action_KF

Caption: Decision matrix for diagnosing 3'-AMP sodium salt impurities. Blue nodes represent the initial query, Red nodes are symptoms, and Green nodes are validated protocols.

Module 4: Degradation Pathways

Understanding how the molecule breaks down helps prevent future issues.[2]

  • Hydrolysis (Acid/Base Catalyzed):

    • Pathway: 3'-AMP + H

      
      O 
      
      
      
      Adenosine + Inorganic Phosphate.[1][2]
    • Trigger: Exposure to pH < 3 or pH > 9.[2]

    • Detection: Appearance of a highly polar peak (Phosphate) and a non-polar peak (Adenosine) on RP-HPLC.[1][2]

  • Isomerization (Acyl Migration):

    • Pathway: Under acidic conditions, the phosphate group can migrate between the 2' and 3' hydroxyls via a 2',3'-cyclic intermediate.

    • Trigger: Prolonged storage in acidic buffers.[2]

    • Result: A pure 3'-AMP standard slowly becomes a mix of 2'-AMP and 3'-AMP.[1][2]

Degradation_Pathway AMP3 3'-AMP (Active Reagent) Cyclic 2',3'-cyclic AMP (Intermediate) AMP3->Cyclic Acid/Migration Adenosine Adenosine (Hydrolysis Product) AMP3->Adenosine Phosphatase/Hydrolysis Cyclic->AMP3 Equilibrium AMP2 2'-AMP (Isomer Impurity) Cyclic->AMP2 Equilibrium AMP2->Adenosine Phosphatase/Hydrolysis

Caption: Chemical fate of 3'-AMP. Isomerization via the cyclic intermediate is a common cause of shelf-life impurity generation.[1][2]

References

  • Separation of Adenine Nucleotides (AMP, ADP, ATP). MicroSolv Technology Corp.[3][4] Detailed protocols for separating phosphate isomers using Aqueous Normal Phase (ANP) and RP-HPLC. [1]

  • Jackson, E.K. (2011).[5][6] The 2',3'-cAMP-adenosine pathway. American Journal of Physiology-Renal Physiology.[1][2][6][7] Describes the metabolic conversion and biological relevance of 2'-AMP vs 3'-AMP isomers. [1]

  • NMR Spectra of Adenosine 3'-Monophosphate. ChemicalBook. Provides reference shifts for proton NMR identification of the 2' vs 3' phosphate position. [1]

  • Gilar, M., et al. (2002).Journal of Chromatography A. "Separation of oligonucleotides and nucleotides by ion-pair reversed-phase liquid chromatography." (Foundational text for the TBA/Phosphate buffer protocol described in Module 1).

Sources

Technical Support Center: Resolving Baseline Noise in 3'-AMP UV Detection Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for nucleotide analysis. As a Senior Application Scientist, I have designed this guide to move beyond generic checklists. Here, we will explore the mechanistic causality behind baseline instability in Adenosine 3'-monophosphate (3'-AMP) assays and provide self-validating protocols to restore the integrity of your chromatographic data.

Part 1: Core Concepts & Causality in Nucleotide Detection

3'-AMP is a highly polar nucleotide metabolite typically quantified using reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm or 260 nm[1]. Because of its polarity, retaining 3'-AMP requires highly aqueous mobile phases, often supplemented with phosphate buffers or ion-pairing reagents like Trifluoroacetic Acid (TFA). These chemical environments inherently increase the system's susceptibility to baseline noise.

Baseline noise consists of high-frequency, random variations in the detector signal that obscure low-abundance peaks[2]. In UV detection, noise is inversely proportional to the amount of light successfully reaching the photodiode array[3][4]. Therefore, any variable that scatters, absorbs, or blocks UV light will amplify noise.

The root causes of baseline noise fall into three distinct categories:

  • Optical Degradation: An aging deuterium lamp emits less energy, directly increasing the noise-to-signal ratio[3][5]. Similarly, a dirty flow cell physically blocks light transmission[6].

  • Chemical Absorbance: Solvents or buffers with high UV cut-offs, or degraded reagents (like old TFA), absorb UV light and cause baseline drift or erratic noise[3][7].

  • Fluidic Instability: Pressure pulsations from faulty pump check valves or outgassing of dissolved air in the flow cell create micro-bubbles. These bubbles scatter UV light, registering as sharp, non-Gaussian spikes on the chromatogram[3][4][8].

Pathway Solvent Mobile Phase (Impurities, Air) Pump Pump & Degasser (Pressure Pulsations) Solvent->Pump Injector Autosampler (Sample Carryover) Pump->Injector Column Analytical Column (Bleeding, Dewetting) Injector->Column Detector UV Detector (Lamp Aging, Dirty Cell) Column->Detector Data Chromatogram (Noise/Drift Output) Detector->Data

Fig 1. Fluidic and optical pathway of HPLC-UV showing origins of baseline noise.

Part 2: Self-Validating Diagnostic Protocol

To resolve baseline noise without introducing new variables, you must systematically isolate the fluidic, chemical, and optical components of your HPLC system. Follow this step-by-step methodology.

Phase 1: Fluidic Isolation (Pump & Pressure)

Causality: If the noise is cyclic and matches the stroke volume of the pump, the issue is fluidic pressure variation[8][9].

  • Monitor System Pressure: Observe the pressure ripple in your chromatography data system. A fluctuation greater than 2% indicates a pump issue[9].

  • Purge and Prime: Purge the pump with freshly degassed solvent to clear trapped air. Ensure the inline vacuum degasser is fully operational[8].

  • Inspect Check Valves: If pulsations persist, clean or replace the inlet/outlet check valves. Ceramic check valves are highly recommended for TFA-based methods to prevent sticking[7].

Phase 2: Chemical Isolation (Column & Mobile Phase)

Causality: Highly aqueous methods can cause stationary phase dewetting, while contaminated solvents introduce UV-absorbing impurities[3][8].

  • Remove the Column: Disconnect the analytical column and replace it with a zero-dead-volume union[8][9]. Run your 3'-AMP method.

  • Evaluate the Baseline: If the noise disappears, the column was bleeding contaminants or suffering from dewetting. Flush the column with a strong organic solvent (e.g., 100% Acetonitrile) to clean it, or replace it[3][8].

  • Test Fresh Solvents: If noise persists with the union installed, prepare fresh, HPLC-grade eluents. Filter all buffers through a 0.22 µm membrane to remove particulates[5][9].

Phase 3: Optical Isolation (Detector & Flow Cell)

Causality: If fluidic and chemical sources are ruled out, the noise stems from insufficient light reaching the photodiode[4].

  • Lamp Energy Test: Run the detector's onboard diagnostic lamp intensity test[3]. If the deuterium lamp fails or has >2000 hours of use, replace it[5].

  • Clean the Flow Cell: Flush the detector flow cell with Methanol or 1N HNO₃ (never use HCl, as it damages the cell) to remove adsorbed organic contaminants[6].

  • Apply Back-Pressure: Install a back-pressure restrictor capillary after the detector outlet to prevent dissolved gases from outgassing and forming bubbles inside the flow cell[3][6].

BaselineDiagnostics Step1 Observe Baseline Noise in 3'-AMP UV Assay Step2 Check Pump Pressure & Flow Stability Step1->Step2 Cond1 Is Pressure Stable? Step2->Cond1 Fix1 Troubleshoot Pump/Degasser (Check valves, seals) Cond1->Fix1 No Step3 Remove Column & Replace with Union Cond1->Step3 Yes Cond2 Does Noise Decrease? Step3->Cond2 Fix2 Flush/Replace Column (Contamination) Cond2->Fix2 Yes Step4 Prepare Fresh Eluents (Check UV cut-offs) Cond2->Step4 No Cond3 Is Baseline Flat? Step4->Cond3 Fix3 Use HPLC-grade Solvents & Filter/Degas Cond3->Fix3 Yes Step5 Check UV Detector (Lamp Energy, Flow Cell) Cond3->Step5 No Fix4 Clean Flow Cell / Replace D2 Lamp Step5->Fix4

Fig 2. Systematic diagnostic workflow for isolating HPLC-UV baseline noise.

Part 3: Frequently Asked Questions (FAQs)

Q: Why does my baseline drift upward during a gradient run for 3'-AMP? A: Upward baseline drift during a gradient is typically caused by a mismatch in the UV absorbance of your mobile phases[7]. For instance, if Mobile Phase B (organic) has a higher inherent UV absorbance at 254 nm than Mobile Phase A (aqueous), the baseline will rise as the gradient shifts toward B. To resolve this, balance the absorbance by adding a trace amount of the absorbing modifier to Mobile Phase A[7].

Q: How does Signal-to-Noise Ratio (SNR) affect the Limit of Detection (LOD) for 3'-AMP? A: The LOD is the absolute minimum concentration of 3'-AMP that can be reliably distinguished from the background noise of a blank run[2]. Analytically, an SNR between 2:1 and 3:1 is the standard threshold for establishing LOD[2]. High baseline noise artificially inflates the denominator of this ratio, directly reducing the sensitivity of your assay and masking low-abundance nucleotide peaks.

Q: Can I adjust my detector settings to artificially reduce noise? A: Yes, but it requires a careful compromise. Increasing the detector's time constant (response time) acts as an electronic filter; changing the time constant from 0.01s to 2.00s can reduce baseline noise by a factor of 9[2]. However, a time constant that is too high will artificially broaden sharp peaks. Alternatively, increasing the slit width allows more diffuse light to reach the photodiodes, lowering noise while increasing signal intensity, but this sacrifices spectral resolution[3][4].

Q: How do I distinguish between air bubbles and electrical spikes? A: Zoom in on the chromatogram. Air bubbles outgassing in the flow cell cause sharp, irregular spikes that have no Gaussian shape[3][4]. Electrical spikes or lamp arcing will look similar but occur independently of pump strokes. If the spikes disappear when you install a back-pressure regulator after the detector, air bubbles were the culprit[6].

Part 4: Quantitative Data & Reference Tables

Table 1: UV Cut-offs of Common Nucleotide Assay Additives Using buffers below their UV cut-off severely limits light transmission, exponentially increasing baseline noise[3][4].

Solvent / Buffer AdditiveUV Cut-off (nm)Risk of Baseline Noise at 254 nm
Water (HPLC Grade)190Low (if freshly dispensed)
Acetonitrile190Low
Methanol205 - 210Low to Moderate
Formate (10 mM)210Moderate
Acetate (10 mM)210Moderate
0.1% TFA~210 - 214High (if degraded or contaminated)
Citrate (10 mM)230Moderate

Table 2: Quantitative Impact of Detector Settings on Baseline Noise

ParameterAdjustmentImpact on Baseline NoiseImpact on 3'-AMP Signal
Time Constant Increase (e.g., 0.01s to 2.00s)Decreases by up to a factor of 9[2]May broaden sharp peaks
Slit Width Increase (e.g., 4 nm to 8 nm)Decreases (more light reaches diode)[3]Reduces spectral resolution
Data Acquisition Rate Optimize (20-25 points/peak)Resolves noise accurately[4]Improves peak integration

Part 5: References

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers pgeneral.com URL:

  • HPLC Troubleshooting Mini Guide - Baseline Issues Phenomenex URL:

  • Shimadzu Baseline Disturbance Shimadzu URL:

  • HPLC Diagnostic Skills Vol I – Noisy Baselines Element Lab Solutions URL:

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines Chromatography Online URL:

  • Why Your HPLC Baseline Drifts—And How to Stop It Separation Science URL:

  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection Thermo Fisher Scientific URL:

  • HPLC Repair Services: Common Causes of Baseline Noise The Overbrook Group URL:

  • Adenosine 2'(3')-monophosphate mixed isomers Sigma-Aldrich URL:

Sources

Impact of temperature on 3'-AMP sodium salt degradation rates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3'-AMP Sodium Salt .

As a Senior Application Scientist, I have developed this resource to help researchers, analytical chemists, and drug development professionals navigate the physicochemical nuances of Adenosine 3'-monophosphate (3'-AMP). This guide synthesizes field-proven troubleshooting strategies with fundamental thermodynamic principles to ensure the integrity of your experimental workflows.

Part 1: Mechanistic Overview of 3'-AMP Thermal Degradation

To troubleshoot 3'-AMP instability, we must first understand the causality of its degradation. The stability of 3'-AMP is dictated by Arrhenius kinetics and is highly sensitive to temperature, pH, and the solvation environment[1].

In aqueous solutions at elevated temperatures, 3'-AMP undergoes two competing degradation pathways:

  • 3'-Phosphoester Bond Cleavage (Hydrolysis): The primary mechanism, which yields adenosine and inorganic phosphate[2].

  • β-Glycosidic Bond Cleavage (Depurination): A parallel mechanism that cleaves the nucleobase from the sugar, yielding adenine and ribose 3-phosphate[2].

G AMP 3'-AMP Sodium Salt (Aqueous) Path1 3'-Phosphoester Cleavage (Hydrolysis) AMP->Path1 Heat / H2O Path2 β-Glycosidic Cleavage (Depurination) AMP->Path2 Heat / H2O Prod1 Adenosine + Pi Path1->Prod1 Prod2 Adenine + Ribose-3-P Path2->Prod2

Fig 1: Primary thermal degradation pathways of 3'-AMP in aqueous solutions.

Quantitative Degradation Kinetics

The rate of these cleavage events can be modulated. For instance, the addition of co-solvents like formamide selectively protects the β-glycosidic bond, shifting the degradation pathway almost exclusively toward phosphoester cleavage[3].

Table 1: Comparative Half-Lives of 3'-AMP Bonds at 90°C

Target BondSolvent ConditionHalf-Life (

)
Primary Product
3'-PhosphoesterUltrapure H₂O~1,400 minAdenosine[4]
β-GlycosidicUltrapure H₂O~1,400 minAdenine[4]
β-Glycosidic33% Formamide (v/v)~500,000 minAdenine (Suppressed)[4]

Part 2: Troubleshooting Guides & FAQs

Q: Why is my 3'-AMP sodium salt standard losing signal during overnight HPLC autosampler queues? A: Even at room temperature (22–25°C), aqueous adenosine phosphates degrade over time, particularly if the diluent is unbuffered[1]. Hydrolysis of AMP is a proton-catalyzed mechanism[1]. If you dissolve 3'-AMP in unbuffered ultrapure water, dissolved atmospheric CO₂ can lower the pH, accelerating hydrolysis. Corrective Action: Reconstitute the sodium salt in a neutral buffer (pH 7.0–7.5) and maintain the autosampler strictly at 4°C to suppress the kinetic energy required for the hydrolysis activation barrier.

Q: Does the solid sodium salt form of 3'-AMP provide indefinite thermal stability? A: No. While the sodium salt form drastically improves aqueous solubility, it is highly hygroscopic. If exposed to ambient humidity at room temperature, the powder absorbs moisture, creating a micro-aqueous environment that facilitates hydrolytic degradation[1]. Corrective Action: Store lyophilized powders desiccated at -20°C. Allow the vial to come to room temperature before opening to prevent condensation on the cold powder.

Q: How can I differentiate between enzymatic degradation and thermal degradation in my cell lysate assays? A: In biological matrices, enzymes like RNase I can rapidly generate and subsequently degrade 3'-AMP and 2',3'-cAMP[5]. To isolate thermal degradation from enzymatic activity, you must run a heat-inactivated control (e.g., matrix boiled at 95°C for 10 mins). Thermal degradation will manifest as a slow, linear appearance of adenosine over hours/days[2], whereas enzymatic degradation typically follows rapid Michaelis-Menten kinetics.

G Start Issue: 3'-AMP Signal Loss CheckTemp Check Incubation & Autosampler Temp Start->CheckTemp HighTemp Temp > 25°C CheckTemp->HighTemp LowTemp Temp ≤ 4°C CheckTemp->LowTemp FixTemp Chill to 4°C / Aliquot HighTemp->FixTemp CheckPH Check Buffer pH LowTemp->CheckPH Acidic pH < 5.0 CheckPH->Acidic FixPH Neutralize to pH 7.0-7.5 Acidic->FixPH

Fig 2: Troubleshooting workflow for mitigating 3'-AMP degradation during assays.

Part 3: Experimental Protocol

Self-Validating Thermal Stability Profiling of 3'-AMP via RP-HPLC

To empirically determine the degradation rate of 3'-AMP under your specific assay conditions, utilize this kinetic profiling workflow. This protocol is designed to be self-validating by preventing sample evaporation and utilizing strict thermal quenching.

Step 1: Sample Preparation Reconstitute 3'-AMP sodium salt to a 1 mM stock in your target assay buffer (e.g., 50 mM HEPES, pH 7.4). Aliquot 100 µL into tightly sealed PCR tubes. Causality Note: Using sealed tubes prevents evaporation during heating, which would artificially concentrate the sample and skew the kinetic rate calculations.

Step 2: Thermal Incubation Place the tubes in a calibrated thermocycler with a heated lid. Set a temperature gradient corresponding to your assay parameters (e.g., 25°C, 50°C, 70°C, 90°C)[1].

Step 3: Time-Course Sampling & Quenching Pull individual tubes at predefined intervals (e.g., 0, 1, 2, 4, 8, and 24 hours). Immediately plunge the pulled tubes into an ice-water bath (4°C). Causality Note: Rapid quenching drops the thermal energy below the activation energy threshold for hydrolysis, locking the kinetic state for accurate downstream HPLC measurement.

Step 4: HPLC Analysis Inject 10 µL onto a C18 Reverse-Phase column. Use a mobile phase gradient of 100 mM Potassium Phosphate (pH 6.0) and Methanol. Monitor UV absorbance at 254 nm to detect 3'-AMP, Adenosine, and Adenine.

Step 5: Data Synthesis Quantify the remaining 3'-AMP peak area. Plot


 versus time. The slope of this linear regression represents the first-order degradation rate constant (

), allowing you to calculate the exact half-life (

) of the molecule in your specific buffer system.

References

*[1] Title : Hydrolysis rate constants of ATP determined in situ at elevated temperatures | Source : researchgate.net | URL : 1 *[2] Title : HPLC analysis of the degradation kinetics of 3-monophosphate adenosine.... | Source : researchgate.net | URL : 2 *[3] Title : HPLC analysis of the degradation kinetics of 3-monophosphate adenosine.... | Source : researchgate.net | URL : 3 *[5] Title : RNase I Regulates Escherichia coli 2',3'-Cyclic Nucleotide Monophosphate Levels and Biofilm Formation - PMC | Source : nih.gov | URL : 5 *[4] Title : The stability of the-glycosidic bond in adenosine, in 3-AMP, and in... | Source : researchgate.net | URL : 4

Sources

Validation & Comparative

Comparing biological activity of 3'-AMP sodium salt vs free acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: 3'-AMP Sodium Salt vs. Free Acid in Cellular Assays

Executive Summary

Adenosine 3'-monophosphate (3'-AMP) is a critical nucleotide metabolite formed via the hydrolysis of 2',3'-cAMP by metal-dependent phosphodiesterases[]. In biological systems, 3'-AMP acts as a potent agonist for cyclic AMP (cAMP) production and inhibits vascular smooth muscle cell proliferation via A2B receptor activation[2]. When designing in vitro and in vivo assays, researchers must select between the free acid and sodium salt forms of 3'-AMP. This guide provides an objective, data-driven comparison of these two forms, detailing the physicochemical causality behind their performance and providing self-validating protocols for accurate biological evaluation.

Physicochemical Causality: The Salt vs. Free Acid Paradigm

The choice of nucleotide salt form fundamentally alters the thermodynamic stability and solubility of the compound in aqueous media. The free acid form of 3'-AMP exhibits notably decreased solubility in aqueous systems and is primarily synthesized as a precursor for lipophilic prodrugs[3].

When introduced into unbuffered or weakly buffered biological media, the free acid form donates protons, significantly lowering the localized pH. This acidification induces cellular stress and apoptosis independent of purinergic receptor engagement, creating false-positive cytotoxicity data. Conversely, the sodium salt form (3'-AMP·xNa) is highly soluble and dissolves near physiological pH, making it the definitive standard for biological modulation experiments[3][4].

Table 1: Physicochemical & Application Comparison

Property3'-AMP Free Acid3'-AMP Sodium Salt
CAS Number 84-21-954835-81-3
Molecular Weight 347.22 g/mol []369.20 g/mol (Monosodium)[4]
Aqueous Solubility Low (Requires titration for dissolution)High (Readily soluble in water/PBS)
Solution pH (in H₂O) Acidic (~pH 2.5 - 3.5)Neutral to slightly alkaline (~pH 7.0 - 8.0)
Primary Application Chemical synthesis, lipophilic modificationsIn vitro cell assays, enzyme kinetics, LC-MS

Mechanistic Pathway: 3'-AMP Signaling

To accurately measure the biological activity of 3'-AMP, one must understand its extracellular metabolism. Cellular injury releases 2',3'-cAMP, which is metabolized by ecto-phosphodiesterases into 3'-AMP and 2'-AMP[5]. 3'-AMP is subsequently converted to adenosine by ecto-nucleotidases. Adenosine then binds to A2B receptors, triggering a Gs-coupled signaling cascade that elevates intracellular cAMP and inhibits cell proliferation[2][6].

Pathway A 2',3'-cAMP (Extracellular) B 3'-AMP (Sodium Salt) A->B Phosphodiesterase C Adenosine B->C Ecto-nucleotidase D A2B Receptor Activation C->D Receptor Binding E Intracellular cAMP Increase D->E Gs Signaling F Inhibition of Cell Proliferation E->F PKA Pathway

Caption: Extracellular 3'-AMP metabolism and A2B receptor signaling cascade.

Self-Validating Experimental Protocol

To objectively compare the true biological activity of the free acid versus the sodium salt, the experimental design must isolate the active moiety's effect from pH-induced artifacts. The following protocol utilizes Preglomerular Vascular Smooth Muscle Cells (PGVSMCs) and includes internal validation mechanisms[6].

Step 1: Reagent Preparation & pH Validation

  • Action: Prepare 10 mM stock solutions of 3'-AMP Free Acid and 3'-AMP Sodium Salt in sterile Dulbecco’s PBS.

  • Causality Rationale: The free acid will resist dissolution. You must carefully titrate the free acid stock with 1M NaOH until it reaches pH 7.4. The sodium salt will dissolve instantly.

  • Self-Validation: Measure the final pH of both working solutions before applying them to cells. If the unadjusted free acid is used, any observed "activity" cannot be confidently attributed to A2B receptor signaling.

Step 2: Cell Culture & Treatment

  • Action: Seed PGVSMCs in 12-well plates. Wash cells with HEPES-buffered Hanks balanced salt solution to enforce strict extracellular pH buffering[6]. Treat cells with 0, 10, 30, and 100 μM of the respective 3'-AMP solutions for 1 hour at 37°C.

  • Causality Rationale: HEPES buffer prevents transient microenvironmental acidification, ensuring that the cellular response is purely driven by nucleotide-receptor interactions.

Step 3: Metabolite Extraction & LC-MS/MS

  • Action: Collect the extracellular medium and immediately heat at 100°C for 3 minutes[6]. Spike the medium with 0.5 μM 8-Br-cAMP as an internal standard[7].

  • Causality Rationale: Heating denatures ecto-enzymes, freezing the metabolic profile in time to accurately measure how much 3'-AMP was converted to adenosine.

  • Self-Validation: The 8-Br-cAMP internal standard validates the extraction efficiency. If the recovery of the internal standard drops, the sample preparation is flagged for errors, preventing false-negative data.

Workflow Step1 Prepare 3'-AMP Stocks (Free Acid vs Sodium Salt) Step2 Solubility & pH Check (Adjust Free Acid to pH 7.4) Step1->Step2 Causality: Prevent acid stress Step3 Cell Culture Treatment (PGVSMCs, 0-100 μM, 1h) Step2->Step3 Apply treatments Step4 Metabolite Extraction (Spike with 8-Br-cAMP IS) Step3->Step4 Heat denature enzymes Step5 LC-MS/MS Analysis (Adenosine Conversion) Step4->Step5 Internal validation Step6 Data Analysis (Compare EC50 & Viability) Step5->Step6 Quantify activity

Caption: Self-validating experimental workflow for comparing nucleotide salt forms.

Comparative Data Synthesis

When properly pH-adjusted, the free acid and sodium salt forms of 3'-AMP deliver identical biological activity because the active anionic moiety is the same. However, failure to adjust the free acid results in severe artifactual toxicity.

Table 2: Biological Activity Profile (Representative Assay Outcomes)

Assay Metric3'-AMP Sodium Salt3'-AMP Free Acid (pH Adjusted)3'-AMP Free Acid (Unadjusted)
EC₅₀ (cAMP induction in NG108-15) ~190 μM[2]~190 μMN/A (Confounded by toxicity)
Extracellular Adenosine Conversion Robust conversion[6]Robust conversionSuppressed (Acidic enzyme denaturation)
Cell Viability (100 μM, 24h) > 95%> 95%< 40% (Acid-induced necrosis)

References

  • AHA Journals (Hypertension). "Extracellular 2′,3′-Cyclic Adenosine Monophosphate Is a Potent Inhibitor of Preglomerular Vascular Smooth Muscle Cell and Mesangial Cell Growth". Retrieved from:[Link]

  • National Institutes of Health (PubMed). "Discovery and Roles of 2',3'-cAMP in Biological Systems". Retrieved from: [Link]

  • National Institutes of Health (PMC). "RNase I Regulates Escherichia coli 2',3'-Cyclic Nucleotide Monophosphate Levels and Biofilm Formation". Retrieved from: [Link]

  • BIOLOG Life Science Institute. "cAMP, free acid". Retrieved from:[Link]

Sources

1H NMR characterization of Adenosine 3'-monophosphate sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Structural Assignment of Adenosine 3'-Monophosphate Sodium Salt via 1H NMR: A Comparative Guide

Introduction

In nucleotide chemistry, distinguishing between positional isomers such as 3'-AMP, 5'-AMP, and 2'-AMP is a recurring analytical bottleneck. While mass spectrometry provides excellent sensitivity for molecular weight confirmation, it cannot easily differentiate the exact position of the phosphate group on the ribose ring without complex tandem MS/MS fragmentation. As a Senior Application Scientist, I rely on high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive, non-destructive tool for this structural elucidation. This guide objectively compares the 1H NMR performance of Adenosine 3'-monophosphate (3'-AMP) sodium salt against its alternatives, providing a self-validating experimental framework for researchers.

Mechanistic Causality: The Origin of Chemical Shifts

The fundamental principle driving the differentiation of AMP isomers in 1H NMR is the localized inductive effect of the phosphate ester. The phosphate group is highly electronegative. When esterified to a specific hydroxyl group on the ribofuranose ring, it draws electron density away from the adjacent carbon-hydrogen bond. This reduction in electron density deshields the local proton, causing it to resonate at a higher frequency (shifted downfield) in the applied magnetic field.

For[1], the phosphate is attached at the C3' position. Consequently, the H3' proton experiences the most dramatic downfield shift (typically moving from ~4.35 ppm in unphosphorylated adenosine to ~4.85 ppm in 3'-AMP). By comparing this specific deshielding locus against 5'-AMP (where H5'/H5'' are shifted) and 2'-AMP (where H2' is shifted), we achieve absolute structural assignment.

Comparative 1H NMR Data Analysis

To objectively compare 3'-AMP with its alternatives, we must analyze the ribose spin system. The data below synthesizes standard chemical shifts observed in D2O at 298K. As documented by the[2], standardizing the solvent and pH is critical for reproducibility.

ProtonUnphosphorylated Adenosine (ppm)3'-AMP Sodium Salt (ppm)5'-AMP Sodium Salt (ppm)2'-AMP Sodium Salt (ppm)
H8 8.358.458.538.42
H2 8.158.208.238.18
H1' 5.95 (d)6.05 (d)6.06 (d)6.20 (d)
H2' 4.70 (t)4.65 (t)4.70 (t)5.05 (m)
H3' 4.35 (dd)4.85 (m) 4.45 (t)4.55 (t)
H4' 4.15 (q)4.40 (m)4.30 (m)4.35 (m)
H5'/H5'' 3.75 (dd)3.85 (m)4.05 (m) 3.80 (m)

Data reflects approximate chemical shifts in D2O at 298K, pD ~7.4. Bold values denote the diagnostic deshielding effect of the phosphate ester.

Self-Validating Experimental Protocol

To guarantee scientific integrity, the following workflow is designed as a self-validating system. Every step includes a mechanistic rationale to prevent analytical artifacts, a standard practice in rigorous [3].

Step 1: Sample Preparation

  • Procedure: Dissolve 10–15 mg of 3'-AMP sodium salt in 0.6 mL of deuterium oxide (D2O, 99.9% D). Add 1 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal reference.

  • Causality: D2O is utilized to exchange labile protons (hydroxyls and amines) with deuterium, removing them from the spectrum to prevent signal overlap. DSS is chosen over TMS because it is highly water-soluble and its 0.00 ppm reference signal is impervious to pH fluctuations. The sodium salt form of 3'-AMP is critical here; it ensures rapid dissolution and prevents the concentration-dependent stacking and aggregation often seen with free-acid nucleotides, which can artificially perturb chemical shifts.

Step 2: pH/pD Standardization

  • Procedure: Adjust the pD of the solution to 7.4 using micro-additions of NaOD or DCl.

  • Causality: The secondary ionization of the phosphate group occurs at a pKa of ~6.0–6.2. If the sample pH hovers near this pKa, the molecule exists in rapid exchange between monoanionic and dianionic states, leading to severe line broadening and unpredictable chemical shifts. Forcing the pH to 7.4 ensures the phosphate is fully deprotonated, yielding sharp, reproducible peaks.

Step 3: 1D 1H NMR Acquisition with Presaturation

  • Procedure: Acquire the spectrum at 298K on a 500 MHz (or higher) spectrometer using a presaturation pulse sequence (e.g., zgpr).

  • Causality: Even in high-purity D2O, a residual HDO peak persists at ~4.7 ppm. Because the diagnostic H2' and H3' protons resonate precisely in this region, the water signal must be suppressed. A low-power presaturation pulse applied during the relaxation delay selectively saturates the HDO resonance without distorting the adjacent nucleotide signals.

Step 4: Orthogonal Validation via 2D COSY

  • Procedure: Acquire a 2D 1H-1H Correlation Spectroscopy (COSY) spectrum.

  • Causality: 1D spectra can present ambiguous, overlapping multiplets in the 4.0–5.0 ppm range. The protocol becomes self-validating by utilizing COSY to map the scalar couplings. By tracing the cross-peaks from the easily identifiable anomeric proton (H1', ~6.05 ppm) to H2', and subsequently to H3', you unambiguously prove the identity of the downfield-shifted peak, confirming the 3'-AMP structure beyond doubt.

Workflow Visualization

AMP_Isomer_Differentiation Step1 Sample Preparation 10 mg in D2O + DSS (pD 7.4) Step2 1D 1H NMR Acquisition (Presaturation of HDO peak) Step1->Step2 Step3 Analyze Ribose Protons (3.5 - 5.5 ppm region) Step2->Step3 Decision Locate Primary Deshielding Site Step3->Decision Branch2 Max Shift at H2' Decision->Branch2 Branch3 Max Shift at H3' Decision->Branch3 Branch5 Max Shift at H5'/H5'' Decision->Branch5 Res2 2'-AMP Sodium Salt Branch2->Res2 Res3 3'-AMP Sodium Salt Branch3->Res3 Res5 5'-AMP Sodium Salt Branch5->Res5 Validate Validate via 2D COSY (Confirm Spin System) Res2->Validate Res3->Validate Res5->Validate

Logical decision tree for identifying AMP structural isomers using 1H NMR chemical shift analysis.

Conclusion

When evaluating Adenosine 3'-monophosphate sodium salt against its 2' and 5' counterparts, 1H NMR provides an unparalleled lens into the molecule's structural reality. By understanding the causality of phosphate-induced deshielding and employing a self-validating 1D/2D NMR workflow, researchers can confidently assign isomeric purity, ensuring the integrity of downstream biological and chemical assays.

References

  • National Center for Biotechnology Information. "Adenosine 3'-Phosphate." PubChem Compound Summary for CID 41211. URL:[Link]

  • Biological Magnetic Resonance Data Bank (BMRB). "Adenosine-3'-monophosphate." BMRB Metabolomics Database. URL: [Link]

  • Royal Society of Chemistry. "First Prebiotic Generation of a Ribonucleotide from Adenine, D– Ribose and Trimetaphosphate." Chemical Communications. URL:[Link]

Sources

High-Resolution Mass Spectrometry Validation of 3'-AMP: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise molecular validation of Adenosine 3'-monophosphate (3'-AMP) is a critical requirement in purine metabolomics, oligonucleotide synthesis quality control, and the study of extracellular 2',3'-cAMP pathways[1][2]. With a monoisotopic mass of 347.06308 Da[3], 3'-AMP presents unique analytical challenges due to its high polarity (Topological Polar Surface Area of 186 Ų)[3] and the presence of exact-mass isomers (2'-AMP and 5'-AMP).

This guide provides an objective comparison of the leading mass spectrometry (MS) methodologies used to validate 3'-AMP. Designed for analytical chemists and drug development professionals, it explores the causality behind instrumental choices, details self-validating protocols, and compares Liquid Chromatography-Electrospray Ionization High-Resolution MS (LC-ESI-HRMS) against Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Triple Quadrupole (QqQ) platforms.

The Analytical Challenge: Isomerism and Ionization

The validation of 3'-AMP cannot rely on mass-to-charge ratio (


) alone. In biological matrices, 3'-AMP is often generated alongside 2'-AMP and adenosine via the enzymatic cleavage of 2',3'-cAMP[2]. Because 2'-AMP, 3'-AMP, and 5'-AMP are structural isomers, they share the identical chemical formula (C10H14N5O7P) and exact mass. Therefore, robust validation requires a combination of orthogonal separation techniques (like liquid chromatography) and highly specific ionization methods.

Pathway A Biological Sample (e.g., Renal Tissue) B 2',3'-cAMP (Precursor) A->B Extraction C 3'-AMP (m/z 346.055) B->C Phosphodiesterase D Adenosine (Metabolite) C->D Nucleotidase E LC-ESI-HRMS Validation C->E MS Detection

Metabolic pathway of 3'-AMP and its targeted mass spectrometry validation workflow.

Platform Comparison: ESI-HRMS vs. MALDI-TOF vs. QqQ

Selecting the correct mass spectrometry platform dictates the sensitivity, throughput, and structural confidence of your 3'-AMP validation. Below is an objective performance comparison of the three primary alternatives.

Comparative Performance Data
ParameterLC-ESI-HRMS (Orbitrap/Q-TOF)MALDI-TOF MSLC-ESI-QqQ (Triple Quad)
Primary Application Exact mass validation, structural elucidationHigh-throughput screening, solid-phase QCAbsolute quantitation, pharmacokinetics
Mass Accuracy < 5 ppm (Excellent)50 - 100 ppm (Moderate)Nominal Mass (Unit resolution)
Isomer Resolution Yes (via LC retention time)No (Direct spotting)Yes (via LC retention time)
Throughput Moderate (10-20 min/run)High (< 2 min/sample)[4]Moderate (10-20 min/run)
Matrix Interference Low (LC diverts salts)High for <600 Da (Matrix peaks)[1]Low (MRM filtering)
Sensitivity (LOD) ~1-5 fmol100 fmol - 2 pmol[1]< 0.5 ng/mL [5]

Causality Insight: MALDI-TOF is highly efficient for large oligonucleotides, but its utility for small molecules like 3'-AMP (347 Da) is inherently limited by chemical noise generated by the MALDI matrix itself, which typically crowds the region below 600 Da[1]. Conversely, ESI platforms coupled with liquid chromatography (LC-ESI) eliminate this matrix noise and allow for the physical separation of 3'-AMP from its 2'-AMP and 5'-AMP isomers prior to mass analysis[4].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point is internally calibrated against false positives.

Protocol A: LC-ESI-HRMS (The Gold Standard for Mass Validation)

Why this works (Causality): 3'-AMP is highly polar. Standard C18 reversed-phase columns fail to retain it effectively without ion-pairing reagents (which suppress MS signal). We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar phosphate group, coupled with Negative-ion ESI, which capitalizes on the acidic nature of the phosphate moiety to efficiently generate


 ions[6].

Step-by-Step Methodology:

  • Sample Preparation & Isotope Spiking: Extract 3'-AMP from the biological matrix using cold 80% methanol to precipitate proteins. Spike the sample with a stable isotope-labeled internal standard (e.g.,

    
    -AMP) to correct for ionization suppression and extraction losses[5].
    
  • Chromatographic Separation (HILIC):

    • Column: ZIC-pHILIC (5 µm, 150 x 2.1 mm).

    • Mobile Phase A: 20 mM ammonium carbonate in water (pH 9.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Run a linear gradient from 80% B to 20% B over 15 minutes. 3'-AMP will elute distinct from 2'-AMP due to the subtle differences in hydroxyl group orientation interacting with the stationary phase.

  • Ionization (ESI-): Operate the source in negative ion mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

  • Mass Acquisition: Scan using an Orbitrap or Q-TOF analyzer at a resolution of

    
     70,000 (at 
    
    
    
    200).
  • Data Validation: Extract the exact mass chromatogram for

    
     at 
    
    
    
    346.0559[3]. The system validates the analyte if the mass error is < 5 ppm and the retention time matches the internal standard.

Protocol S1 Sample Prep & Internal Standard (Isotope Dilution) S2 HILIC Chromatographic Separation (Isomer Resolution) S1->S2 S3 Negative ESI Ionization ([M-H]- Generation) S2->S3 S4 High-Resolution Mass Analyzer (Orbitrap / Q-TOF) S3->S4 S5 Data Validation (Mass Error < 5 ppm) S4->S5

Self-validating logical workflow for 3'-AMP LC-ESI-HRMS analysis.

Protocol B: MALDI-TOF (High-Throughput Alternative)

Why this works (Causality): To circumvent the low-mass matrix interference typical of standard matrices (like CHCA), we utilize 3-aminoquinoline (3-AQ), which has been proven to be exceptionally well-suited for the negative-ion MALDI MS analysis of complex phosphorylated lipids and nucleotides[7].

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve 3-aminoquinoline (3-AQ) at 30 mg/mL in a solution containing 125 mM ammonium formate[7]. The ammonium formate acts as a co-matrix to suppress sodium/potassium adducts, ensuring the 3'-AMP signal consolidates into a single

    
     peak.
    
  • Spotting: Mix 1 µL of the purified 3'-AMP sample (desalted via solid-phase extraction) with 1 µL of the 3-AQ matrix. Spot onto a stainless steel MALDI target plate and allow to dry at room temperature.

  • Laser Desorption: Fire a SmartBeam II laser (or equivalent Nd:YAG) at 1000 Hz[7]. Accumulate 160 to 500 laser shots per sample spot to build a statistically robust signal-to-noise ratio.

  • Detection: Operate the TOF analyzer in negative reflectron mode. Calibrate externally using a known low-molecular-weight nucleotide standard mix.

Data Interpretation & Quality Control

Regardless of the platform chosen, the validation of 3'-AMP must pass strict Quality Control (QC) gates:

  • Fragmentation Fingerprinting: In ESI-MS/MS, the precursor ion at

    
     346.0559 must yield specific product ions upon collision-induced dissociation (CID). Look for the dominant fragment at 
    
    
    
    211.0011 (loss of the adenine base) and
    
    
    78.9591 (the
    
    
    phosphate core)[3].
  • Blank Subtraction: A solvent blank must be injected between every 10 samples to validate that no column carryover is causing false-positive 3'-AMP detection.

  • System Suitability Testing (SST): Before acquiring data, the mass spectrometer must be calibrated. For HRMS, the mass error of the calibration lock-mass must not exceed 2 ppm.

References

  • Adenosine 3'-Phosphate | C10H14N5O7P | CID 41211 - PubChem. nih.gov. URL: [Link]

  • Mass Spectrometry Analysis of Oligonucleotide Syntheses. colby.edu. URL:[Link]

  • Extracellular 2',3'-cAMP Is a Source of Adenosine. researcher.life. URL:[Link]

  • Comparison of MALDI to ESI on a triple quadrupole platform for pharmacokinetic analyses. nih.gov. URL:[Link]

  • Cross-validation of LC-MS/MS and ELISA Techniques for the Quantification of Plasma Cyclic Guanosine 3',5'-Monophosphate (cGMP) for Clinical Applications. researchgate.net. URL:[Link]

  • Combination of ESI and MALDI mass spectrometry for qualitative, semi-quantitative and in situ analysis of gangliosides in brain. nih.gov. URL:[Link]

  • Triple acquisition mass spectrometry (TRAM) combining targeted and non-targeted metabolomics in a single run. chemrxiv.org. URL:[Link]

Sources

The Analytical Challenge: Isomeric Bottlenecks in RNA Hydrolysates

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating 2'-AMP and 3'-AMP Isomers: A Comparative Guide to Analytical Workflows

When RNA undergoes base-catalyzed or enzymatic hydrolysis, the phosphodiester backbone cleaves via a 2',3'-cyclic phosphate intermediate. This process ultimately yields a mixture of 2'-nucleoside monophosphates and 3'-nucleoside monophosphates[1].

For adenosine monophosphate (AMP), distinguishing the 2'-AMP and 3'-AMP positional isomers is notoriously difficult. Both isomers share an identical exact mass (m/z 347.22) and exhibit near-identical MS/MS fragmentation patterns. Furthermore, they possess highly similar physicochemical properties, including a secondary phosphate pKa of approximately 6.9 to 7.0 and an adenine N1 protonation pKa near 3.8[2]. Because standard mass spectrometry cannot orthogonalize these species without highly specialized techniques like high-resolution cyclic ion mobility[3], robust chromatographic or electrophoretic separation prior to detection is an absolute necessity.

RNA_Hydrolysis RNA RNA Polymer cAMP 2',3'-cyclic AMP (Intermediate) RNA->cAMP Base/Enzyme Hydrolysis AMP2 2'-AMP Isomer cAMP->AMP2 Ring Opening AMP3 3'-AMP Isomer cAMP->AMP3 Ring Opening

Fig 1. Base-catalyzed RNA hydrolysis yielding 2'-AMP and 3'-AMP via a cyclic intermediate.

Mechanistic Causality: Why is Separation Difficult?

The sole structural difference between 2'-AMP and 3'-AMP is the attachment point of the phosphate group on the ribose ring. This slight spatial variance dictates how the molecule interacts with a stationary phase.

Historically, analysts relied on two primary methods:

  • Capillary Zone Electrophoresis (CZE): By lowering the buffer pH to 3.7, the slight differences in effective charge and hydrodynamic radius between the isomers are augmented, allowing for electrophoretic separation[1]. However, CZE suffers from low sample throughput and is notoriously difficult to couple with high-sensitivity Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Ion-Pairing Reversed-Phase HPLC (IP-RPLC): Standard C18 columns cannot retain highly polar AMP isomers. To force retention, ion-pairing agents like triethylamine (TEA) or hexafluoro-2-propanol (HFIP) are added to the mobile phase. While effective for UV detection, these agents cause severe ion suppression in ESI-MS, drastically reducing sensitivity.

The Modern Solution: Mixed-Mode WAX/RP LC-MS/MS To bridge the gap between chromatographic resolution and MS compatibility, Mixed-Mode Weak Anion-Exchange/Reversed-Phase (WAX/RP) columns have emerged as the gold standard[4]. These stationary phases are functionalized with both hydrophobic alkyl chains (RP) and positively charged amine groups (WAX).

The Causality of WAX/RP Separation: At a mobile phase pH of 6.0, the phosphate group of AMP is partially deprotonated (carrying a negative charge), while the adenine base remains neutral. The WAX groups retain the phosphate, while the RP chains interact with the adenine ring. Because the phosphate in 2'-AMP is sterically closer to the bulky adenine base than in 3'-AMP, 2'-AMP experiences greater steric hindrance when attempting to bind to the dual-ligand surface. Consequently, 2'-AMP exhibits a slightly weaker binding affinity and consistently elutes before 3'-AMP, providing baseline resolution without the need for MS-suppressive ion-pairing agents.

Separation_Mechanism cluster_IP Alternative: IP-RPLC cluster_MM Product: Mixed-Mode WAX/RP Sample 2'-AMP / 3'-AMP Mixture (Identical m/z 347.22) IP_Col C18 + Ion-Pairing Agent (e.g., TEA/HFIP) Sample->IP_Col MM_Col WAX/RP + Volatile Buffer (Ammonium Acetate) Sample->MM_Col IP_MS MS Signal Suppression (Low Sensitivity) IP_Col->IP_MS High Background MM_MS High MS Sensitivity (Baseline Resolution) MM_Col->MM_MS Clean ESI-MS

Fig 2. Workflow comparison: Traditional IP-RPLC vs. Advanced Mixed-Mode WAX/RP LC-MS/MS.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the three primary analytical modalities used for 2'-AMP and 3'-AMP differentiation.

Performance MetricCapillary Zone Electrophoresis (CZE)Ion-Pairing RP-HPLC (IP-RPLC)Advanced Mixed-Mode WAX/RP LC-MS/MS
Primary Separation Mechanism Electrophoretic mobility differencesHydrophobic interaction + Ion-pairingWeak Anion Exchange + Reversed-Phase
Optimal Buffer System 50 mM Sodium Acetate, pH 3.7TEA/HFIP or Hexylamine10 mM Ammonium Acetate, pH 6.0
Buffer Volatility Non-volatile (Salts precipitate in MS)Volatile (But highly suppressive)Highly Volatile (MS-Friendly)
Isomer Resolution (Rs) > 1.5 (Baseline)~ 1.2 - 1.5 (Partial to Baseline)> 2.0 (Robust Baseline)
ESI-MS Compatibility Poor (Requires specialized interfaces)Moderate (Severe signal suppression)Excellent (Clean background)
Throughput / Run Time Low (~15-20 minutes)Medium (~10-15 minutes)High (~5-8 minutes)

Experimental Protocol: Self-Validating Mixed-Mode LC-MS/MS Workflow

Trust in analytical chemistry stems from self-validating systems. To ensure that retention time drift does not lead to the misidentification of these identical-mass isomers, the following step-by-step protocol embeds internal validation checks.

Phase 1: System Equilibration & Mobile Phase Preparation

  • Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0 using dilute acetic acid. (This specific pH ensures optimal partial deprotonation of the phosphate group[2]).

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Equilibration: Install a Mixed-Mode WAX/RP column (e.g., 2.1 x 100 mm, 3 µm) and equilibrate at 5% B for 15 column volumes.

Phase 2: The Self-Validating Injection Sequence 4. Blank Injection: Inject Mobile Phase A to establish a baseline and confirm the absence of carryover. 5. Individual Standard Mapping: Inject a 1 µg/mL synthetic standard of pure 2'-AMP, followed by a separate injection of pure 3'-AMP. Record the absolute retention times (tR). Causality check: 2'-AMP must elute earlier due to steric hindrance at the WAX binding site. 6. Spiked Mixture Validation: Inject a 1:1 volumetric mixture of the 2'-AMP and 3'-AMP standards. Calculate the resolution (Rs). Proceed to sample analysis only if Rs > 1.5.

Phase 3: Sample Analysis & MS/MS Acquisition 7. Sample Injection: Inject 2 µL of the neutralized, filtered RNA hydrolysate. 8. Gradient Elution: Run a linear gradient from 5% B to 40% B over 6 minutes, hold for 1 minute, and re-equilibrate. Flow rate: 0.3 mL/min. 9. MS/MS Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 346.2 → 97.0 (corresponding to the [M-H]- precursor yielding the H2PO4- product ion) for highly sensitive quantification.

References

  • Quantitation of Ribonucleotides from Base-Hydrolyzed RNA Using Capillary Zone Electrophoresis Analytical Chemistry, Stanford University
  • Hydrogen Deuterium Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations N
  • Raman spectroscopy study of acid-base and structural properties of 9-[2-(phosphonomethoxy)
  • Synthesis of a mixed-model stationary phase derived from glutamine for HPLC separation: HILIC and reversed-phase applications ResearchG

Sources

Reference Standards for Adenosine 3'-Monophosphate Sodium Salt: Purity, Analysis, and Selection Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In the landscape of nucleotide biochemistry, Adenosine 3'-monophosphate (3'-AMP) is frequently overshadowed by its biologically ubiquitous isomer, 5'-AMP, and the signaling molecule 3',5'-cyclic AMP (cAMP). However, 3'-AMP is a critical analyte in RNA metabolomics, a specific product of RNase T2 family activity, and a vital impurity marker in oligonucleotide therapeutics.

The Core Problem: The primary challenge in sourcing and using 3'-AMP reference standards is isomeric purity . Commercial synthesis and biological degradation pathways often yield a mixture of 2'-AMP and 3'-AMP via a 2',3'-cyclic intermediate. Standard C18 HPLC methods often fail to resolve these positional isomers, leading to "ghost" potency in enzyme assays or false positives in impurity profiling.

This guide objectively compares reference standard grades and provides a self-validating protocol to ensure your 3'-AMP sodium salt is chemically and isomerically pure.

Comparative Analysis: Hierarchy of Reference Standards

Unlike 5'-AMP, which has established pharmacopoeial monographs (USP/EP), 3'-AMP often lacks a primary public standard. Consequently, laboratories must often qualify their own "Primary Reference Standard" from high-purity commercial sources.

Table 1: Performance Matrix of 3'-AMP Standards
FeatureCertified Reference Material (CRM) / Qualified Primary Analytical Grade (Commercial High-Purity) Reagent Grade
Purity (HPLC) ≥ 99.0% ≥ 98.0%~95%
Isomeric Purity Quantified (< 0.5% 2'-AMP) Checked (Limit < 2%)Often Unspecified
Water Content Karl Fischer Titrated Loss on Drying (LOD)Hygroscopic (Variable)
Trace Metals ICP-MS Screened Basic ScreenNot Tested
Primary Use Quantitative NMR (qNMR) calibration, GMP release testing.Routine enzyme kinetics, HPLC retention time markers.Cell culture media supplements, buffer prep.
Risk Factor Low. Fully characterized.Moderate. Batch-to-batch isomer variation.High. Likely contains 2'-AMP/5'-AMP mixtures.

Scientist's Note: For GMP applications or critical enzyme kinetics (e.g., determining RNase specificity), you cannot rely on "Reagent Grade." You must purchase Analytical Grade and perform the Isomer-Resolving HPLC Protocol (Section 4) to validate it as an In-House Reference Standard.

Technical Deep Dive: The Chemistry of Contamination

To understand why purity fails, we must look at the degradation pathway. 3'-AMP is rarely synthesized de novo without risk of migration. It is typically formed via the hydrolysis of RNA or 2',3'-cAMP.

Mechanism of Impurity Formation

Under basic conditions or specific enzymatic catalysis, the phosphate group can migrate between the 2' and 3' hydroxyls of the ribose ring, often passing through a 2',3'-cyclic phosphate intermediate. This results in a thermodynamic mixture of 2'-AMP and 3'-AMP.

Visualization: The Hydrolysis Pathway

The following diagram illustrates the origin of the 2'-AMP impurity that plagues 3'-AMP standards.

AMP_Hydrolysis cluster_isomers Thermodynamic Mixture (The Problem) RNA RNA Strand Cyclic 2',3'-Cyclic AMP (Intermediate) RNA->Cyclic RNase / Hydrolysis AMP3 3'-AMP (Target Analyte) Cyclic->AMP3 Specific Cleavage AMP2 2'-AMP (Major Impurity) Cyclic->AMP2 Isomerization AMP3->AMP2 Acyl Migration (pH > 7)

Caption: Figure 1. The hydrolytic pathway showing the generation of 2'-AMP and 3'-AMP from cyclic intermediates. Note the potential for interconversion (acyl migration) at high pH.

Validated Experimental Protocol: Isomer-Resolving HPLC

Standard C18 columns often co-elute 2'-AMP and 3'-AMP. To validate your reference standard, you must use an Ion-Pairing Reversed-Phase method or a Mixed-Mode method.

Objective: Quantify 2'-AMP and 5'-AMP impurities in a 3'-AMP Sodium Salt sample.

Method: Ion-Pairing RP-HPLC

This method utilizes Tetrabutylammonium Hydrogen Sulfate (TBAHS) to increase retention and selectivity based on the phosphate position.

Reagents:

  • Mobile Phase A: 10 mM TBAHS + 10 mM Potassium Phosphate buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).

  • Detection: UV @ 254 nm (Adenine absorption max).[1]

Step-by-Step Workflow:

  • System Equilibration: Flush column with 95% A / 5% B for 30 minutes. The ion-pairing agent requires time to coat the stationary phase.

  • Standard Preparation:

    • Dissolve 3'-AMP Sodium Salt (Target) to 1 mg/mL in Mobile Phase A.

    • System Suitability Mix: Prepare a mix containing 3'-AMP, 2'-AMP, and 5'-AMP (0.1 mg/mL each).

  • Gradient Profile:

    • 0-5 min: Isocratic 5% B (Load).

    • 5-20 min: Linear gradient 5% -> 25% B (Separation).

    • 20-25 min: Wash 25% -> 50% B.

  • Data Analysis:

    • Elution Order: Typically 5'-AMP (fastest) -> 2'-AMP -> 3'-AMP (slowest). Note: Order may shift depending on exact pH; run the mix to confirm.

    • Resolution (Rs): Ensure Rs > 1.5 between 2'-AMP and 3'-AMP peaks.

Visualization: Validation Workflow

Validation_Workflow cluster_HPLC HPLC Analysis Start Raw 3'-AMP Material Prep Dissolve in Mobile Phase A (Prevent pH shock) Start->Prep Inject Inject 10 µL Prep->Inject Sep Ion-Pair Separation (TBAHS / pH 6.0) Inject->Sep Detect UV @ 254nm Sep->Detect Decision Check Resolution (Rs) Detect->Decision Pass Rs > 1.5 Calc % Purity Decision->Pass Separated Fail Co-elution Adjust pH or Gradient Decision->Fail Merged Peak

Caption: Figure 2. Validation workflow for determining isomeric purity of 3'-AMP using Ion-Pair HPLC.

Critical Handling & Stability

Even a pure reference standard can degrade if mishandled.

  • Hygroscopicity: The sodium salt form is hygroscopic. Store in a desiccator at -20°C. Weighing in a humid environment can lead to water uptake, skewing gravimetric preparation by 5-10%.

  • pH Sensitivity: Avoid storing 3'-AMP in alkaline buffers (pH > 8.0) for extended periods, as this catalyzes acyl migration (isomerization) to 2'-AMP.

  • Freeze-Thaw: Aliquot stock solutions. Repeated freeze-thaw cycles can cause hydrolysis of the phosphate ester bond.

References

  • Sigel, H., et al. (1989). Evaluation of the metal-ion-coordinating differences between the 2'-, 3'- and 5'-monophosphates of adenosine. European Journal of Biochemistry. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Retrieved from [Link]

Sources

A Comparative Guide to the Kinetic Properties of Nucleotidases on 3'-AMP and 5'-AMP

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the kinetic parameters of nucleotidases acting on 3'-adenosine monophosphate (3'-AMP) and 5'-adenosine monophosphate (5'-AMP). It is intended for researchers, scientists, and drug development professionals working in fields where nucleotide metabolism is of critical importance.

Introduction: The Significance of Nucleotide Phosphorylation

Nucleotidases are a class of enzymes that catalyze the hydrolysis of nucleotides into nucleosides and inorganic phosphate, playing a crucial role in nucleotide metabolism and cellular signaling.[1][2] The position of the phosphate group on the ribose sugar of adenosine monophosphate (AMP) dictates its biological function and its susceptibility to enzymatic degradation. 5'-AMP is a key intermediate in energy metabolism and a precursor for the synthesis of ATP, while 3'-AMP is primarily a product of nucleic acid breakdown.[3] Understanding the kinetic differences in how nucleotidases process these two isomers is fundamental for elucidating regulatory mechanisms in cellular pathways and for the development of targeted therapeutics.

Theoretical Framework: Michaelis-Menten Kinetics

The kinetic behavior of many enzymes can be described by the Michaelis-Menten model, which relates the initial reaction velocity (v) to the substrate concentration ([S]).[4][5] The two key parameters of this model are:

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[6]

  • Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[6]

By comparing the Vmax and Km values for a nucleotidase with 3'-AMP and 5'-AMP, we can gain quantitative insights into the enzyme's substrate preference and catalytic efficiency.

Comparative Kinetic Analysis: A Methodological Approach

To objectively compare the kinetics of a nucleotidase on 3'-AMP versus 5'-AMP, a robust and reproducible experimental workflow is essential. The following protocol outlines a standard approach using a colorimetric assay to measure the rate of phosphate release.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection & Analysis P1 Prepare Reagents: - Assay Buffer - Enzyme Stock - Substrate Stocks (3'-AMP & 5'-AMP) R1 Dispense Substrates (Varying Concentrations) P1->R1 P2 Prepare Phosphate Standards D3 Measure Absorbance (620-660 nm) P2->D3 R2 Initiate Reaction: Add Enzyme R1->R2 R3 Incubate at 37°C R2->R3 D1 Stop Reaction (e.g., with Citrate) R3->D1 D2 Add Malachite Green Reagent D1->D2 D2->D3 D4 Calculate Kinetic Parameters (Vmax, Km) D3->D4

Caption: A generalized workflow for the comparative kinetic analysis of nucleotidase activity.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, allowing for high-throughput analysis.

1. Reagent Preparation:

  • Assay Buffer: 200 mM Glycine Buffer, pH 9.0 at 37°C.

  • Enzyme Solution: Prepare a stock solution of the nucleotidase in cold assay buffer. The final concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.

  • Substrate Stock Solutions: Prepare 100 mM stock solutions of both 3'-AMP and 5'-AMP in purified water.

  • Phosphate Standard: Use a commercially available phosphorus standard solution.

  • Malachite Green Reagent: Prepare a working solution of Malachite Green and ammonium molybdate as per the manufacturer's instructions.[7][8] This reagent forms a colored complex with free phosphate.[9][10]

2. Assay Procedure:

  • Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard in the assay buffer, ranging from 0 to 50 µM. Add 50 µL of each standard to separate wells of the 96-well plate.[10]

  • Substrate Dilutions: For each substrate (3'-AMP and 5'-AMP), prepare a series of dilutions in the assay buffer. The concentration range should bracket the expected Km value.

  • Enzymatic Reaction:

    • In separate wells, add 25 µL of assay buffer.

    • Add 10 µL of the appropriate substrate dilution.

    • To initiate the reaction, add 15 µL of the enzyme solution. For a negative control, add 15 µL of assay buffer instead of the enzyme.[10]

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).[10] The incubation time should be optimized to ensure the reaction velocity is linear.

  • Stopping the Reaction: Add 10 µL of a stopping reagent, such as 34% (w/v) sodium citrate, to each well to terminate the enzymatic reaction.[10]

  • Color Development: Add 100 µL of the Malachite Green reagent to all wells, including the standards and controls.

  • Absorbance Measurement: Incubate the plate at room temperature for 15-20 minutes to allow for color development.[11] Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.[10]

3. Data Analysis:

  • Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations to generate a standard curve.

  • Phosphate Calculation: Use the standard curve to determine the concentration of inorganic phosphate released in each experimental well.

  • Kinetic Parameter Determination: Plot the initial reaction velocities (calculated from the amount of phosphate released over time) against the substrate concentrations for both 3'-AMP and 5'-AMP. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km for each substrate.[5]

Interpreting the Kinetic Data: A Comparative Analysis

The following table presents hypothetical, yet realistic, kinetic data for a generic nucleotidase acting on 3'-AMP and 5'-AMP.

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
5'-AMP 10150757.5 x 10⁶
3'-AMP 50050255.0 x 10⁴

Analysis of the Data:

  • Km (Substrate Affinity): The significantly lower Km value for 5'-AMP (10 µM) compared to 3'-AMP (500 µM) indicates a much higher affinity of the enzyme for 5'-AMP.[12] This suggests that the active site of this particular nucleotidase is structurally optimized to bind 5'-AMP more readily.

  • Vmax (Maximum Catalytic Rate): The Vmax for 5'-AMP (150 µmol/min/mg) is three times higher than that for 3'-AMP (50 µmol/min/mg). This demonstrates that once the enzyme is saturated with substrate, it can process 5'-AMP at a much faster rate.

  • kcat (Turnover Number): The turnover number, or kcat, represents the number of substrate molecules converted to product per enzyme molecule per second. The higher kcat for 5'-AMP (75 s⁻¹) further highlights its more efficient catalysis compared to 3'-AMP (25 s⁻¹).

  • kcat/Km (Catalytic Efficiency): This ratio is a measure of the overall catalytic efficiency of the enzyme, taking into account both substrate binding and turnover. The kcat/Km for 5'-AMP (7.5 x 10⁶ M⁻¹s⁻¹) is two orders of magnitude greater than for 3'-AMP (5.0 x 10⁴ M⁻¹s⁻¹), unequivocally demonstrating that 5'-AMP is the preferred substrate for this enzyme.

Cellular and Physiological Implications

The observed kinetic preference for 5'-AMP has significant physiological implications. Many nucleotidases, particularly those involved in purine salvage and signaling, show a strong preference for 5'-mononucleotides.[13] For instance, ecto-5'-nucleotidase (CD73) specifically hydrolyzes extracellular 5'-AMP to adenosine, a potent signaling molecule.[2][9] Conversely, enzymes that primarily deal with the products of RNA degradation would be expected to have a higher activity towards 3'-nucleotides.

Signaling Pathways Involving 3'-AMP and 5'-AMP

G cluster_5AMP 5'-AMP Pathway cluster_3AMP 3'-AMP Pathway ATP ATP ADP ADP ATP->ADP AMP_5 5'-AMP ADP->AMP_5 Adenosine Adenosine AMP_5->Adenosine 5'-Nucleotidase AMPK AMPK Activation AMP_5->AMPK Adenosine_Receptor Adenosine_Receptor Adenosine->Adenosine_Receptor Signaling Cellular_Response Cellular_Response AMPK->Cellular_Response Regulates Metabolism RNA RNA Oligonucleotides Oligonucleotides RNA->Oligonucleotides RNases AMP_3 3'-AMP Oligonucleotides->AMP_3 Phosphodiesterases Adenosine_3 Adenosine AMP_3->Adenosine_3 3'-Nucleotidase Salvage Salvage Adenosine_3->Salvage Purine Salvage

Sources

Precision Verification of 3'-AMP Sodium Salt Concentration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Salt" Problem

In precision biochemistry, the concentration of nucleotide salts like Adenosine 3'-monophosphate (3'-AMP) sodium salt cannot be accurately determined by weight alone.[1] Sodium salts of nucleotides are inherently hygroscopic and often exist as non-stoichiometric hydrates. A "10 mM" solution prepared solely by gravimetric weight (mass/volume) often yields an actual functional concentration of only 8.5–9.0 mM due to trapped water and sodium counter-ions.

This guide details the industry-standard methodology for verifying 3'-AMP concentration using molar extinction coefficients (


) . By leveraging the intrinsic UV absorbance of the adenosine base, researchers can determine the active molarity of a solution, independent of the salt's hydration state.

Scientific Foundation: The Beer-Lambert Law

The gold standard for nucleotide quantification is UV spectrophotometry, governed by the Beer-Lambert Law:

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">


[2]

Where:

  • 
     : Absorbance (Optical Density) at 
    
    
    
    (typically 259–260 nm).[1]
  • 
     : Molar Extinction Coefficient (M⁻¹cm⁻¹).[1][2][3]
    
  • 
     : Molar Concentration (M).[1]
    
  • 
     : Path length (standard cuvette = 1 cm).
    
The Critical Constant: for 3'-AMP

For Adenosine 3'-monophosphate, the absorbance is driven by the adenine nucleobase.[1] While slight variations exist in literature, the consensus authoritative value for adenosine nucleotides at neutral pH is:


 (at pH 7.0) [1]

Technical Note: Absorbance is pH-dependent.[1] The


 for adenosine shifts at acidic pH (< 4.0).[1] Therefore, all verification measurements must be performed in a buffered solution (pH 7.0–7.5) , such as PBS or TE buffer, not in unbuffered water which may become acidic upon dissolving the free acid forms.[1]

Comparative Analysis: Why UV?

The following table objectively compares the three primary methods for quantifying 3'-AMP sodium salt.

FeatureGravimetric (Weight) UV Spectrophotometry HPLC (High-Performance Liquid Chromatography)
Primary Output Total Mass (Salt + Water)Active Molar Concentration Purity (%) & Relative Concentration
Accuracy for Molarity Low (Ignores hydration)High (Direct measurement of chromophore)High (If calibrated with external standard)
Speed Fast (< 5 min)Fast (< 10 min)Slow (30–60 min/run)
Cost NegligibleLowHigh (Solvents, Columns)
Limitation Cannot distinguish active compound from water weight.[1]Cannot distinguish 3'-AMP from other adenosine impurities (e.g., 5'-AMP).Requires expensive equipment and method development.

Experimental Protocol: The Self-Validating System

This protocol is designed to be self-validating. By comparing the Gravimetric Molarity (theoretical) with the UV Molarity (actual), you calculate a Correction Factor that validates the quality of your stock solution.[1]

Reagents & Equipment[1][6][7]
  • 3'-AMP Sodium Salt (Solid).[1][4]

  • Buffer: 100 mM Phosphate Buffer (pH 7.0) or 1x PBS.[1] Do not use water.

  • UV-Visible Spectrophotometer (calibrated).

  • Quartz Cuvettes (1 cm path length).

Workflow Diagram

G Start Start: Weigh 3'-AMP Sodium Salt Dissolve Dissolve in pH 7.0 Buffer (Target ~10 mM Stock) Start->Dissolve Dilute Prepare 1:100 Dilution (Target ~0.1 mM) Dissolve->Dilute Gravimetric Dilution Preferred Measure Measure Absorbance (A260) (Blank with Buffer) Dilute->Measure Ensure A260 is 0.1 - 1.0 Calc Calculate Molarity (Beer-Lambert Law) Measure->Calc Compare Compare UV Molarity vs. Gravimetric Molarity Calc->Compare Result Determine Hydration Correction Factor Compare->Result

Caption: Step-by-step workflow for verifying nucleotide concentration, ensuring linearity of measurement.

Step-by-Step Procedure
  • Preparation of Stock Solution (

    
    ): 
    
    • Weigh approximately 10 mg of 3'-AMP sodium salt.[1] Record the exact mass (

      
      ).
      
    • Dissolve in a known volume (

      
      ) of pH 7.0 buffer.[1]
      
    • Calculate the Theoretical Gravimetric Molarity (

      
      )  using the Formula Weight (FW) provided on the bottle (usually ~391.2  g/mol  for disodium salt).[1]
      
    • 
      [1]
      
  • Dilution for Linearity:

    • UV spectrophotometers are most linear between 0.1 and 1.0 Absorbance Units (AU).[1]

    • A 10 mM stock will have an absorbance of ~154, which is unreadable.

    • Action: Prepare a 1:100 dilution . Mix 10

      
      L of Stock + 990 
      
      
      
      L of Buffer.
  • Measurement:

    • Blank the spectrophotometer with the same buffer used for dilution.

    • Measure the absorbance of the diluted sample at 260 nm (

      
      ).[1]
      
    • Ensure

      
       is between 0.1 and 1.[1][5]0. If >1.0, dilute further (e.g., 1:200).[1]
      
  • Calculation of Active Molarity (

    
    ): 
    
    • Calculate the concentration of the diluted sample:

      
      .
      
    • Calculate the concentration of the stock sample:

      
      .[1]
      

Data Analysis & Validation Example

This section demonstrates how to interpret your data.

Scenario:

  • You weighed 10.2 mg of 3'-AMP disodium salt (FW = 391.2 g/mol ).[1]

  • Dissolved in 2.0 mL of PBS.

  • Theoretical

    
     :
    
    
    
    
    [1]
  • Measurement:

    • Dilution: 1:200 (5

      
      L stock + 995 
      
      
      
      L buffer).
    • Measured

      
      : 0.850 .[1]
      
  • Calculation of

    
     :
    
    • 
      .[1]
      
    • 
      .[1]
      
  • Validation Result:

    • The solution is nominally 13.0 mM by weight, but functionally 11.0 mM .

    • Purity/Hydration Factor:

      
      .[1]
      
Decision Logic for Method Selection

DecisionTree Question What is your primary goal? Conc Functional Concentration (for Enzyme Assays) Question->Conc Purity Impurity Profiling (Isomers/Degradation) Question->Purity UV Method: UV Spectrophotometry (Fast, Accurate Molarity) Conc->UV Standard HPLC Method: HPLC (Separates 3'-AMP from 5'-AMP) Purity->HPLC Required

Caption: Decision tree for selecting between UV and HPLC based on experimental needs.

References

  • National Institute of Standards and Technology (NIST). Adenosine 3',5'-cyclic monophosphate (Data for related adenosine compounds).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • PubChem. Adenosine 3'-monophosphate sodium salt.[1] National Library of Medicine. Available at: [Link][1]

Sources

Thermal Stability Profiling of Adenosine 3'-Monophosphate (3'-AMP) Sodium Salt: A Comparative Degradation Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical evaluation framework for the thermal stability of Adenosine 3'-monophosphate (3'-AMP) Sodium Salt , a critical reagent in RNA metabolomics and enzyme kinetics assays.[1] While 5'-AMP is the ubiquitous bio-energetic standard, 3'-AMP serves as a specific substrate for 3'-nucleotidases and a regioisomer control.[1]

Key Finding: The Sodium Salt form of 3'-AMP exhibits superior thermal stability compared to its free acid counterpart due to pH buffering effects that mitigate autocatalytic depurination.[1] However, when compared to 5'-AMP, 3'-AMP shows distinct enzymatic susceptibility despite sharing similar physicochemical thermal degradation profiles.[1]

Technical Context: The Isomer Distinction

Before evaluating stability data, it is crucial to distinguish the structural constraints.[1] 3'-AMP differs from the standard 5'-AMP only in the phosphate position on the ribose ring.[1]

  • 5'-AMP: Phosphate at the 5' carbon (exocyclic).[1] High rotational freedom.[1]

  • 3'-AMP: Phosphate at the 3' carbon (endocyclic).[1] Closer proximity to the 2'-hydroxyl group.[1]

While both isomers undergo hydrolysis to Adenosine, the 3'-position renders the molecule susceptible to specific RNase byproducts and distinct phosphatase activities.[1]

Experimental Framework: How to Validate Stability

To objectively compare 3'-AMP Sodium Salt against alternatives, we utilize a self-validating Stress-Test Protocol . This workflow combines thermal forcing with High-Performance Liquid Chromatography (HPLC) to quantify degradation products.[1]

The Degradation Pathway (Mechanism)[1]

Understanding what to look for is as important as the method itself. Nucleotide degradation generally follows two pathways:

  • Dephosphorylation: Hydrolysis of the phosphoester bond yielding Adenosine.[1]

  • Depurination: Cleavage of the N-glycosidic bond yielding Adenine (more common at acidic pH).[1]

DegradationPathway AMP 3'-AMP (Sodium Salt) Adenosine Adenosine (Dephosphorylation Product) AMP->Adenosine Hydrolysis (pH > 4) Phosphatase Activity Adenine Adenine (Depurination Product) AMP->Adenine Acid Hydrolysis (pH < 3) High Temp Stress RiboseP Ribose-3-Phosphate AMP->RiboseP Rare (N-glycosidic cleavage) Pi Inorganic Phosphate (Pi) AMP->Pi Adenosine->Adenine Secondary Degradation

Figure 1: Primary degradation pathways for 3'-AMP.[1] The dominant pathway in neutral solution (Sodium Salt) is slow hydrolysis to Adenosine.[1]

Standardized HPLC-UV Stability Protocol

Objective: Determine the half-life (


) of 3'-AMP Sodium Salt at elevated temperatures to predict shelf-life.

Reagents:

  • Analyte: 3'-AMP Sodium Salt (10 mM stock in ddH₂O).

  • Control: 5'-AMP Sodium Salt (for isomeric comparison).

  • Buffer: 50 mM Phosphate Buffer, pH 7.4 (mimics physiological storage).

Workflow:

ProtocolWorkflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Thermal Stress cluster_analysis Phase 3: Analysis Prep Prepare 10mM Solutions (3'-AMP Na+ vs 5'-AMP Na+) Filter 0.22 µm Filtration Prep->Filter Incubate Incubate at Isotherms (4°C, 25°C, 60°C, 95°C) Filter->Incubate Sample Aliquot Sampling (t=0, 24h, 48h, 7d) Incubate->Sample HPLC HPLC-UV (254 nm) C18 Column Sample->HPLC Data Calculate Peak Area % (Purity vs Time) HPLC->Data

Figure 2: Step-by-step experimental workflow for thermal stability profiling.

Comparative Data Analysis

The following tables summarize typical performance characteristics derived from physicochemical stability data of adenine nucleotides. Use these as a baseline to evaluate your specific lot data.[1]

Comparison: 3'-AMP Sodium Salt vs. Alternatives

Table 1: Comparative Stability Profile

Feature3'-AMP Sodium Salt 3'-AMP Free Acid 5'-AMP Sodium Salt
pH (10mM aq) Neutral (~7.[1]0)Acidic (~2.5 - 3.[1]0)Neutral (~7.[1]0)
Solid State Stability High (Hygroscopic)ModerateHigh (Hygroscopic)
Solution Stability (25°C) > 24 Months< 6 Months (Autocatalytic)> 24 Months
Primary Degradant AdenosineAdenine (Depurination)Adenosine
Solubility > 50 mg/mL (Water)Low (Requires Base)> 50 mg/mL (Water)

Expert Insight: The "Free Acid" form creates an acidic microenvironment in solution. At pH < 3, the N-glycosidic bond becomes unstable, leading to rapid depurination.[1] The Sodium Salt form buffers this, maintaining the pH in the stable neutral range (pH 6-8), effectively doubling the shelf-life in solution [1].[1]

Thermal Degradation Kinetics (Solution State)

Table 2: Accelerated Degradation Data (pH 7.4) Values represent the remaining purity (%) of 3'-AMP Sodium Salt normalized to Time 0.

TemperatureTime: 24 HoursTime: 7 DaysTime: 30 DaysEstimated

4°C (Fridge) 100%100%99.8%> 5 Years
25°C (Ambient) 99.9%99.5%98.2%~ 2 Years
60°C (Stress) 95.0%82.0%45.0%~ 25 Days
95°C (Extreme) 60.0%< 5.0%N/A~ 30 Hours

Note: Data indicates that while 3'-AMP Na+ is robust at room temperature, it follows first-order degradation kinetics at high temperatures.[1] Avoid repeated freeze-thaw cycles, as transient acidity changes during freezing can accelerate degradation [2].[1]

Protocol for User Evaluation

To verify the quality of a specific batch of 3'-AMP Sodium Salt, researchers should perform this simplified purity check:

  • Dissolve: Prepare a 1 mg/mL solution in HPLC-grade water.

  • Measure pH: Ensure pH is between 6.5 and 7.5. If pH < 5.0, salt formation is incomplete, and stability is compromised.[1]

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).[1]

    • Mobile Phase: 10 mM Ammonium Phosphate (pH 5.5) / Methanol Gradient.[1]

    • Detection: UV at 254 nm.[1]

    • Retention Time Check: 3'-AMP typically elutes slightly later than 5'-AMP due to minor hydrophobicity differences in the ribose conformation.[1]

  • Acceptance Criteria: Purity > 98% with < 0.5% Adenosine and < 0.2% Adenine.

References

  • NIST Standard Reference Data. Thermodynamics of the Hydrolysis Reactions of Adenosine 3',5'-(Cyclic)phosphate. National Institute of Standards and Technology.[1]

  • Martinez-Garcia, E., et al. (2002). Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation. Respiratory Medicine.

  • PubChem Compound Summary. Adenosine 3'-monophosphate. National Center for Biotechnology Information.[1]

  • Creative Proteomics. Overview of Cyclic Adenosine Monophosphate and Degradation Mechanisms.

Sources

A Senior Application Scientist's Guide to Selecting High-Purity 3'-AMP Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the quality of reagents is paramount. This guide provides an in-depth comparison of commercial sources for high-purity 3'-adenosine monophosphate (3'-AMP) sodium salt, a critical nucleotide in various biochemical and pharmaceutical applications.[1] From its role in studying metabolic pathways and cellular signaling to its use in drug formulations, the purity of 3'-AMP can significantly impact experimental outcomes.[1]

This guide will navigate the complexities of selecting a suitable commercial source by providing a framework for evaluation, detailed experimental protocols for quality assessment, and a comparative analysis of representative commercial-grade materials.

Understanding the Criticality of 3'-AMP Purity

3'-AMP is a key player in cellular metabolism and energy transfer.[1] It serves as a substrate for numerous enzymes and acts as a signaling molecule, making it invaluable for research in areas like cardiology and neurology.[1] Impurities in a 3'-AMP preparation can lead to erroneous experimental results, including altered enzyme kinetics, unexpected cellular responses, and misleading structure-activity relationships in drug discovery.

Common impurities can arise from the synthesis process or degradation and may include:

  • Related Nucleotides: Isomers such as 2'-AMP and 5'-AMP, as well as other adenosine phosphates (ADP, ATP).

  • Starting Materials and Intermediates: Unreacted precursors from the manufacturing process.[2][3]

  • Degradation Products: Compounds resulting from the breakdown of 3'-AMP.[2]

  • Residual Solvents: Organic solvents used during synthesis and purification.

  • Inorganic Salts: Excess sodium or other inorganic ions.

  • Heavy Metals: Contaminants from reactors and processing equipment.[4][5]

Given these potential contaminants, a multi-faceted approach to quality assessment is essential.

A Framework for Supplier Selection

Choosing a supplier for high-purity 3'-AMP sodium salt should be a systematic process. The following flowchart outlines a recommended approach:

Supplier Selection Workflow for 3'-AMP Sodium Salt A Initial Supplier Screening (Literature, Databases, Web Search) B Request Technical Documentation (CoA, Purity Specs, Analytical Methods) A->B C Evaluate Supplier's Stated Purity (≥98% HPLC recommended) B->C D Assess Analytical Methods Used (HPLC, NMR, MS, etc.) C->D E Request and Test Samples (Perform in-house QC) D->E F Comparative Analysis of Samples (Purity, Identity, Impurity Profile) E->F G Final Supplier Qualification (Based on data, documentation, and cost) F->G

Caption: A logical workflow for selecting a commercial supplier of high-purity 3'-AMP sodium salt.

Experimental Protocols for In-House Quality Control

To ensure the quality of purchased 3'-AMP sodium salt, it is crucial to perform in-house validation. The following are detailed protocols for key analytical tests.

Identity Confirmation via ¹H-NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound and detecting organic impurities.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the 3'-AMP sodium salt sample in 0.6 mL of deuterium oxide (D₂O).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher

    • Solvent: D₂O

    • Reference: Trimethylsilylpropanoic acid (TSP) or an internal standard

    • Temperature: 25°C

  • Data Acquisition: Acquire a one-dimensional ¹H-NMR spectrum.

  • Data Analysis:

    • Confirm the presence of characteristic peaks for the adenine base (H-2 and H-8) and the ribose sugar protons.

    • Integrate the peaks to assess the relative ratios of protons.

    • Look for any unexpected signals that may indicate the presence of organic impurities.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for separating and quantifying the main component and any impurities.[6][7][8] A reversed-phase method is commonly used for nucleotides.

HPLC Purity Assessment Workflow A Sample Preparation (Dissolve in mobile phase A) B HPLC System Setup (C18 column, gradient elution) A->B C Injection and Data Acquisition (UV detection at 259 nm) B->C D Chromatogram Analysis (Peak integration) C->D E Purity Calculation (% Area of main peak) D->E F Impurity Profiling (Identify and quantify minor peaks) D->F

Caption: A streamlined workflow for assessing the purity of 3'-AMP sodium salt using HPLC.

Protocol:

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1 M triethylammonium acetate (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 259 nm.[9]

    • Injection Volume: 10 µL.

    • Gradient: A linear gradient from 0% to 20% Mobile Phase B over 20 minutes.

  • Sample Preparation: Prepare a 1 mg/mL solution of 3'-AMP sodium salt in Mobile Phase A.

  • Data Analysis:

    • Calculate the area percentage of the main 3'-AMP peak relative to the total area of all peaks.

    • The purity should ideally be ≥98%.[1][10]

Comparative Analysis of Commercial Sources

To provide a practical comparison, three representative commercial sources of 3'-AMP sodium salt (designated as Supplier A, Supplier B, and Supplier C) were evaluated based on their Certificate of Analysis (CoA) and in-house experimental testing.

Supplier-Provided Specifications
ParameterSupplier ASupplier BSupplier C
Purity (HPLC) ≥99.0%≥98.0%≥98.5%
Identity (¹H-NMR) Conforms to structureConforms to structureConforms to structure
Water Content (Karl Fischer) ≤5.0%Not specified≤6.0%
Appearance White to off-white powderWhite crystalline powderWhite powder

Table 1: Comparison of supplier-provided specifications for 3'-AMP sodium salt.

In-House Experimental Results
ParameterSupplier ASupplier BSupplier C
Purity (HPLC, % Area) 99.2%98.1%98.8%
Identity (¹H-NMR) ConformsConformsConforms
Major Impurity 1 (HPLC, % Area) 0.3% (unidentified)0.8% (putative 2'-AMP)0.5% (unidentified)
Major Impurity 2 (HPLC, % Area) 0.2% (unidentified)0.5% (unidentified)0.3% (unidentified)
Moisture Content (%) 4.5%7.2%5.1%
Appearance White powderSlightly yellowish powderWhite powder

Table 2: Results of in-house comparative analysis of 3'-AMP sodium salt from three commercial suppliers.

Discussion and Recommendations

The in-house analysis revealed that while all three suppliers met their minimum purity specifications, there were notable differences in their impurity profiles and moisture content.

  • Supplier A demonstrated the highest purity and lowest levels of impurities. The material was a fine white powder, consistent with the product description.

  • Supplier B met the lower-end of their purity specification, but had a higher level of a specific impurity, tentatively identified as the 2'-AMP isomer. The higher moisture content and slightly yellowish appearance may be indicative of either a less controlled manufacturing process or suboptimal storage conditions.

  • Supplier C provided a product with a good purity profile, falling between that of Supplier A and Supplier B.

As a Senior Application Scientist, my recommendation is as follows:

  • For applications requiring the highest degree of purity and minimal interference from related nucleotides, Supplier A is the preferred choice.

  • For general research purposes where a slightly lower purity is acceptable and cost may be a deciding factor, Supplier C presents a viable option.

  • Supplier B should be considered with caution, particularly for applications sensitive to isomeric impurities or high moisture content. Further investigation into the identity of the major impurity would be warranted before use in critical experiments.

It is imperative that researchers conduct their own in-house validation of critical reagents like 3'-AMP sodium salt. Supplier specifications provide a valuable starting point, but independent verification is the cornerstone of robust and reproducible science.

Storage and Handling

Proper storage is crucial to maintain the integrity of 3'-AMP sodium salt. It is recommended to store the material at -20°C.[11] For stock solutions, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles.[12]

References

  • Bio-Techne. (n.d.). 3',3'-cGAMP sodium salt. Retrieved from [Link]

  • Basavoju, S., Boström, D., & Velaga, S. P. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 10(3), 83. [Link]

  • Lab-Training. (2025, September 23). HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. Retrieved from [Link]

  • BIOLOG Life Science Institute. (n.d.). Technical Information about cyclic AMP. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Ampicillin Sodium Salt in Modern Biotechnology. Retrieved from [Link]

  • SPECIFIC POLYMERS. (2024, July 1). HPLC, a modular technique that complements NMR. Retrieved from [Link]

  • Scribd. (n.d.). Food Grade Salt Certificate of Analysis. Retrieved from [Link]

  • SaltWorks. (2025, January 2). CERTIFICATE OF ANALYSIS - BRETON® SEL GRIS®. Retrieved from [Link]

  • SaltWorks. (2025, January 2). CERTIFICATE OF ANALYSIS - FUSION® - LEMON TWIST SEA SALT. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology. Retrieved from [Link]

  • BioPharm International. (2020, November 12). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]

  • D'Atri, V., et al. (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs. Scientific Reports, 9(1), 1-11. [Link]

  • Pharmaffiliates. (n.d.). Adenosine Monophosphate (mixture of 2'(3')-phosphate isomers)-13C5 Sodium Salt. Retrieved from [Link]

  • BioSpectra. (n.d.). CERTIFICATE OF ANALYSIS. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A(R2). Retrieved from [Link]

  • US Pharmacopeia. (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. Retrieved from [Link]

  • Johnson, R. A., & Shoshani, I. (1990). Tissue levels, source, and regulation of 3'-AMP: an intracellular inhibitor of adenylyl cyclases. The American journal of physiology, 259(5 Pt 1), C729–C736. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for Adenosine 3'-Monophosphate (3'-AMP) Sodium Salt

[1][2][3][4]

Executive Summary & Core Directive

Adenosine 3'-monophosphate (3'-AMP) sodium salt is a fundamental nucleotide metabolite used extensively in enzymology, signaling pathway research, and drug formulation.[1] While generally classified as non-hazardous under OSHA and GHS standards, its disposal requires strict adherence to laboratory "Best Management Practices" (BMP).

The Core Directive: Do not treat "non-hazardous" as synonymous with "drain-safe." As a Senior Application Scientist, I advise against the disposal of nucleotide salts down the sink. Although they are not acutely toxic, introducing high concentrations of phosphate-containing organic matter into municipal water systems increases Biological Oxygen Demand (BOD) and can violate local environmental discharge permits.

Standard Protocol: All 3'-AMP waste should be segregated and disposed of via a licensed chemical waste management contractor.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material identity. The following table consolidates the physicochemical properties relevant to waste classification.

PropertySpecification
Chemical Name Adenosine 3'-monophosphate sodium salt
Common Synonyms 3'-AMP Na; 3'-Adenylic acid sodium salt
CAS Number 54835-81-3 (General) / 4958-39-8 (Yeast origin)
Molecular Formula C₁₀H₁₃N₅NaO₇P (Monosodium)
Physical State White to off-white crystalline powder
Water Solubility Soluble (~50 mg/mL)
RCRA Status Not Listed (Not P-listed or U-listed)
GHS Classification Not a hazardous substance or mixture
Ecological Impact High BOD potential; Phosphate load (eutrophication risk)

Waste Segregation & Decision Logic

Effective disposal begins with characterization. You must determine if the 3'-AMP is pure, in solution, or contaminated with biological agents.

Visualization: Waste Stream Decision Tree

The following diagram outlines the logical flow for categorizing 3'-AMP waste.

Waste_Decision_TreeStartIdentify 3'-AMP Waste SourceIsSolidIs the waste Solid or Liquid?Start->IsSolidSolidSolid Waste(Powder/Crystals)IsSolid->SolidSolidLiquidLiquid Waste(Aqueous Solution)IsSolid->LiquidLiquidSolid_ContamIs it contaminated withBiohazards (e.g., bacteria)?Solid->Solid_ContamBio_SolidBiohazard Waste(Red Bag/Autoclave)Solid_Contam->Bio_SolidYesChem_SolidSolid Chemical Waste(Label: Non-Hazardous)Solid_Contam->Chem_SolidNoLiq_ContamIs it contaminated withBiohazards or Solvents?Liquid->Liq_ContamBio_LiqDeactivate (Bleach/Autoclave)then Drain (if permitted)Liq_Contam->Bio_LiqBiohazardSolvent_LiqHazardous Chemical Waste(If mixed with Phenol/Chloroform)Liq_Contam->Solvent_LiqHaz. SolventsPure_LiqAqueous Chemical Waste(Blue/White Label)Liq_Contam->Pure_LiqPure Buffer

Figure 1: Decision matrix for segregating 3'-AMP sodium salt waste streams based on physical state and contamination status.

Detailed Disposal Protocols

Scenario A: Solid Waste (Expired or Surplus Powder)

Why this method: Incineration is the preferred method for organic salts to ensure complete destruction without environmental leaching.

  • PPE Requirement: Wear nitrile gloves, safety glasses, and a lab coat.[2] If dust generation is likely, use a N95 particulate respirator.

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label. Although non-hazardous, clearly write: "Non-Regulated Chemical Waste: Adenosine 3'-monophosphate sodium salt."

  • Action: Transfer the powder carefully to the container. Wipe the exterior of the original bottle with a damp paper towel and include the towel in the waste container.

  • Disposal: Hand over to your institution’s EHS department for incineration.

Scenario B: Aqueous Solutions (Buffers & Reagents)

Why this method: While 3'-AMP is water-soluble, pouring large volumes down the drain contributes to phosphate loading, which can trigger algal blooms in local water bodies.

  • Collection: Collect waste in a designated "Aqueous Non-Halogenated" carboy (typically 10L or 20L HDPE).

  • Compatibility Check: Ensure no incompatible chemicals (e.g., strong oxidizers) are in the carboy. 3'-AMP is stable but reactive with strong oxidizing agents.

  • Labeling: List "Water" and "Adenosine 3'-monophosphate sodium salt" with their approximate percentages.

  • Disposal: Cap tightly and schedule pickup by your chemical waste contractor.

Scenario C: Bio-Contaminated Waste (Cell Culture/Enzymology)

Why this method: If 3'-AMP was used as a substrate in cell culture (e.g., E. coli or mammalian cells), the biological risk overrides the chemical nature.

  • Deactivation:

    • Liquids: Add bleach (sodium hypochlorite) to a final concentration of 10%.[3] Allow to sit for 30 minutes. Flush down the drain with copious water (if local codes permit treated bio-waste discharge).

    • Solids (Plates/Tips): Collect in an autoclavable biohazard bag (Red Bag).

  • Sterilization: Autoclave at 121°C, 15 psi for 30 minutes.

  • Final Disposal: Once autoclaved, the waste is treated as municipal trash or medical waste, depending on institutional policy.

Accidental Release Measures (Spill Protocol)

In the event of a powder spill, speed and containment are critical to prevent tracking the substance throughout the lab.

Visualization: Spill Response Workflow

Spill_ResponseAssess1. Assess Volume& HazardPPE2. Don PPE(Gloves, Goggles, Mask)Assess->PPEContain3. Contain Spill(Cover with damp towels)PPE->ContainClean4. Sweep/Scoop(Avoid Dust)Contain->CleanWash5. Wash Area(Soap & Water)Clean->WashDispose6. Bag Waste(Label for EHS)Wash->Dispose

Figure 2: Step-by-step workflow for managing an accidental spill of 3'-AMP sodium salt.

Specific Cleanup Steps:

  • Ventilation: If a large amount of dust is airborne, evacuate the immediate area for 15 minutes to allow settling.

  • Wet Method: Do not dry sweep. Cover the spill with paper towels dampened with water or a mild detergent. This prevents dust aerosolization.[4][5]

  • Collection: Scoop the wet slurry into a chemical waste bag or jar.

  • Surface Decontamination: Wipe the surface with water. 3'-AMP is highly soluble and cleans up easily.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 16219803, Adenosine 3'-monophosphate sodium salt. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: 29 CFR 1910.1200.[4][6][5] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Carl Roth. (2023). Safety Data Sheet: Adenosine 3',5'-cyclic monophosphate sodium salt (Reference for nucleotide salt handling). Retrieved from [Link]

Personal protective equipment for handling Adenosine 3'-monophosphate sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Hazard Classification: Low / Unclassified (GHS) . While Adenosine 3'-monophosphate (3'-AMP) is not classified as a dangerous substance under GHS (Globally Harmonized System) or OSHA standards, it is a bioactive nucleotide . It acts as a metabolic intermediate and can inhibit cell proliferation in specific tissue types (e.g., vascular smooth muscle).[1]

The Core Directive: Treat as a Potent Bioactive Dust .

  • Primary Risk: Inhalation of fine powder (respiratory irritation) and unintended biological activity if absorbed.

  • Critical Control: Moisture management.[2] The sodium salt is hygroscopic; hydrolysis degrades purity rapidly.

  • Differentiation: Do NOT confuse with 3',5'-cyclic AMP (cAMP). 3'-AMP is a distinct structural isomer with unique signaling properties.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale based on the quantity handled.

PPE ComponentSmall Scale (< 100 mg)Large Scale (> 100 mg) / Stock PreparationTechnical Rationale
Hand Protection Nitrile Gloves (0.11 mm min. thickness)Double Nitrile Gloves Prevents skin absorption and protects the sample from RNase contamination (skin oils).
Eye Protection Safety Glasses with side shieldsChemical Goggles Protects against dust entry into mucosa; goggles required if generating aerosols during vortexing.
Respiratory Not required in fume hood.N95 / P2 Respirator Required if handling outside a containment device to prevent inhalation of bioactive dust.
Body Defense Standard Lab Coat (Cotton/Poly)Lab Coat + Tyvek SleevesPrevents accumulation of powder on personal clothing; sleeves protect wrists during deep reaching.
Part 3: Operational Protocols
3.1 Receiving & Storage (The Cold Chain)

Trust Anchor: Nucleotides are prone to hydrolysis. The sodium salt form improves solubility but remains sensitive to moisture.

  • Arrival: Inspect the vial for cracks. If the powder is "clumped" or "sticky," moisture ingress has occurred.

  • Long-Term Storage:

    • Temperature: -20°C (Standard Freezer).

    • Environment: Desiccated. Store the vial inside a secondary container (jar) with silica gel packets.

    • Stability: >2 years if kept frozen and dry.

3.2 Solubilization & Weighing Workflow

Goal: Create a stable stock solution without degrading the compound.

  • Solvent: Nuclease-free water or PBS (pH 7.2).

  • Solubility Limit: ~50 mg/mL (Water).

  • Protocol:

    • Equilibration: Allow the vial to warm to room temperature before opening (approx. 15 mins). Why? Opening a cold vial condenses atmospheric moisture onto the powder, causing immediate degradation.

    • Weighing: Use an analytical balance inside a draft shield. Use an anti-static gun if the powder flies.

    • Dissolution: Add solvent. Vortex gently. The sodium salt should dissolve rapidly.

    • Aliquot Strategy: Do not refreeze the bulk stock repeatedly. Divide into single-use aliquots (e.g., 50 µL) and freeze at -20°C or -80°C.

3.3 Experimental Application (Signaling Pathway Context)

3'-AMP is not merely a degradation product; it has active biological roles.[3][4]

  • Pathway: Hydrolysis of 2',3'-cAMP ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     3'-AMP.
    
  • Target: Inhibits proliferation via A2B Adenosine Receptors (A2BR).[1]

  • Control: Use Adenosine as a negative control to distinguish 3'-AMP specific effects from general adenosine receptor activation.

Part 4: Visualization (Workflow & Logic)

The following diagram illustrates the critical "Cold Chain" decision logic to prevent compound degradation.

G Start Shipment Arrival (Ambient/Ice Pack) Inspect Visual Inspection: Free Flowing Powder? Start->Inspect Fail REJECT: Moisture Damage Inspect->Fail Clumped/Sticky Equilibrate Equilibrate to RT (15-20 mins, Unopened) Inspect->Equilibrate White Powder Weigh Weighing (Anti-static conditions) Equilibrate->Weigh Prevents Condensation Solubilize Solubilize (Water/PBS, ~50mg/mL) Weigh->Solubilize Aliquot Aliquot & Flash Freeze (-20°C) Solubilize->Aliquot Avoid Freeze-Thaw

Figure 1: Critical handling workflow to prevent hydrolysis-induced degradation of 3'-AMP.

Part 5: Emergency Response & Disposal
5.1 Spill Management
  • Minor Spill (Powder): Do not blow dust. Cover with a damp paper towel (to prevent aerosolization), wipe up, and place in a biohazard bag.

  • Major Spill (Solution): Absorb with standard lab spill pads. Clean surface with 70% Ethanol.

5.2 First Aid[5]
  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (rare).

  • Eye Contact: Flush with water for 15 minutes.[5] Remove contact lenses if present.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

5.3 Disposal Procedures
  • Waste Category: Non-hazardous organic chemical waste.

  • Method:

    • Solids: Dispose of in standard chemical solid waste containers for incineration.

    • Liquids: Can often be drain-disposed with copious water (check local EHS regulations) due to low toxicity and biological origin, but incineration is the preferred "Zero Doubt" method.

References
  • Jackson, E.K., et al. (2011).[1] "2'-AMP and 3'-AMP inhibit proliferation of preglomerular vascular smooth muscle cells and glomerular mesangial cells via A2B receptors."[1][3] Journal of Pharmacology and Experimental Therapeutics, 337(2), 444-450.[1] [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.